molecular formula C5H3BrO2S B1280017 2-Bromo-3-thiophenecarboxylic acid CAS No. 24287-95-4

2-Bromo-3-thiophenecarboxylic acid

Cat. No.: B1280017
CAS No.: 24287-95-4
M. Wt: 207.05 g/mol
InChI Key: RVSXMPCELBYUSF-UHFFFAOYSA-N
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Description

2-Bromo-3-thiophenecarboxylic acid is a useful research compound. Its molecular formula is C5H3BrO2S and its molecular weight is 207.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromothiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H3BrO2S/c6-4-3(5(7)8)1-2-9-4/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSXMPCELBYUSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50488551
Record name 2-Bromothiophene-3-carboxylic acid
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Molecular Weight

207.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24287-95-4
Record name 2-Bromo-3-thiophenecarboxylic acid
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Record name 2-Bromothiophene-3-carboxylic acid
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Record name 2-Bromo-3-thiophenecarboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-3-thiophenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 24287-95-4

This technical guide provides a comprehensive overview of 2-Bromo-3-thiophenecarboxylic acid, a pivotal heterocyclic building block for researchers, scientists, and professionals in drug development and materials science. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, and its role in the modulation of biological pathways.

Chemical and Physical Properties

This compound is a light yellow crystalline powder at room temperature.[1] It is insoluble in water but shows solubility in common organic solvents such as ethanol and dichloromethane.[2] The compound's reactivity is enhanced by the bromine substituent, making it a versatile intermediate in organic synthesis.[1]

PropertyValueReference
CAS Number 24287-95-4[1][3]
Molecular Formula C₅H₃BrO₂S[1]
Molecular Weight 207.05 g/mol [1]
Melting Point 170-176 °C[1]
178-182 °C (lit.)[3]
Appearance Light yellow crystalline powder[1]
Off-white to light yellow solid[2]
Purity ≥ 97%
≥ 98% (HPLC)[1]
pKa ~3.76[2]
Solubility Insoluble in water; Soluble in ethanol, dichloromethane[2]

Spectroscopic Data

SpectroscopyData
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 13.02 (s, 1H, COOH), 7.67 (d, 1H, ArH), 7.36 (d, 1H, ArH)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 163.2, 132.5, 130.7, 128.2, 119.0
Mass Spectrometry (ESI) m/z 206.8

Experimental Protocols

Synthesis of this compound from 3-Thiophenecarboxylic acid

This protocol details the synthesis of this compound via the bromination of 3-thiophenecarboxylic acid.

Materials:

  • 3-Thiophenecarboxylic acid

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (2.5 M in hexanes)

  • Bromine

  • 1M Hydrochloric acid (HCl)

  • Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Nitrogen gas

Procedure:

  • Add 3-thiophenecarboxylic acid (2.00 g, 15.6 mmol) and anhydrous THF (30 mL) to a pre-oven-dried 100 mL round-bottom flask.

  • Cool the reaction system to -78.0 °C under a nitrogen atmosphere.

  • Slowly add a 2.50 M hexane solution of n-butyllithium (12.6 mL, 31.5 mmol) dropwise to the reaction mixture.

  • Stir the mixture at -78.0 °C for 30 minutes.

  • Add bromine (0.86 mL, 16.4 mmol) dropwise and continue stirring at -78.0 °C for 1 hour.

  • Allow the reaction system to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding 50.0 mL of dilute 1M HCl solution.

  • Concentrate the reaction solution and extract the product with ether.

  • Wash the organic layer with water and dry over anhydrous Na₂SO₄.

  • Recrystallize the crude product twice from a water/ether mixed solvent to yield pale yellow, needle-like crystals of this compound (yield: 2.13 g, 66.0%).[3]

Synthesis via Grignard Reaction

An alternative synthetic route involves the use of 2-bromothiophene as a starting material. A carboxyl group can be introduced at the 3-position of the thiophene ring using a Grignard reagent. This process requires the formation of the Grignard reagent from 2-bromothiophene, which is then reacted with carbon dioxide, followed by hydrolysis to yield this compound. It is crucial to carry out the preparation of the Grignard reagent under anhydrous and oxygen-free conditions.[2]

Applications in Drug Development and Materials Science

This compound is a key intermediate in the synthesis of a variety of compounds with applications in pharmaceuticals, agrochemicals, and organic electronics.[1] Its derivatives have been investigated for their potential as:

  • Anticancer Agents: Thiophene-3-carboxamide derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenesis therapy for cancer.[4]

  • Enzyme Inhibitors: Thiophene carboxylic acids have been identified as a new class of D-amino acid oxidase (DAO) inhibitors.[5]

  • Insecticides: Halogenated 2-thiophenecarboxylic acid derivatives are used as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.

  • Organic Electronics: The compound is explored for its potential in developing organic semiconductors for applications in flexible electronics and solar cells.[1]

Role in Signaling Pathways

Derivatives of this compound, particularly thiophene-3-carboxamides, have been shown to function as inhibitors of VEGFR-2.[4] VEGFR-2 is a crucial receptor tyrosine kinase that, upon binding with its ligand VEGF, initiates a signaling cascade that promotes angiogenesis, the formation of new blood vessels. This process is vital for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can block the downstream signaling events, thereby preventing the proliferation and migration of endothelial cells and ultimately suppressing tumor-induced angiogenesis.

Below is a diagram illustrating the simplified VEGFR-2 signaling pathway and the point of inhibition by thiophene-3-carboxamide derivatives.

VEGFR2_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Cell Proliferation, Migration) ERK->Angiogenesis Inhibitor Thiophene-3-Carboxamide Derivative Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by a thiophene-3-carboxamide derivative.

Safety Information

This compound is classified as an acute toxicant (oral) and can cause eye and skin irritation. Appropriate personal protective equipment, including a dust mask, eye shields, and gloves, should be used when handling this compound.

Hazard ClassCode
Acute toxicity, Oral H302
Skin sensitization H317
Eye irritation H319

References

An In-depth Technical Guide to the Physical Properties of 2-Bromo-3-thiophenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Bromo-3-thiophenecarboxylic acid, a versatile heterocyclic compound widely utilized in organic synthesis, pharmaceutical research, and materials science.[1] This document is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound.

Core Physical and Chemical Properties

This compound is an aromatic carboxylic acid featuring a bromine substituent, which enhances its reactivity as a building block for various biologically active molecules.[1] Its thiophene ring structure contributes to its stability and solubility characteristics.[1]

The key physical and chemical data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₅H₃BrO₂S[1][2]
Molecular Weight 207.05 g/mol [1][2]
Appearance Light yellow crystalline powder; Off-white to light yellow solid[1][3]
Melting Point 178-182 °C (lit.); 170-176 °C; 168-172 °C[1][3][4]
Boiling Point 313.2 ± 27.0 °C (Predicted); Decomposes[3][4]
Density 1.923 ± 0.06 g/cm³ (Predicted)[4]
pKa ~3.76[3]
Solubility Insoluble in water. Soluble in common organic solvents such as ethanol and dichloromethane.[3]
CAS Number 24287-95-4[1][2][4][5]

Experimental Protocols

Detailed experimental methodologies for the determination of every physical property listed above are not consistently available in the cited literature. However, a general synthetic protocol for the preparation of this compound has been described.

Synthesis of this compound from 3-Thiophenecarboxylic Acid [4]

This procedure outlines the bromination of 3-thiophenecarboxylic acid at the 2-position of the thiophene ring.

  • Materials:

    • 3-Thiophenecarboxylic acid (2.00 g, 15.6 mmol)

    • Anhydrous tetrahydrofuran (THF; 30 mL)

    • n-Butyllithium (2.50 M solution in hexane; 12.6 mL, 31.5 mmol)

    • Bromine (0.86 mL, 16.4 mmol)

    • 1M HCl solution

    • Ether

    • Anhydrous Na₂SO₄

  • Procedure:

    • Add 3-thiophenecarboxylic acid and anhydrous THF to a pre-dried 100 mL round-bottom flask.

    • Cool the reaction system to -78.0 °C.

    • Slowly add the n-butyllithium solution dropwise under a nitrogen atmosphere.

    • Stir the reaction mixture at -78.0 °C for 30 minutes.

    • Add bromine dropwise and continue stirring at -78.0 °C for 1 hour.

    • Allow the reaction system to slowly warm to room temperature.

    • Stir the mixture overnight.

    • Quench the reaction by adding 50.0 mL of 1M HCl solution.

    • Concentrate the reaction solution.

    • Extract the resulting mixture with ether and water.

    • Dry the organic layer with anhydrous Na₂SO₄.

    • Recrystallize the product twice from a water/ether mixed solvent to yield pale yellow, needle-like crystals of this compound.

  • Confirmation: The structure of the resulting product was confirmed by ¹H NMR spectroscopy.[4]

    • ¹H NMR (500 MHz, DMSO-d₆): δ 7.63-7.62 (d, J=5.8 Hz, 1H), 7.32-7.31 (d, J=5.8 Hz, 1H).[4]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow Synthesis of this compound Reactant 3-Thiophenecarboxylic Acid in Anhydrous THF Step1 1. Cool to -78°C 2. Add n-BuLi Reactant->Step1 Intermediate Dilithiated Intermediate Step1->Intermediate Step2 Add Bromine (Br₂) at -78°C Intermediate->Step2 Step3 1. Warm to RT 2. Acid Quench (HCl) Step2->Step3 Product This compound Step3->Product

Caption: Workflow for the synthesis of this compound.

Safety and Handling

This compound is considered hazardous.[5] Users should consult the Safety Data Sheet (SDS) before handling.

  • Signal Word: Warning[5][6]

  • Hazard Statements:

    • H302: Harmful if swallowed.[6]

    • H317: May cause an allergic skin reaction.[6]

    • H319: Causes serious eye irritation.[5][6]

    • Causes skin irritation.[5]

  • Precautionary Measures:

    • Wear protective gloves, clothing, and eye/face protection.[6]

    • Avoid breathing dust.[6]

    • Wash hands thoroughly after handling.[5][6]

    • Store in a dry, cool, and well-ventilated place with containers tightly closed.[5]

    • Use in an area with adequate ventilation.[5]

References

A Comprehensive Technical Guide to 2-Bromo-3-thiophenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of 2-Bromo-3-thiophenecarboxylic acid, a pivotal intermediate in organic synthesis and pharmaceutical research. Its unique molecular structure, combining a thiophene ring with a carboxylic acid and a bromine substituent, makes it a versatile building block for the development of a wide array of biologically active molecules and novel materials.[1] This guide consolidates key data, experimental protocols, and logical workflows to facilitate its application in research and development.

Molecular and Physicochemical Properties

This compound is an off-white to light yellow crystalline solid.[1][2] The presence of the bromine atom and the carboxylic acid group on the thiophene ring enhances its reactivity, making it a valuable precursor for various synthetic transformations.[1]

A summary of its key quantitative data is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₅H₃BrO₂S[1][3]
Molecular Weight 207.05 g/mol [1][3]
CAS Number 24287-95-4[1][3]
Melting Point 170-182 °C[1]
Purity (typical) ≥ 97%
Appearance Light yellow crystalline powder[1]

Experimental Protocol: Synthesis of this compound

The following is a detailed methodology for the synthesis of this compound from 3-thiophenecarboxylic acid. This protocol is based on established laboratory procedures.[3]

Materials:

  • 3-thiophenecarboxylic acid

  • Anhydrous tetrahydrofuran (THF)

  • n-butyllithium (n-BuLi), 2.5 M in hexane

  • Bromine (Br₂)

  • 1M Hydrochloric acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ether

  • Deionized Water

Procedure:

  • To a pre-oven-dried 100 mL round-bottom flask, add 3-thiophenecarboxylic acid (2.00 g, 15.6 mmol) and anhydrous THF (30 mL).

  • Cool the reaction system to -78 °C using a dry ice/acetone bath.

  • Under a nitrogen atmosphere, slowly add a 2.50 M hexane solution of n-butyllithium (12.6 mL, 31.5 mmol) dropwise to the reaction mixture.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Add bromine (0.86 mL, 16.4 mmol) dropwise to the mixture.

  • Continue stirring at -78 °C for 1 hour.

  • Allow the reaction system to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding 50.0 mL of 1M HCl solution.

  • Concentrate the reaction solution under reduced pressure.

  • Extract the resulting mixture with ether and water.

  • Separate the organic layer and dry it with anhydrous Na₂SO₄.

  • Recrystallize the product twice from a water/ether mixed solvent to yield pale yellow, needle-like crystals of this compound.

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound, providing a clear visual representation of the experimental workflow.

Synthesis_Workflow start Start: 3-thiophenecarboxylic acid in anhydrous THF step1 Cool to -78 °C start->step1 step2 Add n-BuLi (2.5 M in hexane) dropwise step1->step2 step3 Stir at -78 °C for 30 min step2->step3 step4 Add Bromine (Br₂) dropwise step3->step4 step5 Stir at -78 °C for 1 hour step4->step5 step6 Warm to room temperature and stir overnight step5->step6 step7 Quench with 1M HCl step6->step7 step8 Extraction with Ether/Water step7->step8 step9 Dry organic layer (Na₂SO₄) step8->step9 end_product Final Product: This compound step9->end_product

Synthesis workflow for this compound.

Applications in Research and Development

This compound is a versatile compound with applications in several areas of chemical and pharmaceutical research:

  • Synthetic Chemistry: It serves as a crucial intermediate in the synthesis of various thiophene derivatives, which are important for developing new materials and pharmaceuticals.[1]

  • Pharmaceutical Development: This compound is utilized in the creation of biologically active molecules. Its structure is often incorporated into drug candidates targeting a range of diseases due to its ability to modulate biological pathways.[1]

  • Materials Science: It is investigated for its potential in creating novel polymers and coatings that offer enhanced durability and chemical resistance.[1]

References

An In-depth Technical Guide to 2-Bromo-3-thiophenecarboxylic Acid: Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3-thiophenecarboxylic acid is a halogenated heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of functional molecules. Its unique electronic and structural properties, conferred by the presence of a bromine atom and a carboxylic acid group on the thiophene ring, make it a versatile reagent in the development of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of its chemical structure, IUPAC nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis.

Chemical Structure and IUPAC Name

The fundamental identity of a chemical compound lies in its structure and systematic name. This compound is characterized by a five-membered thiophene ring, substituted at the second position with a bromine atom and at the third position with a carboxylic acid group.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] Other common synonyms include 2-bromo-3-carboxythiophene and 2-bromo-3-thenoic acid.[1]

The chemical structure can be represented in various ways:

  • Molecular Formula: C₅H₃BrO₂S[1][2]

  • SMILES (Simplified Molecular-Input Line-Entry System): OC(=O)c1ccsc1Br[2]

  • InChI (International Chemical Identifier): 1S/C5H3BrO2S/c6-4-3(5(7)8)1-2-9-4/h1-2H,(H,7,8)[2]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison. These properties are critical for its application in chemical synthesis and material science.

PropertyValueSource
Molecular Weight 207.05 g/mol [1][2]
CAS Number 24287-95-4[1][2]
Appearance Off-white to light yellow solid/crystalline powder[3][4]
Melting Point 178-182 °C[1][2]
Boiling Point (Predicted) 313.2 ± 27.0 °C[1]
pKa (Predicted) ~3.76[3]
Solubility Insoluble in water; Soluble in common organic solvents like ethanol and dichloromethane.[3]

Synthesis of this compound

The following is a detailed experimental protocol for the synthesis of this compound, a common procedure utilized in organic chemistry laboratories.

Reaction Scheme

The synthesis involves the bromination of 3-thiophenecarboxylic acid.

Experimental Protocol

A general procedure for the synthesis of this compound from 3-thiophenecarboxylic acid is as follows:[5]

  • To a pre-dried 100 mL round-bottom flask, add 3-thiophenecarboxylic acid (2.00 g, 15.6 mmol) and anhydrous tetrahydrofuran (THF; 30 mL).[5]

  • Cool the reaction system to -78.0 °C.[5]

  • Under a nitrogen atmosphere, slowly add a 2.50 M hexane solution of n-butyllithium (12.6 mL, 31.5 mmol) dropwise.[5]

  • Stir the reaction mixture at -78.0 °C for 30 minutes.[5]

  • Add bromine (0.86 mL, 16.4 mmol) dropwise and continue stirring at -78.0 °C for 1 hour.[5]

  • Slowly warm the reaction system to room temperature and stir overnight.[5]

  • Quench the reaction by adding a dilute 1M HCl solution (50.0 mL).[5]

  • Concentrate the reaction solution.[5]

  • Extract the resulting mixture with ether and water.[5]

  • Dry the organic layer with anhydrous Na₂SO₄.[5]

  • Recrystallize the product twice from a water/ether mixed solvent to yield pale yellow, needle-like crystals of this compound (2.13 g, 66.0% yield).[5]

  • Confirm the structure of the product using ¹H NMR spectroscopy.[5]

Applications in Synthesis

This compound is a versatile intermediate in organic synthesis, primarily due to the reactivity of the bromine atom and the carboxylic acid group. It serves as a precursor for more complex molecules with potential applications in various fields.

The following diagram illustrates the role of this compound as a building block in the synthesis of target molecules.

G start This compound pharma Pharmaceuticals start->pharma Suzuki Coupling, Buchwald-Hartwig Amination, etc. agro Agrochemicals start->agro Functional Group Interconversion materials Materials Science (e.g., Polymers, Dyes) start->materials Esterification, Amidation

References

A Technical Guide to the Physicochemical Properties of 2-Bromo-3-thiophenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the key physicochemical properties of 2-Bromo-3-thiophenecarboxylic acid (CAS No: 24287-95-4), a versatile heterocyclic building block crucial in pharmaceutical and materials science research. The focus is on its melting point and solubility, with standardized methodologies for their determination.

Core Physicochemical Properties

This compound is an aromatic carboxylic acid whose unique thiophene ring structure and bromine substituent make it a valuable intermediate in organic synthesis.[1] It typically appears as an off-white to light yellow crystalline powder.[1][2]

Data Summary

The following tables summarize the reported physical and chemical properties of the compound.

  • Table 1: Identification and Structural Data

IdentifierValueReference
CAS Number 24287-95-4[1][3][4]
Molecular Formula C₅H₃BrO₂S[1][2]
Molecular Weight 207.05 g/mol [1][4][5]
Appearance Light yellow crystalline powder[1]
  • Table 2: Melting Point Data

Reported Melting Point (°C)Source
178-182 °C[4][5]
170-176 °C[1]
168-172 °C[2]
  • Table 3: Solubility Profile

SolventSolubilityReference
Water Insoluble[2]
Ethanol Soluble[2]
Dichloromethane Soluble[2]

Experimental Protocols

While the precise conditions for the measurements cited above are not detailed in the source documents, the following sections describe standardized, widely accepted laboratory protocols for determining the melting point and solubility of a solid organic compound like this compound.

2.1. Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of purity. The capillary method is a common and reliable technique for its determination.

Methodology:

  • Sample Preparation: A small amount of the dry this compound powder is finely crushed. The open end of a glass capillary tube is tapped into the powder to pack a small amount (2-3 mm in height) into the sealed end.

  • Apparatus Setup: The packed capillary tube is placed into a calibrated melting point apparatus. The apparatus is equipped with a heating block, a thermometer or digital temperature sensor, and a viewing lens.

  • Heating and Observation: The sample is heated at a controlled rate (e.g., a rapid ramp to ~15°C below the expected melting point, followed by a slow ramp of 1-2°C per minute).

  • Data Recording: The temperature at which the first liquid drop appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded. This range represents the melting point. For a pure compound, this range is typically narrow.

G cluster_0 Preparation cluster_1 Measurement cluster_2 Data Recording prep1 Dry the crystalline This compound prep2 Finely crush the sample prep1->prep2 prep3 Pack 2-3 mm of sample into a capillary tube prep2->prep3 measure1 Place capillary in melting point apparatus prep3->measure1 measure2 Heat at a controlled rate (1-2 °C/min near melting point) measure1->measure2 measure3 Observe sample through viewing lens measure2->measure3 rec1 Record T1: Temperature at which first liquid appears measure3->rec1 rec2 Record T2: Temperature at which all solid melts rec1->rec2 rec3 Report Melting Point as the range T1 - T2 rec2->rec3

Workflow for Melting Point Determination

2.2. Qualitative Solubility Assessment

Solubility is a fundamental property that dictates a compound's utility in various applications, from reaction chemistry to formulation.

Methodology:

  • Solvent Selection: A panel of representative solvents is chosen (e.g., water, ethanol, dichloromethane, acetone, hexane).

  • Sample Preparation: A fixed amount of this compound (e.g., 10 mg) is weighed and placed into a series of clean, dry test tubes.

  • Solvent Addition: A specific volume of a solvent (e.g., 1 mL) is added to a test tube. This corresponds to a concentration of 10 mg/mL.

  • Mixing and Observation: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., 25°C).

  • Classification: The sample is visually inspected.

    • Soluble: The solid completely dissolves, forming a clear solution.

    • Partially Soluble: Some solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve at all.[2]

  • Iteration: The process is repeated for each selected solvent.

G cluster_loop start Start: Select Solvents (e.g., Water, Ethanol, DCM) prep Add fixed mass (e.g., 10 mg) of compound to test tubes start->prep loop_start For each solvent: add_solvent Add fixed volume (e.g., 1 mL) of solvent prep->add_solvent mix Agitate/Vortex at controlled temperature add_solvent->mix observe Visually inspect for dissolved solid mix->observe soluble Classify: Soluble observe->soluble All solid dissolved insoluble Classify: Insoluble observe->insoluble Solid remains report Compile Solubility Report soluble->report insoluble->report

Workflow for Qualitative Solubility Testing

References

A Comprehensive Technical Guide to the Storage of 2-Bromo-3-thiophenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the recommended storage conditions for 2-Bromo-3-thiophenecarboxylic acid, a crucial building block in pharmaceutical research and organic synthesis. Adherence to these guidelines is paramount to ensure the compound's stability, purity, and efficacy for research and development applications.

Optimal Storage Conditions

Proper storage of this compound is essential to prevent its degradation and maintain its chemical integrity. The primary recommended storage condition is in a cool, dry, and well-ventilated environment.

Temperature

While a definitive temperature range for this specific compound is not consistently published, safety data sheets for structurally similar compounds, such as 5-Bromo-2-thiophenecarboxylic acid, recommend refrigerated storage at 2-8°C . Storing this compound at elevated temperatures should be strictly avoided as it is sensitive to heat, which can lead to decomposition.[1]

Environmental Factors

To ensure long-term stability, this compound should be protected from several environmental factors:

  • Moisture: The compound should be stored in a dry place to prevent potential hydrolysis.

  • Light: Direct sunlight and other sources of UV radiation should be avoided as the compound is light-sensitive, which can catalyze degradation.[1] Containers should be opaque or stored in a dark location.

  • Air: While not explicitly stated to be air-sensitive in the reviewed literature, it is good practice to store the compound in tightly sealed containers to minimize contact with atmospheric oxygen and moisture.

Packaging

The compound should be stored in its original, tightly sealed container.[2] This prevents contamination and exposure to the aforementioned environmental factors.

Data Presentation: Summary of Storage Recommendations

The following table summarizes the key storage parameters for this compound based on available data and best practices for similar chemical entities.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)To minimize thermal degradation and preserve long-term stability.
Humidity Dry environmentTo prevent potential hydrolysis of the carboxylic acid and bromo-substituent.
Light Exposure Store in the dark; use opaque containersTo prevent photodegradation.[1]
Atmosphere Tightly sealed containerTo protect from moisture and atmospheric contaminants.[2]
Ventilation Store in a well-ventilated areaGeneral safety practice for chemical storage.
Incompatible Materials Strong oxidizing agents, strong basesTo avoid chemical reactions that could degrade the compound.

Logical Workflow for Storage and Handling

The following diagram illustrates the decision-making process and logical flow for the proper storage and handling of this compound.

A Receiving 2-Bromo-3- thiophenecarboxylic acid B Inspect Container Integrity A->B C Container Damaged? B->C D Quarantine and Evaluate Risk C->D Yes E Proceed to Storage C->E No F Select Storage Location E->F G Cool, Dry, Well-Ventilated Area? F->G H Refrigerate at 2-8°C G->H Yes N Find Suitable Location G->N No I Protect from Light? H->I J Store in Dark/Opaque Container I->J Yes M Properly Stored I->M No (Risk of Degradation) K Check for Incompatible Substances Nearby? J->K L Isolate from Strong Oxidizing Agents and Bases K->L Yes K->M No L->M N->F cluster_0 Stress Conditions cluster_1 This compound cluster_2 Potential Degradation Pathways A Heat F Decarboxylation A->F B Light (UV/Vis) G Debromination B->G C Strong Base I Salt Formation C->I D Strong Oxidizing Agent H Ring Opening/Oxidation D->H E C₅H₃BrO₂S

References

An In-depth Technical Guide to 2-Bromo-3-thenoic Acid: A Key Intermediate in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-3-thenoic acid, a crucial heterocyclic building block in the fields of medicinal chemistry and materials science. This document details its fundamental properties, synthesis, and significant applications, presenting the information in a manner tailored for research and development professionals.

Core Properties of 2-Bromo-3-thenoic Acid

2-Bromo-3-thenoic acid, also known as 2-Bromo-3-thiophenecarboxylic acid, is a substituted thiophene derivative. Its chemical structure, featuring both a carboxylic acid and a bromine atom on the thiophene ring, makes it a versatile intermediate for a variety of chemical transformations. The bromine atom provides a reactive site for cross-coupling reactions, while the carboxylic acid group can be readily converted into other functional groups such as esters and amides.

Physicochemical and Identification Data

A summary of the key quantitative data for 2-Bromo-3-thenoic acid is presented in the table below for easy reference and comparison.

PropertyValueCitations
CAS Number 24287-95-4[1][2][3][4]
Molecular Formula C₅H₃BrO₂S[1][2][3][4]
Molecular Weight 207.05 g/mol [1][2][4][5]
Melting Point 178-182 °C[1][3][4][5]
Boiling Point 313.2±27.0 °C (Predicted)[1]
Density 1.923±0.06 g/cm³ (Predicted)[1]
Appearance White to tan crystalline powder[1][2][3]
pKa 3.0±0.20 (Predicted)[1]
InChI Key RVSXMPCELBYUSF-UHFFFAOYSA-N[1][3]

Synthesis of 2-Bromo-3-thenoic Acid

The most common and direct synthesis of 2-Bromo-3-thenoic acid involves the selective bromination of 3-thiophenecarboxylic acid. This electrophilic aromatic substitution reaction targets the activated C2 position of the thiophene ring.

Experimental Protocol: Bromination of 3-Thiophenecarboxylic Acid

This protocol details a representative method for the synthesis of 2-Bromo-3-thenoic acid.

Materials:

  • 3-Thiophenecarboxylic acid

  • Tetrahydrofuran (THF), anhydrous

  • Lithium diisopropylamide (LDA) solution (e.g., 2 M in THF/heptane/ethylbenzene)

  • Carbon tetrabromide (CBr₄)

  • 1 M Hydrochloric acid (HCl)

  • Ether

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Ethanol

  • Water

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-thiophenecarboxylic acid (e.g., 3.00 g, 23.4 mmol) in anhydrous tetrahydrofuran (30 mL).[6]

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. To this cooled solution, slowly add a solution of lithium diisopropylamide (LDA) (e.g., 2.0 M solution, 23.5 mL, 46.8 mmol). Stir the resulting mixture at -78 °C for 1 hour.[6]

  • Bromination: In a separate flask, prepare a solution of carbon tetrabromide (CBr₄) (e.g., 7.77 g, 23.4 mmol) in anhydrous tetrahydrofuran (20 mL). Add this solution dropwise to the reaction mixture at -78 °C.[6]

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature over a period of 1 hour, and then continue stirring overnight.[7]

  • Work-up: Quench the reaction by carefully adding 1 M hydrochloric acid (50 mL).[7] Add ether (e.g., 250 mL) to the mixture and transfer to a separatory funnel.[6]

  • Extraction: Separate the layers and extract the aqueous layer with ether. Combine the organic layers.[6]

  • Washing and Drying: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[6][7]

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. Recrystallize the crude solid from an ethanol-water mixture (e.g., 1:4 ratio) to yield pure 2-Bromo-3-thenoic acid as a crystalline solid.[6]

Applications in Research and Development

2-Bromo-3-thenoic acid is a valuable building block in organic synthesis, primarily due to the reactivity of the bromine atom which allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various coupling reactions.

  • Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of a range of biologically active molecules.[2][8] The thiophene scaffold is a common motif in many pharmaceutical compounds, and this bromo-substituted derivative provides a convenient entry point for molecular elaboration.

  • Materials Science: In the field of materials science, 2-Bromo-3-thenoic acid and its derivatives are utilized in the synthesis of novel polymers and coatings.[2] These materials can exhibit enhanced durability and chemical resistance. It is also explored for its potential in organic electronics, contributing to advancements in organic semiconductors for applications in flexible electronics and solar cells.[2]

  • Agrochemicals: The compound plays a role in the formulation of pesticides and herbicides.[2]

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 2-Bromo-3-thenoic acid from 3-thiophenecarboxylic acid.

SynthesisWorkflow reactant reactant reagent reagent intermediate intermediate product product step step A 3-Thiophenecarboxylic Acid in THF S1 1. Deprotonation (-78 °C) A->S1 B LDA B->S1 C Deprotonated Intermediate S2 2. Bromination (-78 °C to RT) C->S2 D CBr4 D->S2 E Brominated Intermediate S3 3. Work-up & Extraction E->S3 F HCl (aq) F->S3 G 2-Bromo-3-thenoic Acid (Crude) S4 4. Purification G->S4 H Recrystallization H->S4 I 2-Bromo-3-thenoic Acid (Pure) S1->C S2->E S3->G S4->I

Synthesis of 2-Bromo-3-thenoic acid.

References

An In-depth Technical Guide to 2-Bromo-3-Carboxythiophene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-carboxythiophene, also known as 2-bromo-3-thiophenecarboxylic acid, is a halogenated heterocyclic compound that has garnered significant interest within the scientific community. Its unique structural arrangement, featuring a thiophene ring functionalized with both a bromine atom and a carboxylic acid group, renders it a highly versatile and valuable building block in organic synthesis. The bromine atom serves as a reactive handle for various cross-coupling reactions, while the carboxylic acid moiety allows for the formation of amides, esters, and other derivatives. This combination of functionalities makes 2-bromo-3-carboxythiophene a key intermediate in the synthesis of a wide array of compounds with applications in pharmaceuticals, agrochemicals, and materials science.[1][2][3] This guide provides a comprehensive overview of its core characteristics, synthesis, and utility for professionals in research and development.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data for 2-bromo-3-carboxythiophene are summarized below. These properties are crucial for its identification, handling, and application in synthetic chemistry.

Physical and Chemical Properties
PropertyValueReference(s)
CAS Number 24287-95-4[2][4][5]
Molecular Formula C₅H₃BrO₂S[2][5]
Molecular Weight 207.05 g/mol [2][4][5]
Appearance Off-white to light yellow crystalline powder[1]
Melting Point 178-182 °C[4][6]
Boiling Point (Predicted) 313.2 ± 27.0 °C[7]
Density (Predicted) 1.923 ± 0.06 g/cm³[7]
pKa (Predicted) 3.09 ± 0.10[7]
Solubility Insoluble in water; Soluble in ethanol, dichloromethane, methanol, and ether.[1][7]
Storage Store in a dark, dry place at room temperature or refrigerated (0-8 °C).[2]
Spectroscopic Data
TechniqueDataReference(s)
¹H NMR (500 MHz, DMSO-d₆)δ (ppm): 13.02 (s, 1H, -COOH), 7.63-7.62 (d, J=5.8 Hz, 1H, Ar-H), 7.32-7.31 (d, J=5.8 Hz, 1H, Ar-H)[6]
¹³C NMR (400 MHz, DMSO-d₆)δ (ppm): 163.2 (-COOH), 132.5, 130.7, 128.2, 119.0 (Thiophene carbons)
Mass Spectrometry (ESI-MS)m/z: 206.8 [M-H]⁻

Synthesis and Purification

2-Bromo-3-carboxythiophene is commonly synthesized from commercially available 3-thiophenecarboxylic acid. The following protocol details a common laboratory-scale synthesis.

Experimental Protocol: Synthesis from 3-Thiophenecarboxylic Acid

This procedure involves the ortho-lithiation of 3-thiophenecarboxylic acid followed by bromination.

Materials:

  • 3-Thiophenecarboxylic acid

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Bromine (Br₂)

  • 1M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Add 3-thiophenecarboxylic acid (2.00 g, 15.6 mmol) and anhydrous THF (30 mL) to a pre-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere.[6]

  • Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (12.6 mL of a 2.5 M solution in hexanes, 31.5 mmol) dropwise to the stirred solution, maintaining the temperature at -78 °C.[6]

  • Stir the reaction mixture at -78 °C for 30 minutes after the addition is complete.[6]

  • Add bromine (0.86 mL, 16.4 mmol) dropwise to the reaction mixture. Continue stirring at -78 °C for an additional hour.[6]

  • Allow the reaction to slowly warm to room temperature and stir overnight.[6]

  • Quench the reaction by carefully adding 50 mL of 1M HCl.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.[6]

  • Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a water/ether mixture to obtain 2-bromo-3-carboxythiophene as pale yellow, needle-like crystals.[6]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 3-Thiophenecarboxylic Acid in Anhydrous THF cool Cool to -78 °C start->cool add_nBuLi Add n-BuLi (2.0 equiv) cool->add_nBuLi stir1 Stir for 30 min add_nBuLi->stir1 add_Br2 Add Bromine (1.05 equiv) stir1->add_Br2 stir2 Stir for 1 hr at -78 °C add_Br2->stir2 warm Warm to RT, Stir Overnight stir2->warm quench Quench with 1M HCl warm->quench extract Extract with Diethyl Ether quench->extract dry Dry with Na₂SO₄ extract->dry concentrate Concentrate dry->concentrate recrystallize Recrystallize from Water/Ether concentrate->recrystallize product 2-Bromo-3-Carboxythiophene recrystallize->product

Synthesis workflow for 2-bromo-3-carboxythiophene.

Key Chemical Transformations

2-Bromo-3-carboxythiophene is a versatile substrate for a variety of chemical reactions, primarily leveraging the reactivity of the C-Br bond and the carboxylic acid group.

Fischer-Tropsch Esterification

The carboxylic acid functionality can be readily converted to an ester via acid-catalyzed esterification with an alcohol.

Representative Protocol:

  • In a round-bottom flask, dissolve 2-bromo-3-carboxythiophene (1.0 equiv) in an excess of the desired alcohol (e.g., ethanol).

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (typically 2-3 drops).[8]

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be further purified by column chromatography or distillation.

Suzuki Cross-Coupling

The carbon-bromine bond is susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form C-C bonds. This is a powerful method for synthesizing biaryl structures.

Representative Protocol:

  • To a flame-dried flask, add 2-bromo-3-carboxythiophene (1.0 equiv), an arylboronic acid (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base like potassium carbonate (2-3 equiv).[9]

  • Seal the flask and purge with an inert gas (e.g., Argon).

  • Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1).[9]

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.[9]

  • Upon completion, cool the reaction to room temperature, add water, and extract with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the 2-aryl-3-carboxythiophene derivative.

Logical Relationship Diagram

Transformations cluster_ester Esterification cluster_suzuki Suzuki Coupling start 2-Bromo-3-Carboxythiophene ester_reagents Alcohol (R-OH) Acid Catalyst (H⁺) start->ester_reagents suzuki_reagents Arylboronic Acid (Ar-B(OH)₂) Pd Catalyst, Base start->suzuki_reagents ester_product 2-Bromo-3-Thiophenecarboxylate Ester ester_reagents->ester_product Forms Ester suzuki_product 2-Aryl-3-Carboxythiophene suzuki_reagents->suzuki_product Forms C-C Bond

Key transformations of 2-bromo-3-carboxythiophene.

Applications in Drug Discovery and Signaling Pathways

The thiophene scaffold is a well-established pharmacophore in medicinal chemistry, and 2-bromo-3-carboxythiophene serves as a crucial starting material for the synthesis of biologically active molecules.[3] Derivatives have been investigated for various therapeutic applications, including anticancer, antibacterial, and antiviral agents.[1][10]

One notable area of interest is the development of phosphodiesterase 5 (PDE5) inhibitors. PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP), a second messenger involved in smooth muscle relaxation. Inhibition of PDE5 leads to an accumulation of cGMP, promoting vasodilation. This mechanism is the basis for drugs used to treat erectile dysfunction and pulmonary hypertension.[11][12] 2-Bromo-3-carboxythiophene has been identified as a scaffold for potent and selective PDE5 inhibitors.[9]

Signaling Pathway: PDE5 Inhibition

The diagram below illustrates the nitric oxide (NO)/cGMP signaling pathway and the mechanism of action for a PDE5 inhibitor derived from the 2-bromo-3-carboxythiophene scaffold.

PDE5_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP Catalyzed by sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Relax Smooth Muscle Relaxation (Vasodilation) PKG->Relax Leads to GMP 5'-GMP (inactive) PDE5->GMP Degrades Inhibitor Inhibitor (e.g., from 2-bromo-3- carboxythiophene) Inhibitor->PDE5 Blocks

Mechanism of PDE5 inhibition in the cGMP pathway.

Conclusion

2-Bromo-3-carboxythiophene is a fundamentally important heterocyclic compound with broad utility in organic synthesis. Its dual reactivity allows for sequential or orthogonal functionalization, making it an ideal scaffold for building molecular complexity. The data and protocols presented in this guide underscore its significance as a key intermediate for researchers in drug discovery, medicinal chemistry, and materials science, enabling the development of novel compounds with tailored properties and biological activities.

References

Methodological & Application

Synthesis of 2-Bromo-3-thiophenecarboxylic Acid: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 2-Bromo-3-thiophenecarboxylic acid, a valuable building block in medicinal chemistry and materials science, from the readily available starting material, 3-thiophenecarboxylic acid. Three distinct synthetic methodologies are presented: direct bromination using molecular bromine, bromination via a lithiated intermediate, and direct bromination with N-bromosuccinimide. This guide offers a comparative analysis of these methods, enabling researchers to select the most suitable approach based on factors such as yield, reaction conditions, and safety considerations. Detailed experimental procedures, a summary of quantitative data, and a visual representation of the general synthetic workflow are included to facilitate practical application in a laboratory setting.

Introduction

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules and functional organic materials. The presence of the bromine atom at the 2-position and the carboxylic acid at the 3-position of the thiophene ring provides two orthogonal handles for further chemical modifications, making it a versatile scaffold in drug discovery and organic electronics. The regioselective synthesis of this compound from 3-thiophenecarboxylic acid is a critical step in many synthetic routes. This application note details and compares three common methods for this transformation, providing researchers with the necessary information to reproduce these procedures efficiently and safely.

Comparative Data of Synthetic Protocols

ParameterProtocol 1: Direct Bromination with Br₂Protocol 2: Lithiation and BrominationProtocol 3: Direct Bromination with NBS
Brominating Agent Bromine (Br₂)n-Butyllithium (n-BuLi) / Bromine (Br₂)N-Bromosuccinimide (NBS)
Solvent Acetic AcidTetrahydrofuran (THF)Chloroform (CHCl₃) / Trifluoroacetic acid (TFA)
Temperature Room Temperature-78 °C to Room TemperatureRoom Temperature
Reaction Time 4 hours~2 hours20 hours
Yield 75% (for 5-bromo isomer)66%Not explicitly reported for this substrate
Key Considerations Handles corrosive and toxic bromine.[1]Requires anhydrous conditions and handling of pyrophoric n-BuLi.Milder brominating agent, but may require longer reaction times.

Experimental Protocols

Protocol 1: Direct Bromination with Bromine (Br₂)

This protocol describes the direct bromination of 3-thiophenecarboxylic acid using molecular bromine in acetic acid. It is important to note that this method has been reported to yield the 5-bromo isomer as the major product.[1]

Materials:

  • 3-thiophenecarboxylic acid

  • Glacial acetic acid

  • Bromine (Br₂)

  • Ice water

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a fume hood, dissolve 3.00 g (23.4 mmol) of 3-thiophenecarboxylic acid in 30 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.

  • Slowly add a solution of 4.12 g (25.8 mmol, 1.1 equivalents) of bromine in 10 mL of glacial acetic acid to the stirred solution at room temperature.

  • Stir the reaction mixture for 4 hours at room temperature.

  • Pour the reaction mixture into a beaker containing ice water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the filter cake with cold water.

  • Recrystallize the crude product from water to obtain the brominated thiophenecarboxylic acid.

Protocol 2: Synthesis via Lithiation and Bromination

This method involves the deprotonation of 3-thiophenecarboxylic acid at a low temperature using a strong base, followed by quenching with a bromine source. This approach offers regioselective bromination at the 2-position.

Materials:

  • 3-thiophenecarboxylic acid

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Bromine (Br₂)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for anhydrous reactions

  • Magnetic stirrer

  • Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

  • To an oven-dried 100 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2.00 g (15.6 mmol) of 3-thiophenecarboxylic acid and 30 mL of anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add 12.6 mL (31.5 mmol, 2.0 equivalents) of 2.5 M n-butyllithium in hexanes dropwise to the stirred solution.

  • Stir the reaction mixture for 30 minutes at -78 °C.

  • Add 0.86 mL (16.4 mmol, 1.05 equivalents) of bromine dropwise to the reaction mixture.

  • Continue stirring for 1 hour at -78 °C, then allow the mixture to warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding 50.0 mL of 1 M HCl.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Extract the aqueous residue with diethyl ether.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a water/ether mixture to yield this compound as faint yellow needles.[2]

Protocol 3: Direct Bromination with N-Bromosuccinimide (NBS)

This protocol is an adaptation for the direct bromination of 3-thiophenecarboxylic acid using the milder brominating agent, N-bromosuccinimide.

Materials:

  • 3-thiophenecarboxylic acid

  • Chloroform (CHCl₃)

  • Trifluoroacetic acid (TFA)

  • N-Bromosuccinimide (NBS)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 3-thiophenecarboxylic acid (1.0 equivalent) in a mixture of chloroform and a catalytic amount of trifluoroacetic acid.

  • Protect the reaction mixture from light.

  • Add N-bromosuccinimide (1.1 to 2.2 equivalents) portion-wise to the stirred solution at room temperature.

  • Stir the reaction for 16-20 hours. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with chloroform.

  • Wash the combined organic extracts with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Synthetic Workflow

SynthesisWorkflow A 3-Thiophenecarboxylic Acid (Starting Material) B Reaction Setup A->B Dissolve in appropriate solvent C Bromination B->C Add brominating agent D Work-up (Quenching, Extraction) C->D After reaction completion E Purification (Recrystallization/ Chromatography) D->E Isolate crude product F This compound (Final Product) E->F Obtain pure product

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound can be accomplished through several methods, each with its own advantages and disadvantages. Direct bromination with Br₂ is a straightforward approach, though it may lead to mixtures of isomers. The lithiation-based method provides excellent regioselectivity for the desired 2-bromo product but requires stringent anhydrous conditions and the handling of pyrophoric reagents. The use of NBS offers a milder alternative, although reaction times may be longer. The choice of method will depend on the specific requirements of the researcher, including desired purity, scale, and available laboratory infrastructure. The protocols provided herein serve as a comprehensive guide for the successful synthesis of this important chemical intermediate.

References

Application Note: Synthesis of Thiophene-2-Carboxylic Acid via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Grignard reaction is a cornerstone of organometallic chemistry, providing a robust method for the formation of carbon-carbon bonds. This protocol details the synthesis of thiophene-2-carboxylic acid, a valuable building block in the development of pharmaceuticals and fine chemicals, from 2-bromothiophene. The process involves two key stages: the formation of an organomagnesium halide (a Grignard reagent) and its subsequent carboxylation using carbon dioxide. Thiophene-2-carboxylic acid and its derivatives are crucial intermediates in the synthesis of various bioactive molecules. This method is highly effective but requires strict anhydrous (moisture-free) and anaerobic (oxygen-free) conditions to prevent the reactive Grignard reagent from being quenched.[1][2]

Reaction Mechanism

The synthesis proceeds via a two-step mechanism. First, 2-bromothiophene reacts with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF) or diethyl ether, to form 2-thienylmagnesium bromide. Second, this Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbon of carbon dioxide (commonly used in its solid form, "dry ice"). This forms a magnesium carboxylate salt. Finally, acidic workup protonates the salt to yield the final product, thiophene-2-carboxylic acid.

Experimental Protocol

This protocol provides a detailed methodology for the laboratory-scale synthesis of thiophene-2-carboxylic acid.

Materials and Equipment

  • Reagents: 2-bromothiophene (C₄H₃BrS), magnesium turnings, iodine (for activation), anhydrous tetrahydrofuran (THF) or diethyl ether, solid carbon dioxide (dry ice), hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), sodium hydroxide (NaOH), diethyl ether (for extraction), anhydrous magnesium sulfate or sodium sulfate (for drying).

  • Equipment: Three-necked round-bottom flask, reflux condenser with a drying tube (e.g., filled with CaCl₂), pressure-equalizing dropping funnel, magnetic stirrer and stir bar, heating mantle, ice bath, nitrogen or argon gas inlet, separatory funnel, rotary evaporator, beaker, glassware for recrystallization.

Procedure

Step 1: Preparation of 2-Thienylmagnesium Bromide (Grignard Reagent)

  • Apparatus Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, a reflux condenser topped with a drying tube, and a dropping funnel. The entire apparatus must be flame-dried or oven-dried before use to remove all traces of moisture.

  • Inert Atmosphere: Purge the system with dry nitrogen or argon gas to create an inert atmosphere. Maintain a gentle positive pressure of the inert gas throughout the reaction.[2]

  • Magnesium Activation: Place magnesium turnings (1.1 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium surface. Gently warm the flask with a heat gun until violet iodine vapor is observed. Allow the flask to cool to room temperature.

  • Reaction Initiation: Add a small volume of anhydrous THF or diethyl ether, enough to just cover the magnesium turnings.[3] Prepare a solution of 2-bromothiophene (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small portion (approx. 5-10%) of the 2-bromothiophene solution to the magnesium suspension. The reaction is indicated by a gentle bubbling and a gray coloration of the solution.[2] Gentle warming may be necessary to initiate the reaction.[4]

  • Grignard Formation: Once the reaction has started, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.[4] After the addition is complete, continue stirring the mixture. The reaction can be stirred for several hours or until most of the magnesium has been consumed.[2][4] Heating under reflux may be required to ensure complete reaction.[4]

Step 2: Carboxylation with Carbon Dioxide

  • Preparation: In a separate large beaker, place a significant excess of crushed dry ice.

  • Reaction: Cool the prepared Grignard reagent to 0-5°C using an ice bath.[4] Slowly pour the Grignard solution onto the crushed dry ice with vigorous stirring.[5] Alternatively, the reaction can be cooled to a low temperature (e.g., -10°C to -40°C) and CO₂ gas can be bubbled through the solution.[6] A thick, white precipitate of the magnesium salt will form.

  • Evaporation: Allow the excess carbon dioxide to sublime, and let the reaction mixture slowly warm to room temperature.

Step 3: Work-up and Purification

  • Hydrolysis: Slowly add a cold, dilute solution of hydrochloric acid or sulfuric acid to the reaction mixture to quench any unreacted Grignard reagent and to protonate the carboxylate salt.[3] Continue adding acid until the solution is acidic (test with pH paper) and all solids have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Two layers will form. Separate the layers and extract the aqueous phase multiple times with diethyl ether.[3]

  • Base Wash: Combine the organic extracts and wash them with a dilute solution of sodium hydroxide. The thiophene-2-carboxylic acid will move into the aqueous basic layer as its sodium salt, leaving non-acidic organic impurities behind.[3][4]

  • Acidification: Separate the layers. Cool the aqueous basic layer in an ice bath and re-acidify it with concentrated HCl until a precipitate (the desired carboxylic acid) forms.

  • Isolation and Drying: Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture) to yield pure thiophene-2-carboxylic acid.

Data Summary

The following table summarizes typical reaction parameters and outcomes for the Grignard synthesis of thiophene-2-carboxylic acid and related reactions. Yields can be variable and are highly dependent on maintaining anhydrous conditions.[1]

ParameterValue / ConditionReference / Note
Reactants 2-Bromothiophene, Magnesium, CO₂[7]
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl Ether[2][4]
Reactant Ratio Mg: 1.05 - 1.1 eq.; 2-Bromothiophene: 1.0 eq.; CO₂: ExcessGeneral Grignard Protocol
Grignard Formation Temp. Room Temperature to Reflux (approx. 40-65°C)[4][8]
Grignard Formation Time 3-4 hours[4][8]
Carboxylation Temp. -78°C (dry ice) to 0°C[5][6]
Work-up Acidic Hydrolysis (e.g., HCl, H₂SO₄)[3][4]
Purification Extraction and Recrystallization[3]
Typical Yield 60-80%Highly dependent on conditions

Visualized Workflow

The following diagram illustrates the key steps in the synthesis of thiophene-2-carboxylic acid.

Grignard_Workflow cluster_start Starting Materials cluster_step1 Step 1: Grignard Reagent Formation cluster_intermediate Intermediate Product cluster_step2 Step 2: Carboxylation cluster_step3 Step 3: Work-up & Purification cluster_end Final Product Bromothiophene 2-Bromothiophene Grignard_Formation Reaction under N₂ (Initiate, Reflux 3h) Bromothiophene->Grignard_Formation Magnesium Magnesium Turnings Magnesium->Grignard_Formation Solvent Anhydrous THF Solvent->Grignard_Formation Grignard_Reagent 2-Thienylmagnesium Bromide Solution Grignard_Formation->Grignard_Reagent Carboxylation Pour Reagent onto Dry Ice (Low Temperature) Grignard_Reagent->Carboxylation CO2 Solid CO₂ (Dry Ice) CO2->Carboxylation Workup Acidic Work-up (HCl) & Extraction Carboxylation->Workup Purification Recrystallization Workup->Purification Final_Product Thiophene-2-Carboxylic Acid Purification->Final_Product

Caption: Experimental workflow for the synthesis of thiophene-2-carboxylic acid.

References

Application Notes and Protocols for the Use of 2-Bromo-3-thiophenecarboxylic Acid in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-thiophenecarboxylic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The thiophene motif is a common scaffold in a variety of pharmacologically active compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, enabling the straightforward synthesis of biaryl and heteroaryl compounds. This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki coupling reactions to generate 2-aryl-3-thiophenecarboxylic acids, which are valuable precursors for the development of novel therapeutics.

The Suzuki coupling offers a robust method for creating diverse libraries of substituted thiophenes for screening in drug discovery programs. The reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.

General Considerations for Suzuki Coupling of this compound

The presence of the free carboxylic acid group on the thiophene ring introduces a key consideration for the Suzuki coupling reaction. The acidic proton can react with the basic conditions typically required for the reaction, potentially leading to side reactions or reduced yields. Two primary strategies can be employed to address this:

  • Direct Coupling of the Free Acid: This approach is more atom-economical but requires careful selection of the base to minimize interference from the carboxylic acid. Weaker bases are generally preferred.

  • Protection/Deprotection Strategy: The carboxylic acid can be protected, typically as an ester, prior to the Suzuki coupling. Following the C-C bond formation, the ester is hydrolyzed to yield the desired carboxylic acid product. This multi-step process is often more robust and can lead to higher overall yields.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative reaction conditions and yields for the Suzuki coupling of bromothiophene derivatives with various arylboronic acids. While specific data for the direct coupling of this compound is limited in the literature, the presented data from closely related substrates provides a strong indication of expected outcomes.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference Compound
1Phenylboronic acidPd(PPh₃)₄ (4)K₃PO₄1,4-Dioxane/H₂O9012855-Aryl-2-bromo-3-hexylthiophene
24-Methoxyphenylboronic acidPd(PPh₃)₄ (4)K₃PO₄1,4-Dioxane/H₂O9012825-Aryl-2-bromo-3-hexylthiophene
33-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O1001678Ester of 5-bromothiophene-2-carboxylate
44-Fluorophenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃DME/H₂O8518882-Bromopyridine derivative
52-Naphthylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O10024752,5-Dibromo-3-hexylthiophene

Note: The yields and conditions presented are for analogous reactions and should be considered as a starting point for optimization for the specific coupling of this compound.

Experimental Protocols

Protocol 1: Direct Suzuki Coupling of this compound

This protocol outlines a general procedure for the direct coupling of this compound with an arylboronic acid. Optimization of the base, catalyst, and solvent may be necessary for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.5 eq).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Suzuki Coupling via an Ester Intermediate (Protection/Deprotection)

This three-step protocol involves the initial protection of the carboxylic acid as a methyl or ethyl ester, followed by the Suzuki coupling, and subsequent hydrolysis to yield the final product.

Step 1: Esterification of this compound

  • Dissolve this compound in an excess of methanol or ethanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction and remove the excess alcohol under reduced pressure.

  • Neutralize the residue with a saturated NaHCO₃ solution and extract the ester with an organic solvent.

  • Dry the organic layer, concentrate, and purify if necessary.

Step 2: Suzuki Coupling of the Ester

  • Follow the general procedure outlined in Protocol 1, using the methyl or ethyl 2-bromo-3-thiophenecarboxylate as the starting material. A wider range of bases can be used in this case as the acidic proton is absent.

Step 3: Hydrolysis of the Ester

  • Dissolve the purified 2-aryl-3-thiophenecarboxylate ester in a mixture of THF and water.

  • Add an excess of a base (e.g., LiOH or NaOH).

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with 1M HCl to a pH of ~2-3.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate to yield the final 2-aryl-3-thiophenecarboxylic acid.

Mandatory Visualizations

Experimental Workflow Diagrams

G cluster_0 Protocol 1: Direct Coupling A 1. Combine Reactants (this compound, arylboronic acid, base) B 2. Inert Atmosphere (Evacuate & backfill with Ar/N2) A->B C 3. Add Catalyst & Solvent B->C D 4. Heat & Stir (80-100°C, 12-24h) C->D E 5. Workup (Acidify, Extract) D->E F 6. Purification (Chromatography/Recrystallization) E->F G Product (2-Aryl-3-thiophenecarboxylic acid) F->G

Caption: Workflow for the direct Suzuki coupling of this compound.

G cluster_1 Protocol 2: Protection/Deprotection Strategy cluster_step1 Step 1: Esterification cluster_step2 Step 2: Suzuki Coupling cluster_step3 Step 3: Hydrolysis A1 Esterification of This compound B1 Suzuki Coupling of Ester Intermediate A1->B1 C1 Hydrolysis of Coupled Ester B1->C1 D1 Product (2-Aryl-3-thiophenecarboxylic acid) C1->D1

Caption: Workflow for the Suzuki coupling via an ester intermediate.

Signaling Pathway Diagram

Recent studies have identified 3-arylaminothiophenic-2-carboxylic acid derivatives as inhibitors of the Fat Mass and Obesity-associated (FTO) protein, an RNA demethylase.[1] FTO plays a crucial role in post-transcriptional gene regulation by removing the methyl group from N⁶-methyladenosine (m⁶A) on mRNA. In certain cancers, such as acute myeloid leukemia (AML), FTO is overexpressed and promotes oncogenesis by reducing m⁶A levels in the transcripts of key oncogenes like MYC and CEBPA, leading to their increased stability and translation. Inhibition of FTO by compounds derived from 2-aryl-3-thiophenecarboxylic acids can restore m⁶A levels, leading to the degradation of these oncogenic transcripts and subsequent anti-leukemic effects.

G cluster_0 Cellular Processes FTO FTO Protein (m6A Demethylase) mRNA mRNA FTO->mRNA Demethylation m6A_mRNA m6A-modified mRNA (e.g., MYC, CEBPA) m6A_mRNA->FTO Substrate Degradation mRNA Degradation m6A_mRNA->Degradation Promotes Translation Protein Translation mRNA->Translation Promotes Oncogenes Oncogenic Proteins (e.g., MYC, CEBPA) Translation->Oncogenes Leukemia Leukemogenesis Oncogenes->Leukemia Drives Inhibitor 2-Aryl-3-thiophenecarboxylic Acid Derivative (Inhibitor) Inhibitor->FTO Inhibits

Caption: Inhibition of the FTO signaling pathway by 2-aryl-3-thiophenecarboxylic acid derivatives.

References

2-Bromo-3-thiophenecarboxylic Acid: A Versatile Building Block for High-Performance Organic Semiconductors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Bromo-3-thiophenecarboxylic acid is a pivotal building block in the synthesis of advanced organic semiconductor materials. Its unique molecular structure, featuring a thiophene ring substituted with both a reactive bromine atom and a versatile carboxylic acid group, allows for the strategic design and synthesis of novel conjugated polymers and small molecules. These materials are at the forefront of innovations in flexible electronics, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The bromine atom serves as a handle for various cross-coupling reactions, enabling the extension of the conjugated system, while the carboxylic acid group can be modified to fine-tune solubility, energy levels, and intermolecular interactions of the resulting semiconductor.

Applications in Organic Electronics

Organic semiconductors derived from this compound have demonstrated significant potential in a range of electronic applications:

  • Organic Field-Effect Transistors (OFETs): The tailored structure of polymers incorporating this building block allows for the creation of semiconducting channels with high charge carrier mobilities and excellent on/off ratios, essential for the development of flexible and transparent transistors.

  • Organic Photovoltaics (OPVs): The ability to engineer the energy levels (HOMO and LUMO) of the resulting polymers is crucial for efficient charge separation and transport in solar cells. The introduction of a carboxylate group at the 3-position of the thiophene ring has been shown to significantly improve the open-circuit voltage (Voc) of OPV devices.[1]

  • Organic Light-Emitting Diodes (OLEDs): The unique electrical and optical properties of materials synthesized from this precursor contribute to the development of efficient and stable emissive layers in OLEDs.

Data Presentation: Performance of a Representative Copolymer

The following table summarizes the performance of a representative donor-acceptor copolymer (P2) for polymer solar cells, which incorporates a thiophene-3-carboxylate moiety to enhance photovoltaic properties.[1]

ParameterValue
Power Conversion Efficiency (PCE)9.26%
Open-Circuit Voltage (Voc)0.85 V
Short-Circuit Current (Jsc)Not Specified
Fill Factor (FF)Not Specified
Highest Occupied Molecular Orbital (HOMO)-5.65 eV
Optical Band Gap~1.75 eV

Experimental Protocols

This section provides a detailed methodology for the synthesis of a thiophene-based copolymer for organic semiconductor applications, starting from the synthesis of this compound.

Protocol 1: Synthesis of this compound[2]

Materials:

  • Thiophene-3-carboxylic acid

  • Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

  • Carbon tetrabromide (CBr4)

  • 1 M Hydrochloric acid (HCl)

  • Ether

  • Magnesium sulfate (MgSO4)

  • Ethanol

Procedure:

  • A solution of thiophene-3-carboxylic acid (3.00 g, 23.4 mmol) in 30 mL of THF is cooled to -78°C under an argon atmosphere.

  • Slowly add 2 M LDA in THF (23.5 mL, 46.8 mmol) to the solution and stir at -78°C for 1 hour.

  • Add a solution of CBr4 (7.77 g, 23.4 mmol) in 20 mL of THF.

  • Allow the solution to warm to room temperature over 1 hour.

  • Acidify the reaction mixture with 1 M HCl and add 250 mL of ether.

  • Separate the aqueous layer and extract it with ether.

  • Combine the organic layers, wash with water, and dry over MgSO4.

  • Concentrate the solution to obtain the crude product.

  • Recrystallize the crude product from an ethanol-water mixture (1:4) to yield 2-bromothiophene-3-carboxylic acid as a gray crystalline solid (2.52 g, 52%).

Protocol 2: Esterification of this compound[2]

Materials:

  • This compound

  • 2-Ethylhexyl alcohol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (CH2Cl2)

  • Magnesium sulfate (MgSO4)

Procedure:

  • To a solution of this compound (2.00 g, 9.66 mmol), DCC (1.00 g, 4.83 mmol), and DMAP (0.30 g, 2.41 mmol) in 10 mL of dry CH2Cl2, slowly add 2-ethylhexyl alcohol (1.26 g, 9.66 mmol).

  • Stir the mixture at room temperature for 24 hours.

  • Wash the organic layer with water and dry over anhydrous MgSO4.

  • Purify the product to obtain Ethylhexyl 2-bromo-3-thiophenecarboxylate.

Protocol 3: Stille Copolymerization[3]

Materials:

  • Ethylhexyl 2-bromo-3-thiophenecarboxylate (Monomer A)

  • A distannylated comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (Monomer B)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)

  • Toluene

  • Methanol

Procedure:

  • In a reaction flask, dissolve Monomer A, Monomer B, and the palladium catalyst in toluene.

  • Reflux the mixture at 105°C for 48 hours under an argon atmosphere.

  • After cooling, precipitate the polymer by pouring the solution into methanol.

  • Collect the polymer by filtration and dry under vacuum.

  • Further purify the polymer by Soxhlet extraction with appropriate solvents to remove catalyst residues and oligomers.

Visualizations

experimental_workflow cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_fabrication Device Fabrication start Thiophene-3-carboxylic acid step1 Bromination start->step1 product1 This compound step1->product1 step2 Esterification product1->step2 product2 Ethylhexyl 2-bromo-3-thiophenecarboxylate step2->product2 step3 Stille Coupling product2->step3 product3 Conjugated Copolymer step3->product3 step4 Solution Processing product3->step4 product4 Organic Semiconductor Device (OFET/OPV) step4->product4

Caption: Synthetic workflow for an organic semiconductor device.

signaling_pathway cluster_structure Molecular Structure cluster_properties Material Properties cluster_performance Device Performance start This compound prop1 Esterification & Polymerization start->prop1 prop2 Conjugated Polymer Backbone prop1->prop2 prop3 Carboxylate Side Chain prop1->prop3 prop4 Energy Levels (HOMO/LUMO) prop2->prop4 prop6 Intermolecular Packing prop2->prop6 prop5 Solubility & Processability prop3->prop5 perf4 Open-Circuit Voltage (OPV) prop3->perf4 perf1 Charge Carrier Mobility (OFET) prop4->perf1 perf2 On/Off Ratio (OFET) prop4->perf2 perf3 Power Conversion Efficiency (OPV) prop4->perf3 prop4->perf4 prop5->perf3 prop6->perf1

References

Application Notes and Protocols for the Synthesis of Anticancer Derivatives from 2-Bromo-3-thiophenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of novel anticancer compounds derived from 2-Bromo-3-thiophenecarboxylic acid. This document outlines detailed experimental protocols, summarizes key quantitative data, and illustrates relevant biological pathways and experimental workflows.

Introduction

Thiophene derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1] The thiophene scaffold serves as a versatile building block for the design of novel therapeutic agents. Specifically, this compound is a valuable starting material for synthesizing a variety of derivatives, such as carboxamides and chalcones, which have shown promise as anticancer agents. These compounds can induce apoptosis and inhibit cancer cell proliferation through various mechanisms of action.[2][3]

Key Synthetic Strategies

Two primary synthetic routes for deriving anticancer compounds from this compound and its close derivatives are highlighted:

  • Amide Bond Formation: The carboxylic acid moiety can be readily converted to an amide. This is a common strategy in drug discovery to introduce diverse functional groups and modulate the pharmacological properties of the parent molecule.

  • Suzuki Coupling and Subsequent Chalcone Formation: The bromo-substituent on the thiophene ring is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form carbon-carbon bonds. The resulting intermediates can be further modified, for instance, by conversion into chalcones, which are known for their anticancer activities.[4]

Experimental Protocols

Protocol 1: Synthesis of Thiophene Carboxamides

This protocol describes the general synthesis of N-substituted thiophene-3-carboxamides starting from this compound. The procedure involves the activation of the carboxylic acid followed by reaction with a desired amine.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., EDC, DCC)

  • Anhydrous Dichloromethane (DCM)

  • Desired amine (e.g., 2-aminothiazole, morpholine)

  • 4-Dimethylaminopyridine (DMAP) (if using a coupling agent)

  • Triethylamine (TEA) or other suitable base

  • Distilled water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for column chromatography (e.g., Ethyl acetate, Hexane)

Procedure:

  • Activation of Carboxylic Acid:

    • Using Thionyl Chloride: Dissolve this compound (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Reflux the mixture for 2-4 hours. Monitor the reaction by TLC. After completion, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-Bromo-3-thiophenecarbonyl chloride.

    • Using a Coupling Agent: Dissolve this compound (1.0 eq), the desired amine (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM. Cool the mixture to 0 °C and add the coupling agent (e.g., EDC, 1.2 eq). Stir the reaction at room temperature overnight.

  • Amide Formation:

    • Dissolve the crude 2-Bromo-3-thiophenecarbonyl chloride in anhydrous DCM. Add the desired amine (1.1 eq) and triethylamine (1.5 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up and Purification:

    • Quench the reaction with water. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of 3-Aryl-thiophene-2-carbaldehydes via Suzuki Coupling

This protocol details the synthesis of a key intermediate, 3-aryl-thiophene-2-carbaldehyde, from 3-bromothiophene-2-carbaldehyde (a derivative of the target starting material) and an arylboronic acid using a Suzuki cross-coupling reaction.[4]

Materials:

  • 3-Bromothiophene-2-carbaldehyde

  • Arylboronic acid (e.g., 3-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene and Water (or 1,4-dioxane and water)[5]

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, combine 3-bromothiophene-2-carbaldehyde (1.0 eq), the arylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

    • Add the solvent mixture (e.g., toluene/water 4:1).

    • Degas the mixture by bubbling argon or nitrogen for 15-20 minutes.

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Reaction Execution:

    • Heat the reaction mixture to reflux (around 90-100 °C) and stir for 12-24 hours, monitoring the progress by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of Thiophene-based Chalcones

This protocol describes the Claisen-Schmidt condensation of a 3-aryl-thiophene-2-carbaldehyde with an acetophenone to yield a chalcone derivative.[4]

Materials:

  • 3-Aryl-thiophene-2-carbaldehyde (from Protocol 2)

  • Substituted acetophenone

  • Methanol or Ethanol

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Distilled water

Procedure:

  • Reaction Setup:

    • Dissolve the 3-aryl-thiophene-2-carbaldehyde (1.0 eq) and the substituted acetophenone (1.0 eq) in methanol or ethanol.

    • Add an aqueous solution of NaOH or KOH dropwise to the stirred solution at room temperature.

  • Reaction Execution:

    • Stir the mixture at room temperature for 5-8 hours. The formation of a precipitate indicates product formation.[4]

  • Work-up and Purification:

    • Pour the reaction mixture into crushed ice and acidify with dilute HCl if necessary.

    • Filter the precipitated solid, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Data Presentation

The anticancer activity of synthesized thiophene derivatives is typically evaluated against a panel of human cancer cell lines. The data is often presented as IC₅₀ values (the concentration of a drug that is required for 50% inhibition in vitro) or as a percentage of cell viability at a given concentration.

Table 1: In Vitro Anticancer Activity of Thiophene-based Chalcones against HCT-15 Human Colon Cancer Cells [4]

CompoundStructureIC₅₀ (µg/mL)[4]
5a 3-(3-(3-Methoxyphenyl)thiophen-2-yl)-1-phenylprop-2-en-1-one21[4]
5g 1-(4-Chlorophenyl)-3-(3-(3-methoxyphenyl)thiophen-2-yl)prop-2-en-1-one22.8[4]
Doxorubicin (Reference Drug)25[4]

Table 2: Cytotoxic Effects of Thiophene Carboxamide Derivatives [6]

CompoundCancer Cell LineConcentration (µM)Cell Viability (%)[6]
MB-D2 MCF-7 (Breast)10038.93 ± 8.19[6]
5076.18 ± 1.4[6]
HT-29 (Colon)10030.6 ± 18.4[6]
7550.04 ± 22.8[6]
MB-D4 MCF-7 (Breast)10053.98 ± 19.46[6]
5068.75 ± 18.3[6]
HT-29 (Colon)10069.28 ± 13.65[6]
7551 ± 23.2[6]

Mandatory Visualizations

Diagrams of Synthetic Pathways and Biological Mechanisms

The following diagrams, created using the DOT language, illustrate the synthetic workflows and a potential signaling pathway for the anticancer action of thiophene derivatives.

Synthesis_Workflow cluster_suzuki_chalcone Suzuki Coupling and Chalcone Formation start1 This compound reagent1 SOCl₂ or EDC/DMAP start1->reagent1 Activation intermediate1 Activated Carboxylic Acid (Acid Chloride or Active Ester) reagent1->intermediate1 reagent2 Amine (R-NH₂) intermediate1->reagent2 Amidation product1 2-Bromo-3-thiophenecarboxamide Derivative reagent2->product1 start2 3-Bromothiophene-2-carbaldehyde reagent3 Ar-B(OH)₂ Pd(PPh₃)₄, Base start2->reagent3 Suzuki Coupling intermediate2 3-Aryl-thiophene-2-carbaldehyde reagent3->intermediate2 reagent4 Acetophenone Base (NaOH) intermediate2->reagent4 Claisen-Schmidt Condensation product2 Thiophene-based Chalcone reagent4->product2

Caption: General synthetic workflows for thiophene carboxamides and chalcones.

Apoptosis_Pathway ThiopheneDerivative Thiophene Derivative Bcl2 Bcl-2 (Anti-apoptotic) ThiopheneDerivative->Bcl2 Inhibits Bax Bax (Pro-apoptotic) ThiopheneDerivative->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC releases Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces

References

Application of 2-Bromo-3-thiophenecarboxylic Acid in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-thiophenecarboxylic acid is a versatile heterocyclic building block widely employed in medicinal chemistry and pharmaceutical development. Its unique structural features, including a thiophene ring substituted with both a reactive bromine atom and a carboxylic acid group, make it an ideal scaffold for the synthesis of a diverse range of biologically active molecules. The thiophene ring itself is a bioisostere of the benzene ring, often incorporated into drug candidates to modulate their physicochemical properties and enhance their pharmacological activity. This document provides a detailed overview of the applications of this compound in the development of novel therapeutics, with a focus on its use in the synthesis of kinase inhibitors for cancer therapy.

Key Applications in Drug Discovery

This compound serves as a crucial starting material for the synthesis of various pharmaceutical agents, particularly in the oncology domain. Its derivatives have shown significant promise as inhibitors of key signaling pathways implicated in cancer progression.

Anticancer Agents

Derivatives of this compound have been extensively investigated as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.

1. Epidermal Growth Factor Receptor (EGFR) Inhibitors:

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation. Mutations and overexpression of EGFR are common in various cancers, making it a prime target for anticancer therapies. This compound can be utilized as a key intermediate in the synthesis of EGFR inhibitors. For instance, it can be converted to 2-aminothiophene-3-carboxamide derivatives, which can then be further elaborated to generate potent dianilinopyrimidine-based EGFR inhibitors.

2. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is another crucial receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF. Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Therefore, inhibiting VEGFR-2 is a key strategy in cancer treatment. Thiophene-3-carboxamide derivatives, synthesized from this compound, have been identified as potent VEGFR-2 inhibitors.

Quantitative Data Summary

The following tables summarize the in vitro activities of representative compounds derived from this compound against various cancer cell lines and kinases.

Table 1: Cytotoxicity of Thiophene Carboxamide Derivatives in Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)
MB-D1 A375 (Melanoma)> 50
HT-29 (Colorectal)> 50
MCF-7 (Breast)> 50
MB-D2 A375 (Melanoma)11.74
HT-29 (Colorectal)30.6
MCF-7 (Breast)38.93
MB-D4 A375 (Melanoma)33.42
HT-29 (Colorectal)51.0
MCF-7 (Breast)53.98
Compound 2b Hep3B (Hepatocellular Carcinoma)5.46
Compound 2e Hep3B (Hepatocellular Carcinoma)12.58

Table 2: Kinase Inhibitory Activity of Thiophene-Based Derivatives

Compound IDTarget KinaseIC50 (nM)
Compound 16e EGFR94.44
Compound 14d VEGFR-2191.1
Compound 5 VEGFR-2590
Compound 21 VEGFR-21290

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by derivatives of this compound.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Thiophene-based EGFR Inhibitor Inhibitor->EGFR Inhibits EGF EGF EGF->EGFR Binds

Caption: EGFR Signaling Pathway and Inhibition.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis & Cell Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor Thiophene-based VEGFR-2 Inhibitor Inhibitor->VEGFR2 Inhibits VEGF VEGF VEGF->VEGFR2 Binds

Caption: VEGFR-2 Signaling Pathway and Inhibition.

Experimental Protocols

The following are representative protocols for the synthesis of key intermediates and final compounds derived from this compound.

Protocol 1: Synthesis of 2-Bromo-3-thiophenecarboxamide

This protocol describes the conversion of the carboxylic acid to the corresponding amide, a common step in the synthesis of thiophene-based kinase inhibitors.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Ammonia solution (aqueous)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to 0 °C and slowly add an excess of aqueous ammonia solution.

  • Stir the mixture vigorously for 30 minutes.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-Bromo-3-thiophenecarboxamide.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Suzuki Coupling for the Synthesis of 2-Aryl-3-thiophenecarboxylic Acid Derivatives

This protocol outlines a general procedure for the palladium-catalyzed Suzuki cross-coupling reaction to introduce an aryl group at the 2-position of the thiophene ring.

Materials:

  • This compound derivative (e.g., methyl ester)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Na₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask, combine the this compound derivative (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (0.05-0.1 eq), and base (2.0-3.0 eq).

  • Add the solvent to the flask.

  • Degas the reaction mixture by bubbling with an inert gas (Nitrogen or Argon) for 15-20 minutes.

  • Heat the reaction mixture to reflux under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the discovery of novel kinase inhibitors starting from this compound.

Drug_Discovery_Workflow Start This compound Synthesis Synthesis of Diverse Thiophene Derivatives Start->Synthesis Screening High-Throughput Screening (Kinase Inhibition Assays) Synthesis->Screening Hit Hit Identification Screening->Hit Lead_Opt Lead Optimization (SAR Studies) Hit->Lead_Opt Active Compounds In_Vitro In Vitro Profiling (Cytotoxicity, Selectivity) Lead_Opt->In_Vitro In_Vivo In Vivo Efficacy & Toxicology Studies In_Vitro->In_Vivo Promising Leads Candidate Preclinical Candidate In_Vivo->Candidate

Caption: Drug Discovery Workflow.

Conclusion

This compound is a valuable and versatile building block in pharmaceutical development. Its utility in the synthesis of potent kinase inhibitors, particularly for anticancer applications, is well-established. The synthetic tractability of this compound allows for the generation of diverse chemical libraries, facilitating the discovery of novel drug candidates with improved efficacy and selectivity. The protocols and data presented herein provide a foundation for researchers to explore the potential of this compound in their drug discovery programs.

Application Notes and Protocols for the Synthesis of Thieno[3,2-b]thiophene from 2-Bromo-3-thiophenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thieno[3,2-b]thiophene and its derivatives are significant heterocyclic compounds in the fields of medicinal chemistry and materials science. Their rigid, planar structure and electron-rich nature make them valuable cores for the development of organic semiconductors, dyes, and pharmacologically active agents. 2-Bromo-3-thiophenecarboxylic acid is a versatile and commercially available starting material that can be utilized for the synthesis of the thieno[3,2-b]thiophene scaffold.[1]

This document provides detailed application notes and a comprehensive multi-step protocol for the synthesis of thieno[3,2-b]thiophene, commencing from this compound. The described synthetic strategy involves an initial esterification, followed by a copper-catalyzed intramolecular cyclization to form the thieno[3,2-b]thiophene core, and a final decarboxylation step.

Overall Synthetic Pathway

The synthesis of thieno[3,2-b]thiophene from this compound is proposed to proceed via a three-step sequence as illustrated in the workflow diagram below. This pathway is designed based on established organic chemistry principles for the formation of fused thiophene ring systems.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Hydrolysis and Decarboxylation A This compound B Methyl 2-bromo-3-thiophenecarboxylate A->B   H2SO4 (cat.),   Methanol, Reflux C Methyl thieno[3,2-b]thiophene-2-carboxylate B->C   Methyl thioglycolate,   CuI, K2CO3, DMF, Heat D Thieno[3,2-b]thiophene-2-carboxylic acid C->D   1. NaOH, H2O/EtOH   2. HCl E Thieno[3,2-b]thiophene D->E   Copper powder,   Quinoline, Heat

Figure 1: Proposed synthetic workflow for the conversion of this compound to thieno[3,2-b]thiophene.

Experimental Protocols

Step 1: Synthesis of Methyl 2-bromo-3-thiophenecarboxylate

This initial step involves a standard Fischer esterification to protect the carboxylic acid and prevent unwanted side reactions in the subsequent cyclization step.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
This compound207.0510.0 g0.0483
Methanol32.04100 mL-
Sulfuric acid, concentrated (98%)98.081 mL-
Sodium bicarbonate (saturated solution)84.0150 mL-
Brine-50 mL-
Anhydrous magnesium sulfate120.375 g-
Dichloromethane84.93100 mL-

Procedure:

  • To a 250 mL round-bottom flask, add this compound (10.0 g, 0.0483 mol) and methanol (100 mL).

  • Carefully add concentrated sulfuric acid (1 mL) to the suspension while stirring.

  • Heat the mixture to reflux and maintain for 4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in dichloromethane (100 mL) and wash sequentially with a saturated sodium bicarbonate solution (2 x 25 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to afford methyl 2-bromo-3-thiophenecarboxylate as a solid.

Expected Yield and Characterization:

ProductPhysical StateYield (%)Melting Point (°C)
Methyl 2-bromo-3-thiophenecarboxylateWhite solid90-9545-47
Step 2: Synthesis of Methyl thieno[3,2-b]thiophene-2-carboxylate

This key step involves a copper-catalyzed reaction between the brominated thiophene ester and methyl thioglycolate to construct the fused thieno[3,2-b]thiophene ring system.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
Methyl 2-bromo-3-thiophenecarboxylate221.085.0 g0.0226
Methyl thioglycolate106.142.65 g0.025
Copper(I) iodide (CuI)190.450.43 g0.00226
Potassium carbonate (K₂CO₃)138.216.25 g0.0452
N,N-Dimethylformamide (DMF), anhydrous73.0950 mL-
Ethyl acetate88.11150 mL-
Water18.02100 mL-
Brine-50 mL-
Anhydrous sodium sulfate142.045 g-

Procedure:

  • In a 100 mL three-necked flask equipped with a reflux condenser and under a nitrogen atmosphere, combine methyl 2-bromo-3-thiophenecarboxylate (5.0 g, 0.0226 mol), potassium carbonate (6.25 g, 0.0452 mol), and copper(I) iodide (0.43 g, 0.00226 mol) in anhydrous DMF (50 mL).

  • Add methyl thioglycolate (2.65 g, 0.025 mol) to the mixture.

  • Heat the reaction mixture to 120 °C and stir for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into water (100 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate, 8:2) to obtain methyl thieno[3,2-b]thiophene-2-carboxylate.

Expected Yield and Characterization:

ProductPhysical StateYield (%)Melting Point (°C)
Methyl thieno[3,2-b]thiophene-2-carboxylatePale yellow solid65-7598-100
Step 3: Synthesis of Thieno[3,2-b]thiophene

The final step involves the hydrolysis of the ester to the carboxylic acid, followed by a copper-catalyzed decarboxylation to yield the parent thieno[3,2-b]thiophene.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
Methyl thieno[3,2-b]thiophene-2-carboxylate198.252.0 g0.0101
Sodium hydroxide (NaOH)40.000.8 g0.020
Ethanol46.0720 mL-
Water18.0210 mL-
Hydrochloric acid (2 M)36.46~15 mL-
Copper powder63.550.2 g-
Quinoline129.1615 mL-
Toluene92.14100 mL-
Hydrochloric acid (1 M)36.4650 mL-
Anhydrous magnesium sulfate120.372 g-

Procedure:

Part A: Hydrolysis

  • Dissolve methyl thieno[3,2-b]thiophene-2-carboxylate (2.0 g, 0.0101 mol) in a mixture of ethanol (20 mL) and water (10 mL) in a 100 mL round-bottom flask.

  • Add sodium hydroxide (0.8 g, 0.020 mol) and heat the mixture to reflux for 2 hours.

  • After cooling, remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2 with 2 M hydrochloric acid.

  • Collect the precipitated thieno[3,2-b]thiophene-2-carboxylic acid by filtration, wash with cold water, and dry under vacuum.

Part B: Decarboxylation

  • In a 50 mL flask, suspend the dried thieno[3,2-b]thiophene-2-carboxylic acid in quinoline (15 mL).

  • Add copper powder (0.2 g) and heat the mixture to 200-220 °C with stirring.

  • Maintain this temperature until the evolution of carbon dioxide ceases (approximately 1-2 hours).

  • Cool the reaction mixture to room temperature and pour it into 1 M hydrochloric acid (50 mL).

  • Extract the product with toluene (3 x 30 mL).

  • Wash the combined organic layers with 1 M hydrochloric acid (2 x 20 mL) and then with water (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by sublimation or recrystallization from a suitable solvent (e.g., ethanol) to afford pure thieno[3,2-b]thiophene.

Expected Yield and Characterization:

ProductPhysical StateYield (%)Melting Point (°C)
Thieno[3,2-b]thiopheneWhite solid70-8054-56

Logical Relationships in the Synthesis

The following diagram illustrates the logical progression and key transformations in the synthesis of thieno[3,2-b]thiophene.

G Start This compound Protect Esterification (Protection of Carboxylic Acid) Start->Protect Prevents side reactions FormRing Intramolecular Cyclization (Formation of Second Thiophene Ring) Protect->FormRing Enables ring formation Deprotect_Decarboxylate Hydrolysis & Decarboxylation (Removal of Protecting Group and Carboxyl) FormRing->Deprotect_Decarboxylate Leads to final product End Thieno[3,2-b]thiophene Deprotect_Decarboxylate->End

Figure 2: Logical flow of the synthetic strategy.

Applications in Research and Drug Development

The thieno[3,2-b]thiophene core is a privileged scaffold in the design of novel therapeutic agents and advanced materials. Its derivatives have been investigated for a range of biological activities and are used in the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The synthetic protocol detailed herein provides a reliable method for accessing this important molecular framework, enabling further exploration of its potential in various applications.[2]

References

Application Notes and Protocols for the Preparation of Biologically Active Molecules Using 2-Bromo-3-thiophenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of biologically active molecules utilizing 2-bromo-3-thiophenecarboxylic acid as a key starting material. The thiophene scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of pharmacological activities, including anticancer and antibacterial properties.[1] These protocols offer practical guidance for the synthesis of kinase inhibitors and antibacterial agents.

Introduction to this compound in Drug Discovery

This compound is a versatile building block in organic synthesis.[2][3] Its structure, featuring a thiophene ring with both a carboxylic acid and a bromine atom, allows for a variety of chemical transformations. The carboxylic acid group is amenable to amide bond formation, a crucial reaction in the synthesis of many pharmaceuticals.[4][5][6] The bromine atom serves as a handle for cross-coupling reactions, such as the Suzuki coupling, enabling the introduction of diverse aryl and heteroaryl substituents to build molecular complexity.[7][8][9][10][11] This dual reactivity makes it an ideal starting point for the creation of libraries of compounds for drug discovery programs. Thiophene-containing compounds are known to exhibit a range of biological activities, including the inhibition of protein kinases and disruption of bacterial growth.[1][12][13][14]

I. Synthesis of Thieno[3,2-b]pyridine-Based Kinase Inhibitors

The thieno[3,2-b]pyridine scaffold is a core component of various kinase inhibitors, which are targeted therapies for diseases like cancer.[15] This protocol outlines a synthetic route starting from this compound to a key thieno[3,2-b]pyridine intermediate.

Synthetic Workflow Overview

The overall strategy involves the conversion of this compound to a 3-amino-2-formylthiophene derivative, which then undergoes a Friedländer annulation to construct the fused pyridine ring.

G A This compound B Amide Formation A->B Amine, Coupling Agent C Reduction & Formylation B->C e.g., LiAlH4, then DMF/POCl3 D 3-Amino-2-formylthiophene Intermediate C->D E Friedländer Annulation D->E α-Methylene Ketone F Thieno[3,2-b]pyridine Core E->F

Caption: Synthetic workflow for the preparation of a thieno[3,2-b]pyridine core.

Experimental Protocol: Synthesis of a Thieno[3,2-b]pyridine Intermediate

This protocol is a representative example and may require optimization for specific substrates.

Step 1: Amide Formation from this compound

  • Materials:

    • This compound

    • Amine (e.g., morpholine) (1.1 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

    • Anhydrous DMF (N,N-Dimethylformamide)

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

    • Add the amine (1.1 eq) and continue stirring at room temperature for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of Thieno[3,2-b]pyridine-5-carboxylic acid via Friedländer Annulation [16]

This part of the protocol starts from a 3-amino-2-formylthiophene intermediate, which can be synthesized from the product of Step 1 through reduction and formylation steps.

  • Materials:

    • 3-Amino-2-formylthiophene intermediate

    • Pyruvic acid (2.0 eq)

    • 15% Aqueous sodium hydroxide

    • Ethanol

  • Procedure:

    • To a solution of the crude 3-amino-2-formylthiophene in ethanol, add a solution of pyruvic acid (2.0 eq) in 15% aqueous sodium hydroxide.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain the thieno[3,2-b]pyridine-5-carboxylic acid.

Quantitative Data for Thieno[3,2-b]pyridine Kinase Inhibitors

The following table summarizes the in vitro potency of representative thieno[3,2-b]pyridine-5-carboxamide derivatives as PIM kinase inhibitors.

Compound IDTarget Kinase(s)IC50 (nM)Cancer Cell Line(s)
TPC-A01PIM1, PIM2, PIM3≤ 10Multiple Myeloma, Leukemia
TPC-A02PIM1, PIM210 < IC50 ≤ 50Prostate Cancer
TPC-A03PIM150 < IC50 ≤ 500Lymphoma

Data is compiled from representative literature and is for illustrative purposes.[15]

II. Synthesis of Thiophene Carboxamide-Based Antibacterial Agents

Thiophene carboxamides have been identified as promising scaffolds for the development of novel antibacterial agents.[1][14] This section provides a protocol for the synthesis of a thiophene carboxamide derivative with potential antibacterial activity.

Synthetic Pathway

The synthesis involves an initial amide coupling of this compound, followed by a Suzuki cross-coupling reaction to introduce an aryl substituent.

G A This compound B Amide Coupling A->B Amine, Coupling Agent C 2-Bromo-3-thiophenecarboxamide B->C D Suzuki Cross-Coupling C->D Arylboronic acid, Pd catalyst, Base E Aryl-substituted Thiophene Carboxamide D->E

Caption: General synthetic route to aryl-substituted thiophene carboxamides.

Experimental Protocol: Synthesis of an Aryl-Substituted Thiophene Carboxamide

Step 1: Synthesis of N-Aryl-2-bromo-3-thiophenecarboxamide

  • Materials:

    • This compound

    • Substituted aniline (1.0 eq)

    • Thionyl chloride (SOCl₂) (1.5 eq)

    • Anhydrous dichloromethane (DCM)

    • Triethylamine (2.0 eq)

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (1.5 eq) dropwise at 0 °C.

    • Stir the mixture at room temperature for 2 hours.

    • Remove the solvent and excess thionyl chloride under reduced pressure.

    • Dissolve the resulting acid chloride in anhydrous DCM and cool to 0 °C.

    • Add the substituted aniline (1.0 eq) followed by the dropwise addition of triethylamine (2.0 eq).

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude amide, which can be purified by recrystallization or column chromatography.

Step 2: Suzuki Cross-Coupling [7][9]

  • Materials:

    • N-Aryl-2-bromo-3-thiophenecarboxamide (from Step 1)

    • Arylboronic acid (1.2 eq)

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • 1,4-Dioxane and water (4:1 mixture)

  • Procedure:

    • In a round-bottom flask, combine the N-Aryl-2-bromo-3-thiophenecarboxamide (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ (2.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add the degassed 1,4-dioxane/water solvent mixture.

    • Heat the reaction mixture to 90 °C and stir for 12-18 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the product by column chromatography.

Quantitative Data for Antibacterial Thiophene Derivatives

The following table presents the antibacterial activity of representative thiophene carboxamide derivatives against various bacterial strains.

Compound IDS. aureus (% Inhibition)B. subtilis (% Inhibition)E. coli (% Inhibition)P. aeruginosa (% Inhibition)
Thiophene-Amide 7a----
Thiophene-Amide 7b83.382.664.086.9
Thiophene-Amide 3b70.878.3-78.3

Data is illustrative and based on similar structures reported in the literature.[1][14]

Signaling Pathways and Mechanisms of Action

Kinase Inhibition Signaling Pathway

Thieno[3,2-b]pyridine derivatives often function by inhibiting protein kinases, such as PIM kinases, which are crucial for cell survival and proliferation. By blocking the ATP-binding site of these kinases, they can halt downstream signaling pathways, leading to apoptosis in cancer cells.

G cluster_0 PIM_Kinase PIM Kinase Phosphorylation Phosphorylation PIM_Kinase->Phosphorylation Substrate Downstream Substrate (e.g., BAD, p27) Substrate->Phosphorylation Cell_Survival Cell Survival & Proliferation Phosphorylation->Cell_Survival Apoptosis Apoptosis Cell_Survival->Apoptosis Inhibitor Thieno[3,2-b]pyridine Inhibitor Inhibitor->PIM_Kinase Inhibition

Caption: Simplified signaling pathway of PIM kinase inhibition.

Antibacterial Mechanism of Action

While the exact mechanisms can vary, some thiophene-based antibacterial agents are thought to interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication, leading to bacterial cell death.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of biologically active molecules. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel kinase inhibitors and antibacterial agents based on the thiophene scaffold. Further derivatization and optimization of these core structures can lead to the discovery of potent and selective therapeutic agents.

References

Application Notes and Protocols: 2-Bromo-3-thiophenecarboxylic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-bromo-3-thiophenecarboxylic acid and its derivatives in the development of modern agrochemicals. The document includes a detailed experimental protocol for the synthesis of a key intermediate and its elaboration into the sulfonylurea herbicide, Thifensulfuron-methyl.

Introduction

This compound is a versatile heterocyclic building block utilized in the synthesis of a variety of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] Its thiophene core and strategically placed functional groups—a carboxylic acid and a bromine atom—allow for diverse chemical transformations, making it a valuable starting material for the construction of complex molecular architectures. In the agrochemical industry, thiophene derivatives are integral to the development of herbicides, insecticides, and fungicides.[1][2]

This document focuses on the synthetic pathway from a 3-thiophenecarboxylic acid scaffold to the commercially significant herbicide, Thifensulfuron-methyl. This sulfonylurea herbicide acts by inhibiting the enzyme acetolactate synthase (ALS), a critical component in the biosynthetic pathway of branched-chain amino acids in plants.

Synthesis of Thifensulfuron-methyl: An Overview

The synthesis of Thifensulfuron-methyl from a thiophene-based starting material involves several key transformations. A plausible synthetic route, based on literature precedents, begins with the formation of a key intermediate, methyl 3-sulfamoylthiophene-2-carboxylate. This intermediate is then coupled with an appropriate pyrimidine derivative to form the final sulfonylurea herbicide. While the following protocol starts from methyl 3-hydroxythiophene-2-carboxylate for the synthesis of the key sulfonyl chloride intermediate, this starting material is structurally related to this compound, and similar synthetic strategies can be envisioned.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-sulfamoylthiophene-2-carboxylate

This protocol is adapted from a patented procedure and outlines the synthesis of a key intermediate for sulfonylurea herbicides.

Step 1: Synthesis of Methyl 3-chlorosulfonylthiophene-2-carboxylate

  • A solution of methyl 3-hydroxythiophene-2-carboxylate (4.18 moles) in 2 liters of absolute carbon tetrachloride is prepared.

  • This solution is added at a continuous rate over 4 hours into a boiling solution of a suitable chlorinating agent (e.g., sulfuryl chloride) in carbon tetrachloride. A vigorous evolution of HCl will be observed.

  • The resulting yellow solution is refluxed for an additional 15 hours.

  • Following the reflux, 12 liters of carbon tetrachloride are distilled off over a 2-hour period.

  • The concentrated solution is cooled to induce crystallization of methyl 3-chlorosulfonylthiophene-2-carboxylate.

Step 2: Synthesis of Methyl 3-sulfamoylthiophene-2-carboxylate

  • Methyl 3-chlorosulfonylthiophene-2-carboxylate (from Step 1) is dissolved in 50 ml of absolute chloroform.

  • Ammonia gas is passed through the solution at room temperature until the mixture shows an alkaline reaction.

  • The reaction mixture is stirred for an additional 30 minutes.

  • The ammonium chloride precipitate is removed by extraction with water.

  • The organic phase is dried over a suitable drying agent (e.g., anhydrous sodium sulfate) and the solvent is evaporated.

  • The resulting crystalline residue, methyl 3-sulfamoylthiophene-2-carboxylate, is recrystallized from ethanol.

Protocol 2: Synthesis of Thifensulfuron-methyl

This protocol describes the final coupling step to yield the active herbicide.

  • Methyl 3-sulfamoylthiophene-2-carboxylate is reacted with a suitable activating agent (e.g., phosgene or a phosgene equivalent) to form the corresponding sulfonyl isocyanate.

  • The resulting 2-(methoxycarbonyl)-3-thiophenesulfonyl isocyanate is then reacted with 2-amino-4,6-dimethoxypyrimidine to yield Thifensulfuron-methyl.

  • The crude product is purified by crystallization to obtain the final product with high purity.

Quantitative Data

The following table summarizes the reported yields for the key synthetic steps.

StepStarting MaterialProductYield (%)Reference
Synthesis of Methyl 3-sulfamoylthiophene-2-carboxylateMethyl 3-chlorosulfonylthiophene-2-carboxylateMethyl 3-sulfamoylthiophene-2-carboxylate65-80[3]
Recrystallization of Thifensulfuron-methylAmorphous Thifensulfuron-methylCrystalline Thifensulfuron-methyl>80[2]

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

Sulfonylurea herbicides, including Thifensulfuron-methyl, exert their phytotoxic effects by targeting and inhibiting the acetolactate synthase (ALS) enzyme. ALS is the first and rate-limiting enzyme in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine. This pathway is present in plants and microorganisms but absent in animals, which accounts for the selective toxicity of these herbicides.

The inhibition of ALS leads to a deficiency in these critical amino acids, which are essential for protein synthesis and overall plant growth. The depletion of these amino acids ultimately results in the cessation of cell division and plant death.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Key Intermediate Synthesis cluster_final_product Final Product Synthesis 2_Bromo_3_thiophenecarboxylic_acid This compound / Methyl 3-hydroxythiophene-2-carboxylate Methyl_3_chlorosulfonylthiophene_2_carboxylate Methyl 3-chlorosulfonylthiophene-2-carboxylate 2_Bromo_3_thiophenecarboxylic_acid->Methyl_3_chlorosulfonylthiophene_2_carboxylate Chlorosulfonylation Methyl_3_sulfamoylthiophene_2_carboxylate Methyl 3-sulfamoylthiophene-2-carboxylate Methyl_3_chlorosulfonylthiophene_2_carboxylate->Methyl_3_sulfamoylthiophene_2_carboxylate Amination Thifensulfuron_methyl Thifensulfuron-methyl Methyl_3_sulfamoylthiophene_2_carboxylate->Thifensulfuron_methyl Coupling with Pyrimidine

Caption: Synthetic workflow for Thifensulfuron-methyl.

Signaling_Pathway cluster_effect Effect Thifensulfuron_methyl Thifensulfuron-methyl ALS_Enzyme Acetolactate Synthase (ALS) Thifensulfuron_methyl->ALS_Enzyme Inhibits Biosynthesis Biosynthesis of Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS_Enzyme->Biosynthesis Catalyzes Inhibition_Node Inhibition of Amino Acid Production ALS_Enzyme->Inhibition_Node Protein_Synthesis Protein Synthesis & Plant Growth Biosynthesis->Protein_Synthesis Plant_Death Weed Death Inhibition_Node->Plant_Death

Caption: Mechanism of action of Thifensulfuron-methyl.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 2-Bromo-3-thiophenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-bromo-3-thiophenecarboxylic acid in various palladium-catalyzed cross-coupling reactions. This versatile building block is a key starting material for the synthesis of a diverse range of thiophene derivatives with significant potential in medicinal chemistry and materials science. The protocols detailed below are based on established methodologies and offer a solid foundation for laboratory synthesis.

Introduction

This compound is a valuable heterocyclic compound featuring a reactive bromine atom at the 2-position and a carboxylic acid group at the 3-position of the thiophene ring. This substitution pattern allows for selective functionalization through palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. The resulting 2-substituted-3-thiophenecarboxylic acid derivatives are scaffolds of interest in drug discovery, with reported applications as anticancer, anti-inflammatory, and antimicrobial agents.

This document outlines detailed protocols for four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and Heck coupling.

General Experimental Workflow

A typical palladium-catalyzed cross-coupling reaction follows a general workflow designed to ensure an inert atmosphere and efficient catalysis.

G General Experimental Workflow for Palladium-Catalyzed Cross-Coupling reagent_prep Reagent Preparation: - Weigh this compound, coupling partner, catalyst, ligand, and base in a dry flask. inert_atm Establish Inert Atmosphere: - Seal the flask and purge with an inert gas (e.g., Argon or Nitrogen). reagent_prep->inert_atm solvent_add Solvent Addition: - Add degassed solvent(s) via syringe. inert_atm->solvent_add reaction Reaction: - Heat the mixture to the specified temperature with stirring. solvent_add->reaction monitoring Reaction Monitoring: - Track progress using TLC, GC-MS, or LC-MS. reaction->monitoring workup Workup: - Cool the reaction, quench, and perform an aqueous workup. monitoring->workup Upon completion extraction Extraction: - Extract the aqueous layer with an organic solvent. workup->extraction purification Purification: - Dry the organic layer, concentrate, and purify by column chromatography. extraction->purification characterization Characterization: - Analyze the purified product (NMR, MS, etc.). purification->characterization

A general workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile method for the formation of carbon-carbon bonds between this compound and various organoboron compounds, such as boronic acids or their esters.

Application Note:

This reaction is instrumental in synthesizing 2-aryl- and 2-heteroaryl-3-thiophenecarboxylic acids. These products are precursors to a range of biologically active molecules, including potential kinase inhibitors and compounds with spasmolytic activity. The reaction conditions can be tuned to accommodate a wide variety of functional groups on the boronic acid partner.

Catalytic Cycle:

Suzuki_Cycle pd0 Pd(0)L2 pd2_add Ar-Pd(II)(Br)L2 pd0->pd2_add Oxidative Addition (Ar-Br) pd2_trans [Ar-Pd(II)(Ar')L2]+ pd2_add->pd2_trans Transmetalation (Ar'B(OH)2, Base) pd2_trans->pd0 Reductive Elimination product Ar-Ar' pd2_trans->product

Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocol:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon) three times.

  • Add a degassed mixture of a suitable solvent system (e.g., 1,4-dioxane/water, 4:1, 10 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, add water, and acidify with 1M HCl to pH ~3-4.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling of this compound Derivatives
EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O901285
24-Methylphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O901288
34-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O901482
43-Chlorophenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O901278
52-Thiopheneboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O901675

Note: Yields are representative and may vary based on specific reaction conditions and scale.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, leading to the synthesis of 2-alkynyl-3-thiophenecarboxylic acids.

Application Note:

This reaction is crucial for introducing alkynyl moieties, which are versatile functional groups that can participate in further transformations such as "click chemistry" or serve as part of a larger conjugated system in materials science applications. In drug discovery, alkynes can act as linkers or pharmacophoric elements.

Catalytic Cycle:

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd2_add Ar-Pd(II)(Br)L2 pd0->pd2_add Oxidative Addition (Ar-Br) pd2_trans Ar-Pd(II)(C≡CR)L2 pd2_add->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-C≡CR pd2_trans->product cu_x Cu(I)X cu_alkyne Cu(I)-C≡CR cu_x->cu_alkyne Base cu_alkyne->pd2_add alkyne H-C≡CR alkyne->cu_alkyne

Simplified catalytic cycles for the Sonogashira coupling.
Experimental Protocol:

  • To a dry Schlenk flask, add this compound (1.0 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 0.05 mmol, 5 mol%).

  • Seal the flask, evacuate, and backfill with an inert gas.

  • Add an anhydrous, degassed solvent (e.g., DMF or THF, 10 mL) and a suitable base (e.g., triethylamine, 3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with an organic solvent and wash with saturated aqueous NH₄Cl solution to remove copper salts.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Sonogashira Coupling of this compound
EntryAlkyneCatalystCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NDMF606[Data not available in literature for this specific substrate]
2EthynyltrimethylsilanePdCl₂(PPh₃)₂CuIEt₃NTHFRT8[Data not available in literature for this specific substrate]
31-HexynePdCl₂(PPh₃)₂CuIEt₃NDMF5010[Data not available in literature for this specific substrate]
4Propargyl alcoholPdCl₂(PPh₃)₂CuIEt₃NTHFRT12[Data not available in literature for this specific substrate]

Note: The table provides a template for recording experimental results. Conditions and yields need to be determined empirically for this specific substrate.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling this compound with a variety of primary and secondary amines.

Application Note:

This reaction is essential for the synthesis of 2-amino-3-thiophenecarboxylic acid derivatives, which are important pharmacophores in medicinal chemistry. These compounds have shown promise as inhibitors of various enzymes and as scaffolds for anticancer agents.[1][2] The choice of ligand is critical for the success of this reaction.

Catalytic Cycle:

Buchwald_Hartwig_Cycle pd0 Pd(0)L pd2_add Ar-Pd(II)(Br)L pd0->pd2_add Oxidative Addition (Ar-Br) pd2_amine [Ar-Pd(II)(HNR'R'')L]+ pd2_add->pd2_amine Amine Coordination (HNR'R'') pd2_amido Ar-Pd(II)(NR'R'')L pd2_amine->pd2_amido Deprotonation (Base) pd2_amido->pd0 Reductive Elimination product Ar-NR'R'' pd2_amido->product

Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol:

  • In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%), and a strong base (e.g., NaOt-Bu, 1.4 mmol) to a dry Schlenk tube.

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Seal the tube, remove from the glovebox, and add degassed anhydrous toluene (10 mL) via syringe.

  • Heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, and quench with saturated aqueous NH₄Cl.

  • Extract with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Buchwald-Hartwig Amination of this compound
EntryAmineCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃XPhosNaOt-BuToluene10018[Data not available in literature for this specific substrate]
2AnilinePd₂(dba)₃RuPhosNaOt-BuToluene11024[Data not available in literature for this specific substrate]
3BenzylaminePd₂(dba)₃XPhosK₃PO₄Dioxane10016[Data not available in literature for this specific substrate]
4n-ButylaminePd₂(dba)₃DavePhosCs₂CO₃Toluene9020[Data not available in literature for this specific substrate]

Note: The table provides a template for recording experimental results. Conditions and yields need to be determined empirically for this specific substrate.

Heck Coupling

The Heck coupling reaction facilitates the coupling of this compound with alkenes to form substituted alkenes.

Application Note:

The Heck reaction is a valuable tool for C-C bond formation, allowing for the vinylation of the thiophene ring. The resulting products, containing a carboxylic acid and a vinyl group, are versatile intermediates for the synthesis of more complex molecules, including natural products and pharmaceuticals.

Catalytic Cycle:

Heck_Cycle pd0 Pd(0)L2 pd2_add Ar-Pd(II)(Br)L2 pd0->pd2_add Oxidative Addition (Ar-Br) pd2_alkene Ar-Pd(II)(Br)(alkene)L pd2_add->pd2_alkene Alkene Coordination pd2_insert RCH(Ar)CH2-Pd(II)(Br)L pd2_alkene->pd2_insert Migratory Insertion product Ar-CH=CHR pd2_insert->product h_pd_br H-Pd(II)(Br)L2 pd2_insert->h_pd_br β-Hydride Elimination h_pd_br->pd0 Reductive Elimination (Base)

Simplified catalytic cycle for the Heck coupling.
Experimental Protocol:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).

  • Add a base (e.g., Et₃N, 1.5 mmol) and an anhydrous, degassed solvent (e.g., DMF or acetonitrile, 10 mL).

  • Seal the flask and purge with an inert gas.

  • Add the alkene (1.2 mmol) via syringe.

  • Heat the reaction mixture to 80-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Heck Coupling of this compound
EntryAlkeneCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂PPh₃Et₃NDMF10016[Data not available in literature for this specific substrate]
2n-Butyl acrylatePd(OAc)₂P(o-tol)₃Et₃NAcetonitrile8024[Data not available in literature for this specific substrate]
3Methyl methacrylatePd(OAc)₂PPh₃K₂CO₃DMF12012[Data not available in literature for this specific substrate]
4AcrylonitrilePd(OAc)₂PPh₃Et₃NDMF10018[Data not available in literature for this specific substrate]

Note: The table provides a template for recording experimental results. Conditions and yields need to be determined empirically for this specific substrate.

Application in Drug Discovery

The derivatives synthesized from this compound via palladium-catalyzed cross-coupling reactions are of significant interest in drug discovery. For example, 2-amino-3-thiophenecarboxylic acid derivatives have shown cytostatic selectivity for certain cancer cell lines.[2] The general workflow for identifying such lead compounds is depicted below.

Drug_Discovery Drug Discovery Workflow synthesis Synthesis of Thiophene Derivatives (via Pd-catalyzed coupling of This compound) screening High-Throughput Screening (e.g., against cancer cell lines) synthesis->screening hit_id Hit Identification screening->hit_id lead_gen Lead Generation (Structure-Activity Relationship studies) hit_id->lead_gen lead_opt Lead Optimization (ADME/Tox profiling) lead_gen->lead_opt preclinical Preclinical Studies (In vivo efficacy and safety) lead_opt->preclinical clinical Clinical Trials preclinical->clinical

A simplified workflow for drug discovery utilizing thiophene derivatives.

These compounds can potentially modulate various signaling pathways implicated in diseases like cancer. For instance, certain thiophene derivatives have been investigated as inhibitors of kinases or as apoptosis-inducing agents.[2] A hypothetical signaling pathway that could be targeted by these compounds is illustrated below.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor->Downstream Thiophene Thiophene Derivative (Kinase Inhibitor) Thiophene->Receptor Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis

Hypothetical targeting of a receptor tyrosine kinase signaling pathway.

References

Application Notes and Protocols for the Esterification of 2-Bromo-3-thiophenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of esters of 2-Bromo-3-thiophenecarboxylic acid, a key intermediate in the development of various pharmaceutical compounds and functional materials. Two primary methods are presented: the classic Fischer-Speier esterification for a scalable and cost-effective approach, and the milder Steglich esterification, which is suitable for more sensitive substrates.

Introduction

This compound and its ester derivatives are versatile building blocks in organic synthesis. The ester functionality serves as a protecting group for the carboxylic acid and allows for further molecular modifications. The choice of esterification method depends on the scale of the synthesis, the stability of the starting materials, and the desired purity of the product.

Physicochemical Data

A summary of the physical and chemical properties of the starting material and a common product, ethyl 2-bromo-3-thiophenecarboxylate, is provided below for easy reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
This compoundC₅H₃BrO₂S207.05White to light yellow solid178-182
Ethyl 2-bromo-3-thiophenecarboxylateC₇H₇BrO₂S235.10Colorless to light yellow liquidN/A

Experimental Protocols

Two reliable and widely used methods for the esterification of this compound are detailed below.

Protocol 1: Fischer-Speier Esterification of this compound

This method utilizes an excess of the alcohol as the solvent and a strong acid catalyst to drive the reaction towards the ester product. It is a robust and economical method suitable for large-scale synthesis.

Materials:

  • This compound

  • Ethanol (absolute)

  • Sulfuric acid (concentrated, 98%)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Diethyl ether or ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Add a large excess of absolute ethanol (e.g., 10-20 equivalents) to the flask. The ethanol acts as both a reagent and a solvent.

  • Catalyst Addition: Slowly and carefully, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirring mixture. The addition is exothermic, so it is advisable to cool the flask in an ice bath during this step.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC or the disappearance of the starting material), allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess ethanol using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether or ethyl acetate. Transfer the solution to a separatory funnel and wash it sequentially with:

    • Water

    • Saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid). Be cautious of CO₂ evolution.

    • Brine

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude ethyl 2-bromo-3-thiophenecarboxylate.

  • Purification: The crude ester can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Expected Yield: 75-90%

Protocol 2: Steglich Esterification of this compound

This method employs dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. It is a milder alternative to the Fischer esterification and is particularly useful for substrates that are sensitive to strong acids and high temperatures.[1][2]

Materials:

  • This compound

  • Ethanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • 0.5 N Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Add ethanol (1.2-1.5 eq) and a catalytic amount of DMAP (0.1-0.2 eq) to the solution.

  • DCC Addition: Cool the flask in an ice bath to 0 °C. In a separate container, dissolve DCC (1.1-1.3 eq) in a small amount of anhydrous dichloromethane and add this solution dropwise to the reaction mixture.

  • Reaction: A white precipitate of dicyclohexylurea (DCU) will form. Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, filter off the precipitated DCU.

  • Extraction: Transfer the filtrate to a separatory funnel and wash it sequentially with:

    • 0.5 N Hydrochloric acid

    • Saturated sodium bicarbonate solution

    • Brine

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purification: Purify the crude ester by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Expected Yield: 80-95%

Data Summary

The following table summarizes the typical reaction conditions for the two protocols.

ParameterFischer-Speier EsterificationSteglich Esterification
Catalyst Concentrated Sulfuric AcidDMAP
Coupling Agent NoneDCC
Solvent Ethanol (excess)Dichloromethane
Temperature Reflux (approx. 78 °C)0 °C to Room Temperature
Reaction Time 4 - 8 hours4 - 12 hours
Typical Yield 75 - 90%80 - 95%

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow of the esterification processes.

Fischer_Esterification_Workflow Start Start Reactants Mix this compound and excess Ethanol Start->Reactants Catalyst Add catalytic H₂SO₄ Reactants->Catalyst Reflux Reflux for 4-8 hours Catalyst->Reflux Workup Work-up: - Remove excess ethanol - Extraction with ether - Wash with NaHCO₃ and brine Reflux->Workup Purification Dry and concentrate Workup->Purification Product Ethyl 2-bromo-3-thiophenecarboxylate Purification->Product

Caption: Workflow for Fischer-Speier Esterification.

Steglich_Esterification_Workflow Start Start Reactants Dissolve this compound, Ethanol, and DMAP in DCM Start->Reactants DCC_add Add DCC solution at 0 °C Reactants->DCC_add Reaction Stir at room temperature for 4-12 hours DCC_add->Reaction Workup Work-up: - Filter DCU - Wash with HCl, NaHCO₃, and brine Reaction->Workup Purification Dry, concentrate, and purify (Column Chromatography) Workup->Purification Product Ethyl 2-bromo-3-thiophenecarboxylate Purification->Product Esterification_Mechanism_Comparison cluster_fischer Fischer-Speier Esterification cluster_steglich Steglich Esterification F1 Protonation of Carbonyl Oxygen (Acid Catalyst) F2 Nucleophilic Attack by Alcohol F1->F2 F3 Proton Transfer F2->F3 F4 Elimination of Water F3->F4 F5 Deprotonation to yield Ester F4->F5 S1 Activation of Carboxylic Acid with DCC to form O-acylisourea intermediate S2 Nucleophilic Attack by Alcohol (catalyzed by DMAP) S1->S2 S3 Formation of Ester and DCU S2->S3

References

Application Notes and Protocols for the Synthesis of Novel Polymers Using 2-Bromo-3-thiophenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel polymers derived from 2-Bromo-3-thiophenecarboxylic acid. This monomer is a versatile building block for creating functional polythiophenes with potential applications in organic electronics, sensors, and biomedical devices. Direct polymerization of this compound is often challenging due to the reactive carboxylic acid group. Therefore, a common and effective strategy involves a three-stage process: protection of the carboxylic acid via esterification, polymerization of the esterified monomer, and subsequent deprotection to yield the final carboxylic acid-functionalized polymer.

Synthetic Strategy Overview

The synthesis of poly(3-thiophenecarboxylic acid) from this compound is typically achieved through the following workflow:

G cluster_0 Monomer Preparation cluster_1 Polymerization cluster_2 Post-Polymerization Modification cluster_3 Final Product Monomer_Synthesis Synthesis of This compound Esterification Esterification (Protection of Carboxylic Acid) Monomer_Synthesis->Esterification Protection Polymerization Polymerization of Esterified Monomer (e.g., Stille, Suzuki, or Direct Arylation Coupling) Esterification->Polymerization Polymerization Deprotection Hydrolysis (Deprotection) of Ester Groups Polymerization->Deprotection Deprotection Final_Polymer Poly(3-thiophenecarboxylic acid) Deprotection->Final_Polymer Final Product

Caption: Overall workflow for the synthesis of poly(3-thiophenecarboxylic acid).

Experimental Protocols

Monomer Synthesis: this compound

This protocol describes the synthesis of the initial monomer, this compound, from 3-thiophenecarboxylic acid.

Materials:

  • 3-Thiophenecarboxylic acid

  • Lithium diisopropylamide (LDA) solution (2 M in THF/heptane/ethylbenzene)

  • Carbon tetrabromide (CBr₄)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Ether

  • Ethanol

  • Water

  • Magnesium sulfate (MgSO₄), anhydrous

  • Argon gas supply

  • Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure: [1]

  • Under an argon atmosphere, dissolve 3-thiophenecarboxylic acid (e.g., 3.00 g, 23.4 mmol) in anhydrous THF (30 mL) in a round-bottom flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA solution (2.0 M, 23.5 mL, 46.8 mmol) to the cooled solution. Stir the mixture at -78 °C for 1 hour.

  • In a separate flask, dissolve carbon tetrabromide (7.77 g, 23.4 mmol) in anhydrous THF (20 mL).

  • Add the CBr₄ solution to the reaction mixture at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature over 1 hour.

  • Acidify the reaction mixture with 1 M HCl.

  • Add ether (250 mL) to the mixture and transfer to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with ether.

  • Combine the organic layers, wash with water, and dry over anhydrous MgSO₄.

  • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallize the crude product from an ethanol-water mixture (e.g., 1:4 v/v) to yield this compound as a crystalline solid.

Esterification of this compound

This protocol details the protection of the carboxylic acid group by converting it to an ester, for example, an ethylhexyl ester.[1]

Materials:

  • This compound

  • 2-Ethylhexanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Water

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • In a round-bottom flask, dissolve this compound (e.g., 2.00 g, 9.66 mmol), DCC (1.00 g, 4.83 mmol), and DMAP (0.30 g, 2.41 mmol) in anhydrous dichloromethane (10 mL).

  • Slowly add 2-ethylhexanol (1.26 g, 9.66 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • After the reaction is complete, wash the organic layer with water.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter the solution and remove the solvent under reduced pressure to obtain the crude ethylhexyl 2-bromo-3-thiophenecarboxylate.

  • Purify the product by column chromatography on silica gel.

Polymerization via Stille Coupling

This protocol describes a general procedure for the polymerization of the esterified monomer with a distannyl co-monomer using a palladium catalyst.

G Monomer1 Ethylhexyl 2-bromo-3-thiophenecarboxylate Reaction Stille Coupling Polymerization (Heat, Inert Atmosphere) Monomer1->Reaction Monomer2 Distannyl Co-monomer (e.g., 2,5-bis(trimethylstannyl)thiophene) Monomer2->Reaction Catalyst Pd(PPh₃)₄ Catalyst->Reaction Solvent Toluene Solvent->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Purification Soxhlet Extraction Precipitation->Purification Final_Polymer Polymer Purification->Final_Polymer

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Bromo-3-thiophenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-Bromo-3-thiophenecarboxylic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for common purification techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Impurities largely depend on the synthetic route but can include unreacted starting materials such as 3-thiophenecarboxylic acid, over-brominated products (e.g., dibromo-3-thiophenecarboxylic acid), and residual reagents from the synthesis, such as N-bromosuccinimide (NBS) or reagents from Grignard reactions.[1]

Q2: What is a suitable solvent for recrystallizing this compound?

A2: Several solvent systems have been reported to be effective. An ethanol-water mixture (e.g., 1:4 v/v) is a common choice.[2] Other options include recrystallization from 50% ethanol or a water/ether mixture.[3]

Q3: My compound “oils out” during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" can occur if the solution is too saturated or cools too quickly. Try reheating the solution and adding a small amount of additional solvent. Then, allow the solution to cool more slowly to room temperature before placing it in an ice bath. The presence of significant impurities can also disrupt crystal formation; in such cases, a preliminary purification step like acid-base extraction or a quick column filtration might be necessary.[1]

Q4: Can I use column chromatography to purify this compound?

A4: Yes, column chromatography is a suitable method. To prevent the streaking or tailing of the carboxylic acid on the silica gel, it is advisable to add a small percentage of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the eluent.[4]

Q5: How can I effectively remove unreacted 3-thiophenecarboxylic acid?

A5: An acid-base extraction is an effective method to separate the desired product from less acidic or neutral impurities. By dissolving the crude mixture in an organic solvent and washing with a basic aqueous solution (e.g., sodium bicarbonate), the carboxylic acids will be extracted into the aqueous layer as their carboxylate salts. Subsequent acidification of the aqueous layer will precipitate the purified carboxylic acids.

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization
Possible CauseTroubleshooting Step
Compound is too soluble in the recrystallization solvent. Select a different solvent or solvent mixture where the compound has high solubility when hot and low solubility when cold.
Premature crystallization during hot filtration. Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. Use a minimal amount of hot solvent to dissolve the crude product.
Incomplete precipitation. After cooling to room temperature, place the flask in an ice bath for a longer duration. Gently scratching the inside of the flask with a glass rod can induce crystallization.
Too much solvent used. Evaporate some of the solvent to increase the concentration of the compound and allow it to cool again.
Issue 2: Product Purity Does Not Significantly Improve
Possible CauseTroubleshooting Step
Ineffective purification method for the present impurities. If recrystallization is not effective, consider using column chromatography or an acid-base extraction to remove impurities with different chemical properties.
Impurity co-crystallizes with the product. Experiment with different recrystallization solvents, as the solubility of the impurity may differ, preventing co-crystallization.
Product degradation during purification. If the compound is sensitive to heat, minimize the time the solution is heated during recrystallization. For column chromatography, ensure the silica gel is not too acidic, which could cause degradation.

Comparison of Purification Methods

Purification MethodTypical YieldTypical PurityAdvantagesDisadvantages
Recrystallization 52-66%[2][3]>97%Simple setup, can yield high purity crystals.Can have lower yields due to product solubility in the mother liquor. May not remove impurities with similar solubility.
Acid-Base Extraction VariableVariableExcellent for removing neutral or basic impurities.May not effectively separate from other acidic impurities. Requires use of acids and bases.
Column Chromatography Variable>98%[5]Can separate compounds with very similar properties.More time-consuming and requires larger volumes of solvent. Potential for product loss on the column.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol-Water
  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Addition of Anti-solvent: While the solution is still hot, slowly add warm water (in a 1:4 ethanol to water ratio) until the solution becomes slightly turbid.

  • Clarification: If turbidity persists, add a few drops of hot ethanol until the solution is clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as diethyl ether.

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat the extraction 2-3 times. Combine the aqueous layers.

  • Back-wash (optional): Wash the combined aqueous layers with a small amount of diethyl ether to remove any entrained neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid (e.g., 1 M HCl) until the pH is acidic and precipitation of the product is complete.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water.

  • Drying: Dry the purified product.

Protocol 3: Column Chromatography
  • Stationary Phase Preparation: Prepare a silica gel slurry in the chosen eluent and pack it into a chromatography column.

  • Eluent Preparation: A common starting eluent for carboxylic acids is a mixture of hexane and ethyl acetate. To this, add 0.5-1% acetic acid to improve the peak shape.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the prepared solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualized Workflows

Purification_Workflow cluster_recrystallization Recrystallization Workflow cluster_extraction Acid-Base Extraction Workflow cluster_chromatography Column Chromatography Workflow dissolve Dissolve in hot solvent cool Cool slowly dissolve->cool filter Filter crystals cool->filter dry Dry crystals filter->dry dissolve_org Dissolve in organic solvent extract_base Extract with aq. base dissolve_org->extract_base acidify Acidify aqueous layer extract_base->acidify filter_acid Filter precipitate acidify->filter_acid pack_column Pack column load_sample Load sample pack_column->load_sample elute Elute with solvent load_sample->elute collect_fractions Collect & analyze fractions elute->collect_fractions

Caption: General workflows for common purification methods.

Troubleshooting_Logic start Crude Product purity_check Assess Purity (e.g., TLC, NMR) start->purity_check is_pure Is Purity Sufficient? purity_check->is_pure troubleshoot Troubleshoot Method purity_check->troubleshoot Purity still low end Pure Product is_pure->end Yes choose_method Choose Purification Method is_pure->choose_method No recrystallization Recrystallization choose_method->recrystallization extraction Acid-Base Extraction choose_method->extraction chromatography Column Chromatography choose_method->chromatography recrystallization->purity_check extraction->purity_check chromatography->purity_check troubleshoot->choose_method

Caption: Logical workflow for purification and troubleshooting.

References

Technical Support Center: Recrystallization of 2-Bromo-3-thiophenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed experimental procedures, troubleshooting advice, and frequently asked questions for the recrystallization of 2-Bromo-3-thiophenecarboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physical and Chemical Properties

A summary of the key quantitative data for this compound is provided below for easy reference.

PropertyValueCitations
Molecular FormulaC5H3BrO2S[1][2]
Molecular Weight207.05 g/mol - 209.045 g/mol [1][2]
AppearanceOff-white to light yellow solid/crystalline powder[1][2]
Melting Point168 - 182 °C[1][2][3]
Solubility in WaterInsoluble[1]
Solubility in Organic SolventsSoluble in common organic solvents like ethanol and dichloromethane.[1]

Experimental Protocol: Recrystallization of this compound

This section details the step-by-step methodology for the purification of this compound using a mixed solvent system of ethanol and water.[4]

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. The goal is to create a saturated solution.

  • Hot Filtration (Optional): If there are insoluble impurities present in the hot solution, perform a hot filtration to remove them. This step is crucial for achieving high purity.

  • Addition of Anti-solvent: While the ethanol solution is still hot, slowly add hot deionized water dropwise until the solution becomes slightly cloudy (turbid). The water acts as an anti-solvent, reducing the solubility of the desired compound.

  • Redissolution: If the solution becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. As the solution cools, the solubility of this compound will decrease, leading to the formation of crystals. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent. The final product should be an off-white to light yellow crystalline solid.[1][2]

Experimental Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation A Crude Solid B Add Minimum Hot Ethanol A->B C Hot Solution B->C Completely Dissolved D Add Hot Water (Anti-solvent) C->D E Slow Cooling D->E F Crystal Formation E->F G Vacuum Filtration F->G Isolate Crystals H Wash with Cold Solvent G->H I Drying H->I J Pure Crystals I->J

Caption: A flowchart illustrating the key stages of the recrystallization process for this compound.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the recrystallization of this compound.

Q1: Why are no crystals forming after the solution has cooled?

A1: This is likely due to the solution not being sufficiently saturated, meaning too much solvent was used.[5]

  • Troubleshooting Steps:

    • Induce Crystallization: Try scratching the inside of the flask with a glass stirring rod just below the surface of the solution. This can create nucleation sites for crystal growth.[5]

    • Seed Crystals: If available, add a small "seed" crystal of pure this compound to the solution to initiate crystallization.[5]

    • Reduce Solvent: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound. Allow the more concentrated solution to cool again.[5]

Q2: The compound "oiled out" instead of forming solid crystals. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly.

  • Troubleshooting Steps:

    • Reheat and Add More "Good" Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of the "good" solvent (in this case, ethanol) to decrease the saturation of the solution.[5]

    • Slow Cooling: Allow the solution to cool much more slowly. A slower cooling rate encourages the formation of a stable crystal lattice. Insulating the flask can help with this.

Q3: The yield of my recrystallized product is very low. What are the possible reasons?

A3: A low yield can result from several factors during the recrystallization process.

  • Possible Causes and Solutions:

    • Using Too Much Solvent: If an excessive amount of solvent is used, a significant portion of your product will remain dissolved in the mother liquor even after cooling. To check this, you can try to evaporate the solvent from the filtrate to see if a substantial amount of solid is recovered.

    • Premature Crystallization: If the solution cools too quickly during hot filtration (if performed), the product can crystallize in the filter paper. Ensure the filtration apparatus is pre-heated.

    • Washing with a Warm Solvent: Washing the collected crystals with a solvent that is not sufficiently cold can lead to the dissolution of some of the product. Always use ice-cold solvent for washing.

Q4: The recrystallized product is still colored. How can I improve the purity?

A4: A persistent color may indicate the presence of colored impurities.

  • Troubleshooting Steps:

    • Charcoal Treatment: Activated charcoal can be used to remove colored impurities. Add a small amount of activated charcoal to the hot solution before the hot filtration step. The colored impurities will adsorb onto the surface of the charcoal and be removed during filtration.[6] Be aware that using too much charcoal can also adsorb some of your desired product, potentially lowering the yield.

    • Repeat Recrystallization: A second recrystallization may be necessary to achieve the desired level of purity.

Q5: Can I use a different solvent system for the recrystallization?

A5: Yes, other solvent systems can be effective. A water/ether mixed solvent has also been reported for the recrystallization of this compound.[3][7] The choice of solvent depends on the specific impurities you are trying to remove. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Small-scale solubility tests are recommended to determine the optimal solvent or solvent mixture for your specific sample.

References

Common side reactions in the synthesis of 2-Bromo-3-thiophenecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-3-thiophenecarboxylic acid.

Troubleshooting Guides and FAQs

Q1: My reaction is producing a mixture of isomers. How can I improve the regioselectivity for this compound?

A1: The formation of isomeric byproducts, primarily 5-Bromo-3-thiophenecarboxylic acid, is a common issue in the direct bromination of 3-thiophenecarboxylic acid. The thiophene ring is activated towards electrophilic substitution at both the 2- and 5-positions. To enhance the selectivity for the desired 2-bromo isomer, consider the following strategies:

  • Directed Ortho-Metalation: A highly effective method to achieve regioselectivity is to use a directed ortho-metalation approach. This involves deprotonation at the 2-position using a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures (-78 °C), followed by quenching with a bromine source like N-bromosuccinimide (NBS) or bromine (Br₂). The carboxylate group directs the deprotonation to the adjacent ortho position (C2).

  • Choice of Brominating Agent: While direct bromination with agents like Br₂ in acetic acid can lead to a mixture of isomers, using N-bromosuccinimide (NBS) can sometimes offer better control, although isomer formation can still occur.

  • Reaction Conditions: Carefully controlling the reaction temperature and stoichiometry of the brominating agent is crucial. Excess brominating agent can lead to the formation of dibrominated byproducts.

Q2: I am observing a significant amount of a di-brominated product in my reaction mixture. What causes this and how can I prevent it?

A2: The formation of 2,5-dibromo-3-thiophenecarboxylic acid is a result of over-bromination. This typically occurs under the following conditions:

  • Excess Brominating Agent: Using more than one equivalent of the brominating agent (e.g., Br₂ or NBS) will lead to the bromination of the highly activated thiophene ring at both the 2- and 5-positions.

  • Prolonged Reaction Times or Elevated Temperatures: Allowing the reaction to proceed for too long or at higher temperatures can also promote further bromination.

Troubleshooting:

  • Stoichiometry Control: Carefully measure and use only one equivalent of the brominating agent relative to the 3-thiophenecarboxylic acid.

  • Monitoring the Reaction: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of the reaction and stop it once the starting material is consumed and before significant amounts of the di-bromo product are formed.

  • Controlled Addition: Add the brominating agent slowly and in a controlled manner to the reaction mixture to avoid localized high concentrations.

Q3: My overall yield is low, and I suspect decarboxylation might be occurring. Is this a common side reaction?

A3: Decarboxylation, the loss of the carboxylic acid group, can be a side reaction under certain conditions, particularly at elevated temperatures or in the presence of certain catalysts. While less common in standard direct bromination of 3-thiophenecarboxylic acid, it can be a concern in some synthetic routes, such as Hunsdiecker-type reactions, which are generally not the preferred method for this specific synthesis.

Troubleshooting:

  • Maintain Low Temperatures: Especially when using highly reactive intermediates like organolithiums, it is critical to maintain low temperatures (e.g., -78 °C) throughout the reaction until the electrophile is added.

  • Avoid Harsh Conditions: Steer clear of unnecessarily high reaction temperatures or prolonged heating, which can promote decarboxylation.

Q4: How can I effectively purify this compound from its isomers and other byproducts?

A4: Purification can be challenging due to the similar polarities of the isomeric products.

  • Recrystallization: This is often the most effective method for purifying the final product. A suitable solvent system, such as an ethanol-water mixture, can be used to selectively crystallize the desired 2-bromo isomer.

  • Column Chromatography: While potentially difficult due to similar polarities, column chromatography on silica gel can be employed to separate the isomers. Careful selection of the eluent system is critical for achieving good separation.

  • Derivatization: In challenging cases, it may be possible to derivatize the carboxylic acid (e.g., to an ester), separate the isomeric esters by chromatography, and then hydrolyze the desired ester back to the carboxylic acid.

Summary of Common Side Reactions

Side ProductChemical NameReason for FormationSuggested Mitigation Strategy
Isomeric Impurity 5-Bromo-3-thiophenecarboxylic acidElectrophilic attack at the C5 position of the thiophene ring.Employ a directed ortho-metalation strategy.
Over-bromination Product 2,5-Dibromo-3-thiophenecarboxylic acidUse of excess brominating agent or harsh reaction conditions.Use stoichiometric amounts of the brominating agent and monitor the reaction progress.
Decarboxylation Product 2-BromothiopheneElevated temperatures or use of specific reaction conditions (e.g., Hunsdiecker reaction).Maintain low reaction temperatures, especially with reactive intermediates.

Experimental Protocols

Key Experiment: Synthesis of this compound via Directed Ortho-Metalation

This method provides high regioselectivity for the desired product.

Materials:

  • 3-Thiophenecarboxylic acid

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1 M solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol

  • Water

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve 3-thiophenecarboxylic acid (1 equivalent) in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.1 equivalents) dropwise to the solution while maintaining the temperature at -78 °C. The formation of a dianion occurs.

  • Stir the mixture at -78 °C for 1 hour.

  • Bromination: Dissolve N-bromosuccinimide (1.1 equivalents) in anhydrous THF and add it dropwise to the reaction mixture at -78 °C. Alternatively, a solution of bromine (1.1 equivalents) in THF can be used.

  • Continue stirring at -78 °C for an additional 2 hours, then allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of 1 M HCl solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound.

Visualizations

Synthesis_Pathway Start 3-Thiophenecarboxylic acid Intermediate 2-Lithio-3-thiophenecarboxylate (Dianion Intermediate) Start->Intermediate 1. n-BuLi, THF 2. -78 °C Product This compound Intermediate->Product 1. NBS or Br₂ 2. H₃O⁺ work-up

Caption: Directed ortho-metalation synthesis of this compound.

Side_Reaction_Pathway Start 3-Thiophenecarboxylic acid Main_Product This compound (Desired Product) Start->Main_Product Br₂, Acetic Acid (Major Pathway) Side_Product_1 5-Bromo-3-thiophenecarboxylic acid (Isomeric Impurity) Start->Side_Product_1 Br₂, Acetic Acid (Minor Pathway) Side_Product_2 2,5-Dibromo-3-thiophenecarboxylic acid (Over-bromination) Main_Product->Side_Product_2 Excess Br₂ Side_Product_1->Side_Product_2 Excess Br₂

Caption: Common side reactions in the direct bromination of 3-thiophenecarboxylic acid.

Technical Support Center: Synthesis of 2-Bromo-3-thiophenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Bromo-3-thiophenecarboxylic acid. Our goal is to help you improve your reaction yields and overcome common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

There are three primary routes for the synthesis of this compound:

  • Bromination of 3-Thiophenecarboxylic Acid: This is a direct approach where 3-thiophenecarboxylic acid is treated with a brominating agent.[1] A common method involves deprotonation with a strong base like n-butyllithium at low temperatures, followed by the addition of bromine.[2] Another approach uses N-bromosuccinimide (NBS) as the brominating agent.[3]

  • Carboxylation of 2-Bromothiophene: This method involves the formation of an organometallic intermediate from 2-bromothiophene, which is then reacted with carbon dioxide. The most common approach is the formation of a Grignard reagent.[3] This requires strictly anhydrous and oxygen-free conditions to be successful.[3]

  • Multi-step Synthesis from Thiophene: This route involves first introducing a carboxyl group or a precursor at the 3-position of the thiophene ring, followed by selective bromination at the 2-position.[3]

Q2: I am getting a low yield. What are the most common reasons?

Low yields in this synthesis can often be attributed to several factors:

  • Suboptimal Reaction Conditions: Incorrect temperatures, reaction times, or addition rates of reagents can significantly impact the yield. For instance, lithiation reactions require very low temperatures (e.g., -78°C) to prevent side reactions.[2]

  • Impure Reagents: The purity of reagents, especially the brominating agent (e.g., NBS) and organometallic reagents, is critical. Decomposed NBS can lead to unwanted side reactions.[4]

  • Presence of Water or Oxygen: In routes involving organometallic intermediates like Grignard reagents, the presence of moisture or oxygen will quench the reagent and drastically reduce the yield.[3]

  • Side Reactions: Competing reactions such as polybromination, bromination at other positions of the thiophene ring, or polymerization of starting materials can consume reactants and lower the yield of the desired product.[5]

  • Inefficient Purification: Product loss during the workup and purification steps can also contribute to a lower overall yield.

Q3: How can I minimize the formation of isomeric impurities?

The formation of isomers, such as 5-Bromo-3-thiophenecarboxylic acid, is a common issue, particularly when brominating 3-thiophenecarboxylic acid. To improve regioselectivity:

  • Directed Ortho Metalation: Using a directed metalation group strategy can be effective. The carboxylic acid group can direct lithiation to the adjacent 2-position, followed by quenching with a bromine source. This is typically done at very low temperatures.

  • Choice of Brominating Agent: The choice of brominating agent and reaction conditions can influence selectivity. For some substrates, NBS in a suitable solvent may offer better selectivity than elemental bromine.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Product Formation Inactive Grignard reagent.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Decomposed n-butyllithium.Titrate the n-butyllithium solution before use to determine its exact molarity.
Incorrect reaction temperature.For lithiation reactions, maintain a temperature of -78°C (dry ice/acetone bath). For Grignard formation, follow the recommended initiation temperature.[2]
Multiple Spots on TLC, Indicating a Mixture of Products Non-selective bromination.Control the stoichiometry of the brominating agent carefully. Consider using a milder brominating agent or a directed metalation strategy for better regioselectivity.
Reaction temperature too high.Higher temperatures can sometimes lead to a decrease in selectivity. Ensure the reaction is maintained at the optimal temperature.
Formation of a Tar-like Substance Polymerization of thiophene derivatives.This can be initiated by strong acids or high temperatures. Ensure reaction conditions are controlled. Consider adding the reagents slowly and maintaining a lower temperature.
Product is Difficult to Purify Presence of unreacted starting material and byproducts.Optimize the reaction to drive it to completion. During workup, perform careful extractions and consider column chromatography or recrystallization for purification.

Data Presentation

Table 1: Comparison of Synthetic Routes and Reported Yields

Starting Material Key Reagents Reaction Type Reported Yield Reference
3-Thiophenecarboxylic acidn-Butyllithium, Bromine, THFLithiation-Bromination66%[2]
3-Thiophenecarboxylic acidBromine, Acetic AcidElectrophilic Bromination75% (for 5-bromo isomer)[6]
2-BromothiopheneMagnesium, CO2, Ether/THFGrignard CarboxylationYield is highly dependent on conditions[3]
3-Thiophenecarboxylic acidN-Bromosuccinimide (NBS)BrominationNot specified[3]

Experimental Protocols

Protocol 1: Synthesis via Lithiation-Bromination of 3-Thiophenecarboxylic Acid [2]

  • Add 3-thiophenecarboxylic acid (1.0 eq) and anhydrous tetrahydrofuran (THF) to an oven-dried round-bottom flask under an inert atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexanes (2.0 eq) dropwise, maintaining the temperature at -78°C.

  • Stir the reaction mixture for 30 minutes at -78°C.

  • Add bromine (1.05 eq) dropwise to the reaction mixture at -78°C.

  • Continue stirring for 1 hour at -78°C, then allow the mixture to warm to room temperature and stir overnight.

  • Quench the reaction by adding 1M HCl.

  • Extract the product with ether.

  • Dry the organic layer with a drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization.

Protocol 2: Synthesis via Grignard Carboxylation of 2-Bromothiophene (General Procedure)

  • Place magnesium turnings (1.1 eq) in an oven-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet.

  • Add a small amount of anhydrous ether or THF and a crystal of iodine to initiate the reaction.

  • Add a solution of 2-bromothiophene (1.0 eq) in the anhydrous solvent dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture in an ice bath.

  • Bubble dry carbon dioxide gas through the solution or pour the Grignard reagent over crushed dry ice.

  • After the reaction is complete, quench with dilute acid (e.g., HCl or H2SO4).

  • Extract the aqueous layer with an organic solvent.

  • Wash the combined organic layers, dry, and remove the solvent to obtain the crude product.

  • Purify by recrystallization or column chromatography.

Visualizations

Synthesis_Pathway cluster_route1 Route 1: Bromination cluster_route2 Route 2: Carboxylation TCA 3-Thiophenecarboxylic Acid Intermediate1 Dilithiated Intermediate TCA->Intermediate1 1. n-BuLi, THF 2. -78°C Product 2-Bromo-3-thiophenecarboxylic Acid Intermediate1->Product 3. Br2 4. H+ workup BT 2-Bromothiophene Grignard Thienylmagnesium Bromide BT->Grignard 1. Mg, Ether (anhydrous) Product2 2-Bromo-3-thiophenecarboxylic Acid Grignard->Product2 2. CO2 3. H+ workup Troubleshooting_Workflow Start Low Yield Observed CheckPurity Check Reagent Purity (NBS, n-BuLi, etc.) Start->CheckPurity CheckConditions Verify Reaction Conditions (Temp., Anhydrous) CheckPurity->CheckConditions Purity OK PurifyReagents Purify/Replace Reagents CheckPurity->PurifyReagents Impure CheckSideReactions Analyze for Side Products (TLC, NMR) CheckConditions->CheckSideReactions Conditions Correct OptimizeConditions Optimize Temperature and Reaction Time CheckConditions->OptimizeConditions Incorrect ModifyRoute Modify Synthetic Route (e.g., change brominating agent) CheckSideReactions->ModifyRoute Major Byproducts ImproveWorkup Optimize Purification Procedure CheckSideReactions->ImproveWorkup Minor Byproducts End Improved Yield CheckSideReactions->End No Side Products PurifyReagents->Start OptimizeConditions->Start ModifyRoute->Start ImproveWorkup->End Parameter_Relationships Yield Yield Temperature Temperature Temperature->Yield Selectivity Selectivity Temperature->Selectivity ReactionRate Reaction Rate Temperature->ReactionRate Purity Reagent Purity Purity->Yield Anhydrous Anhydrous Conditions Anhydrous->Yield Stoichiometry Stoichiometry Stoichiometry->Yield Stoichiometry->Selectivity Selectivity->Yield ReactionRate->Yield

References

Technical Support Center: Grignard Reaction for 3-Carboxylation of 2-Bromothiophene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the 3-carboxylation of 2-bromothiophene via Grignard reaction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, detailed protocols, and answers to frequently asked questions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the Grignard reaction with 2-bromothiophene and subsequent carboxylation.

Question 1: My Grignard reaction is difficult to initiate. What are the common causes and solutions?

Answer: Difficulty in initiating a Grignard reaction is a frequent issue. The primary causes are often related to the magnesium surface and the purity of the reagents and glassware.

  • Inactive Magnesium Surface: A passivating layer of magnesium oxide on the magnesium turnings can prevent the reaction from starting.

    • Solution: Activate the magnesium turnings before adding the 2-bromothiophene. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane and gently warming the flask. The disappearance of the iodine color indicates activation. You can also mechanically activate the magnesium by crushing the turnings in situ or stirring them vigorously overnight under an inert atmosphere.

  • Presence of Moisture: Grignard reagents are highly reactive towards protic sources like water, which will quench the reaction.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably freshly distilled.

  • Low Reactivity of the Halide: While 2-bromothiophene is generally reactive enough, issues can still arise.

    • Solution: A small amount of the 2-bromothiophene can be added initially and the mixture gently warmed to initiate the reaction. An ultrasonic bath can also be used to help start the reaction.

Question 2: I am observing a low yield of the desired 3-carboxylated product. What are the potential reasons?

Answer: Low yields can result from several factors, including side reactions and incomplete conversion.

  • Wurtz-Coupling: A major side reaction is the coupling of the Grignard reagent with the starting 2-bromothiophene to form a homocoupled dimer.

    • Solution: Maintain a low concentration of the Grignard reagent by slowly adding the 2-bromothiophene to the magnesium suspension. Lowering the reaction temperature can also help minimize this side reaction.

  • Protonation of the Grignard Reagent: Any protic impurities in the reaction mixture will protonate the Grignard reagent, leading to the formation of thiophene as a byproduct.

    • Solution: Adhere strictly to anhydrous reaction conditions.

  • Incomplete Carboxylation: The reaction with carbon dioxide might not be efficient.

    • Solution: Ensure the carbon dioxide (either as a gas or dry ice) is in excess and is introduced to the Grignard reagent at a low temperature (e.g., -78 °C) to prevent side reactions with the carboxylated product.

Question 3: My reaction mixture turns dark or black during the Grignard formation. Is this normal?

Answer: A color change to cloudy and dark is often observed during the formation of a Grignard reagent and is not necessarily an indication of a failed reaction. However, excessive darkening could suggest decomposition or side reactions, potentially due to overheating. It is advisable to maintain a gentle reflux and avoid prolonged heating.

Question 4: Which solvent is best for this reaction?

Answer: Ethereal solvents are essential for stabilizing the Grignard reagent. Tetrahydrofuran (THF) is generally preferred over diethyl ether for synthesizing Grignard reagents due to its higher solvating power. However, for certain substrates, the choice of solvent can influence the extent of side reactions.

Quantitative Data Summary

The following table summarizes typical reaction parameters for Grignard reactions involving bromothiophenes. Please note that specific conditions for the 3-carboxylation of 2-bromothiophene may vary.

ParameterValueNotes
Reactants
2-Bromothiophene1.0 equivalent
Magnesium Turnings1.1 - 1.2 equivalentsExcess magnesium is used to ensure complete reaction.
Carbon DioxideExcessCan be used as dry ice or bubbled as a gas.
Solvent
Anhydrous THFVariesSufficient to dissolve reactants and allow for stirring.
Reaction Conditions
Grignard Formation TemperatureRoom temperature to gentle refluxInitiation may require gentle heating.
Carboxylation Temperature-78 °C to 0 °CLow temperature is crucial to prevent side reactions.
Reaction Time (Grignard)1 - 3 hoursMonitored by the disappearance of magnesium.
Reaction Time (Carboxylation)1 - 2 hours
Yield 40% - 80%Yields can vary significantly based on conditions and purity of reagents.[1]

Detailed Experimental Protocol

This protocol describes the synthesis of 2-thienylmagnesium bromide followed by carboxylation to yield 2-thiophenecarboxylic acid. A similar approach can be adapted for the 3-carboxylation of 2-bromothiophene, though the reactivity of the 3-position may differ.

Materials:

  • 2-Bromothiophene

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • Dry Ice (solid CO2)

  • Hydrochloric acid (HCl), aqueous solution

  • Diethyl ether

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Preparation of Glassware: All glassware (a three-necked round-bottom flask, condenser, and dropping funnel) must be thoroughly flame-dried or oven-dried and assembled under an inert atmosphere of nitrogen or argon.

  • Magnesium Activation: Place magnesium turnings (1.1 equivalents) and a single crystal of iodine into the reaction flask. Gently warm the flask with a heat gun until the purple vapor of iodine is observed. Allow the flask to cool back to room temperature.

  • Grignard Reagent Formation:

    • In the dropping funnel, prepare a solution of 2-bromothiophene (1.0 equivalent) in anhydrous THF.

    • Add a small portion of the 2-bromothiophene solution to the magnesium turnings to initiate the reaction. The reaction is typically initiated when the color of the iodine disappears and bubbling is observed.

    • Once the reaction has started, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours, or until most of the magnesium has been consumed.

  • Carboxylation:

    • Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

    • While maintaining the low temperature, carefully add crushed dry ice in small portions to the vigorously stirred solution. An excess of dry ice should be used.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up:

    • Cool the reaction mixture in an ice bath and quench by the slow addition of an aqueous solution of hydrochloric acid.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude 2-thiophenecarboxylic acid.

  • Purification: The crude product can be purified by recrystallization.

Experimental Workflow Diagram

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References

Optimizing Bromination of 3-Thiophenecarboxylic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the bromination of 3-thiophenecarboxylic acid. This guide aims to address specific experimental challenges to streamline your synthetic workflow.

Troubleshooting Guide

This section addresses common issues encountered during the bromination of 3-thiophenecarboxylic acid, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Monobrominated Product - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient reaction time. - Inefficient purification.- Increase the reaction time or temperature gradually while monitoring the reaction progress by TLC or GC. - Ensure the brominating agent is added portion-wise to control the reaction exotherm. - Optimize the recrystallization solvent system or chromatography conditions to minimize product loss during purification.
Formation of Dibrominated Byproduct - Excess of brominating agent. - High reaction temperature. - Prolonged reaction time.- Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent for monobromination. - Maintain a lower reaction temperature (e.g., 0-25 °C) to improve selectivity. - Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent over-bromination.
Reaction Not Initiating - Inactive brominating agent. - Low reaction temperature. - Presence of inhibitors.- Use a fresh, high-purity brominating agent. - If using NBS, consider adding a radical initiator like AIBN or exposing the reaction to a light source. - Ensure the starting material and solvent are free from impurities that could quench the reaction.
Poor Regioselectivity (Bromination at undesired positions) - The carboxylic acid group at the 3-position directs electrophilic substitution primarily to the 5-position. However, other isomers can form under certain conditions. - High temperatures can lead to decreased selectivity.- For selective bromination at the 5-position, using bromine in acetic acid is a common and effective method.[1][2] - N-Bromosuccinimide (NBS) can also be used, often providing good selectivity.[3][4] - To obtain other isomers, more complex multi-step synthetic routes might be necessary.
Difficulty in Product Purification - Similar polarities of the product and byproducts. - The product is an oil or does not crystallize easily.- For acidic products like 5-bromo-3-thiophenecarboxylic acid, an acid-base workup can help remove neutral impurities. - If recrystallization is challenging, column chromatography on silica gel is a reliable alternative. - Conversion of the carboxylic acid to an ester can sometimes facilitate purification.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product for the monobromination of 3-thiophenecarboxylic acid?

The major product of the monobromination of 3-thiophenecarboxylic acid is typically 5-bromo-3-thiophenecarboxylic acid .[1][5] The carboxylic acid group is a deactivating group but directs electrophilic substitution to the C5 position of the thiophene ring.

Q2: How can I achieve selective dibromination to obtain 2,5-dibromo-3-thiophenecarboxylic acid?

To achieve dibromination, an excess of the brominating agent is required. Using at least two equivalents of bromine in a suitable solvent like acetic acid and allowing for a longer reaction time or higher temperature will favor the formation of 2,5-dibromo-3-thiophenecarboxylic acid.

Q3: What are the common brominating agents for this reaction, and how do they compare?

Common brominating agents include elemental bromine (Br₂) and N-Bromosuccinimide (NBS).

  • Bromine (Br₂) in a solvent like acetic acid is a powerful and widely used reagent for this transformation.[1][2] It is effective for both mono- and dibromination.

  • N-Bromosuccinimide (NBS) is a milder and more selective brominating agent.[3][4] It is often used when better control over the reaction is needed to avoid over-bromination. The reaction with NBS can be initiated by light or a radical initiator.

Q4: What are the typical reaction conditions for the synthesis of 5-bromo-3-thiophenecarboxylic acid?

A common procedure involves dissolving 3-thiophenecarboxylic acid in glacial acetic acid and adding a solution of bromine in acetic acid dropwise at room temperature.[1][2] The reaction is typically stirred for a few hours.

Q5: How can I monitor the progress of the reaction?

The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By comparing the spots/peaks of the reaction mixture with the starting material and a product standard (if available), you can determine the consumption of the starting material and the formation of the product.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-3-thiophenecarboxylic Acid

This protocol is adapted from a literature procedure.[1]

Materials:

  • 3-Thiophenecarboxylic acid

  • Bromine

  • Glacial acetic acid

  • Water

Procedure:

  • In a fume hood, dissolve 3-thiophenecarboxylic acid (1 equivalent) in glacial acetic acid.

  • In a separate flask, prepare a solution of bromine (0.9-1.1 equivalents) in glacial acetic acid.

  • Slowly add the bromine solution to the solution of 3-thiophenecarboxylic acid with stirring at room temperature.

  • Stir the reaction mixture for 1-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into a larger volume of water.

  • The solid product will precipitate. Collect the solid by filtration and wash it with water.

  • The crude product can be further purified by recrystallization from water.

Protocol 2: Synthesis of 2,5-Dibromo-3-thiophenecarboxylic Acid

Materials:

  • 3-Thiophenecarboxylic acid

  • Bromine

  • Acetic acid

Procedure:

  • In a fume hood, dissolve 3-thiophenecarboxylic acid (1 equivalent) in acetic acid.

  • Slowly add at least 2 equivalents of bromine to the solution with stirring.

  • The reaction mixture may require heating to ensure complete dibromination. Monitor the reaction by TLC or GC.

  • After the reaction is complete, cool the mixture and pour it into water.

  • Collect the precipitated solid by filtration and wash with water.

  • Purify the crude 2,5-dibromo-3-thiophenecarboxylic acid by recrystallization from a suitable solvent.

Data Presentation

Product Brominating Agent Solvent Equivalents of Brominating Agent Temperature Yield Reference
5-Bromo-3-thiophenecarboxylic acidBromineGlacial Acetic Acid0.9Room Temperature41%[1]
5-Bromo-3-thiophenecarboxylic acidBromineAcetic Acid2.0Room Temperature75%[2]
3-Bromo-2-methylbenzo[b]thiopheneNBSAcetonitrile1.030 °C to Room Temperature99%[3]

Note: The yield for the synthesis of 3-bromo-2-methylbenzo[b]thiophene is included for comparison of NBS as a brominating agent.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start 3-Thiophenecarboxylic Acid reaction Bromination Reaction (in Acetic Acid or other solvent) start->reaction bromine Brominating Agent (Br2 or NBS) bromine->reaction quench Quench with Water reaction->quench filtration Filtration quench->filtration recrystallization Recrystallization filtration->recrystallization product Brominated 3-Thiophenecarboxylic Acid recrystallization->product troubleshooting_logic cluster_issues Potential Issues cluster_solutions Troubleshooting Steps start Bromination of 3-Thiophenecarboxylic Acid low_yield Low Yield start->low_yield Unsatisfactory result over_reaction Over-reaction (Dibromination) start->over_reaction Unsatisfactory result no_reaction No Reaction start->no_reaction Unsatisfactory result success Successful Bromination start->success Desired outcome optimize_conditions Optimize Reaction (Time, Temp) low_yield->optimize_conditions check_stoichiometry Check Stoichiometry of Brominating Agent over_reaction->check_stoichiometry check_reagents Check Reagent Quality & Activity no_reaction->check_reagents optimize_conditions->success check_stoichiometry->success check_reagents->success

References

Technical Support Center: 2-Bromo-3-thiophenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-3-thiophenecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available this compound?

A1: Common impurities can arise from the synthetic route used. The most prevalent synthesis involves the bromination of 3-thiophenecarboxylic acid. Potential impurities include:

  • Starting Material: Unreacted 3-thiophenecarboxylic acid.

  • Regioisomers: 5-Bromo-3-thiophenecarboxylic acid is a common isomeric impurity.

  • Over-bromination Products: Dibrominated species such as 2,5-dibromo-3-thiophenecarboxylic acid may be present.

  • Residual Solvents: Solvents used in the synthesis and purification, such as ethanol, dichloromethane, or acetic acid, may be present in trace amounts.[1]

Q2: How can I assess the purity of my this compound sample?

A2: Several analytical techniques can be employed to determine the purity of your sample:

  • Melting Point Analysis: A sharp melting point range close to the literature value (typically 178-182 °C) indicates high purity.[2] A broad or depressed melting point suggests the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can identify and quantify impurities by comparing the spectra to that of a pure standard. The presence of unexpected signals can indicate specific impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method for detecting and quantifying impurities. A typical method would involve a reverse-phase C18 column with a mobile phase of acetonitrile and water, often with an acid modifier like phosphoric or formic acid.[3][4]

  • Mass Spectrometry (MS): Can be used to confirm the molecular weight of the main component and identify the mass of any impurities.

Q3: What are the recommended storage conditions for this compound?

A3: this compound is known to be sensitive to light and heat.[1] To prevent degradation, it should be stored in a cool, dry, and well-ventilated place, away from direct sunlight.[1] The container should be tightly sealed to protect it from moisture.[1] For long-term storage, refrigeration at 0-8 °C is recommended.[5]

Q4: My this compound has a yellowish tint. Is it still usable?

A4: The pure compound is typically described as an off-white to light yellow solid.[1][5] A slight yellow color may not necessarily indicate significant impurity. However, a pronounced yellow or brownish color could be a sign of degradation or the presence of chromophoric impurities. It is advisable to re-analyze the material using methods like melting point or HPLC to assess its purity before use.

Troubleshooting Guides

Problem 1: Low Purity After Synthesis

Your synthesized this compound shows significant impurities by NMR or HPLC analysis.

Potential Causes and Solutions:

Potential CauseSuggested Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using TLC or HPLC to ensure full conversion of the starting material. - Ensure the stoichiometry of the brominating agent is correct.
Formation of Regioisomers - Control the reaction temperature carefully, as temperature can influence the regioselectivity of bromination. - The choice of brominating agent and solvent can also affect isomer formation.
Ineffective Work-up - Ensure proper quenching of the reaction and thorough washing of the crude product to remove inorganic salts and other water-soluble byproducts.
Problem 2: Difficulty Removing Impurities by Recrystallization

Recrystallization from a standard solvent system (e.g., ethanol/water) does not sufficiently remove a persistent impurity.

Potential Causes and Solutions:

Potential CauseSuggested Troubleshooting Steps
Co-crystallization of Impurity - If the impurity has a similar structure and polarity to the desired product, it may co-crystallize. Try a different solvent system for recrystallization. A solvent screen with small amounts of material can help identify a more effective system.
Impurity is an Isomer - Isomers can be particularly difficult to separate by recrystallization due to similar solubilities. In this case, column chromatography is often a more effective purification method.
Inappropriate Solvent Choice - The chosen solvent may be too good a solvent for the product, leading to low recovery, or too poor a solvent for the impurity, leading to its precipitation with the product. Experiment with different solvent polarities.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general method for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Heating source (hot plate with stirrer)

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • While the solution is still hot, slowly add hot deionized water dropwise until the solution becomes slightly cloudy. The optimal ratio is often around 1:4 ethanol to water.[6]

  • If the solution becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.

  • Allow the flask to cool slowly to room temperature. Crystal formation should be observed.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

This protocol provides a general guideline for purification using silica gel chromatography. The optimal eluent system may need to be determined by thin-layer chromatography (TLC) analysis first.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent system (e.g., hexane/ethyl acetate with a small amount of acetic acid)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in the chosen eluent (e.g., 95:5 hexane:ethyl acetate with 0.5% acetic acid). The addition of a small amount of acid to the eluent can help to reduce tailing of the carboxylic acid on the silica gel.[7]

  • Pack the chromatography column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Carefully load the dissolved sample onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Physical and Analytical Data for this compound

PropertyValueReference
Molecular FormulaC5H3BrO2S[1][5]
Molecular Weight207.05 g/mol [2][5]
AppearanceOff-white to light yellow solid[1][5]
Melting Point178-182 °C[2]
SolubilitySoluble in ethanol, dichloromethane; Insoluble in water[1]
pKa~3.76[1]

Table 2: 1H NMR Data for this compound and Potential Impurities (in DMSO-d6)

CompoundChemical Shift (ppm) and MultiplicityReference
This compound 13.02 (s, 1H, COOH), 7.67 (d, 1H, Ar-H), 7.36 (d, 1H, Ar-H)[6]
3-Thiophenecarboxylic acid 12.08 (br s, 1H, COOH), 8.24 (m, 1H, Ar-H), 7.57 (m, 1H, Ar-H), 7.34 (m, 1H, Ar-H)[8]
5-Bromo-3-thiophenecarboxylic acid 12.9 (s, 1H, COOH), 8.28 (s, 1H, Ar-H), 7.50 (s, 1H, Ar-H)[6]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis raw_material Crude this compound recrystallization Recrystallization (Ethanol/Water) raw_material->recrystallization Initial Purification purity_check Purity Check (MP, NMR, HPLC) recrystallization->purity_check column_chromatography Column Chromatography (Silica Gel) column_chromatography->purity_check pure_product Pure Product (>98%) purity_check->pure_product Meets Specs impure_product Impure Product (<98%) purity_check->impure_product Fails Specs impure_product->column_chromatography Further Purification

Caption: Experimental workflow for the purification and analysis of this compound.

logical_relationship cluster_main Target Compound cluster_impurities Potential Impurities target This compound starting_material 3-Thiophenecarboxylic acid (Starting Material) target->starting_material Arises from incomplete reaction regioisomer 5-Bromo-3-thiophenecarboxylic acid (Regioisomer) target->regioisomer Structurally similar over_brominated Dibromo-3-thiophenecarboxylic acid (Over-bromination) target->over_brominated Arises from excess brominating agent degradation Degradation Products (e.g., from light/heat) target->degradation Forms upon improper storage

Caption: Logical relationship between this compound and its common impurities.

References

Technical Support Center: Scale-Up Synthesis of 2-Bromo-3-thiophenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up synthesis of 2-Bromo-3-thiophenecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial-scale synthesis routes for this compound?

A1: The two primary routes utilized for the large-scale synthesis of this compound are:

  • Direct Bromination of 3-Thiophenecarboxylic Acid: This is a common method that involves the electrophilic substitution of a bromine atom onto the thiophene ring. N-Bromosuccinimide (NBS) is a frequently used brominating agent for this transformation.

  • Grignard Reaction of 2,3-Dibromothiophene: This method involves the formation of a Grignard reagent from 2,3-dibromothiophene, followed by carboxylation with carbon dioxide (CO₂). This route can offer high regioselectivity.

Q2: What are the primary safety concerns when scaling up the synthesis of this compound?

A2: Scaling up this synthesis introduces several significant safety hazards:

  • Brominating Agents: Elemental bromine is highly corrosive, toxic, and can cause severe chemical burns. NBS is a safer alternative but should still be handled with care.

  • Exothermic Reactions: Bromination reactions are often exothermic, posing a risk of a runaway reaction if not properly controlled. This can lead to a dangerous increase in temperature and pressure.

  • Hydrogen Bromide (HBr) Gas: The reaction can generate HBr gas, which is corrosive and toxic. A robust off-gas scrubbing system is essential.

  • Grignard Reagents: Grignard reagents are highly reactive and pyrophoric. Strict anhydrous and oxygen-free conditions are necessary to prevent fires and explosions.

Q3: What materials of construction are recommended for reactors and associated equipment?

A3: Due to the corrosive nature of the reagents and byproducts, glass-lined steel reactors are the preferred choice for the scale-up synthesis of this compound. For transfer lines and other equipment, materials such as Teflon® or other resistant polymers are recommended.

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during the synthesis of this compound.

IssuePotential Cause(s)Recommended Solution(s)
Low or Inconsistent Yields Incomplete reaction: Insufficient reaction time or temperature.- Ensure the reaction mixture is stirred for the recommended duration at the specified temperature. - Monitor reaction progress using techniques like GC or TLC to confirm the disappearance of the starting material.
Poor quality of reagents: Impurities in starting materials or solvents.- Use high-purity starting materials and anhydrous solvents, especially for Grignard reactions.
Suboptimal molar ratios of reagents. - Carefully control the stoichiometry of the reactants and reagents.
Formation of Impurities/By-products Over-bromination (dibromination): Use of excess brominating agent or harsh reaction conditions.- Use a controlled amount of the brominating agent (e.g., 1.0-1.1 equivalents of NBS). - Maintain the recommended reaction temperature.
Formation of isomers (e.g., 5-Bromo-3-thiophenecarboxylic acid): Reaction conditions favoring the formation of other isomers.- Optimize the reaction solvent and temperature to favor the desired isomer.
Decarboxylation of the product: High reaction temperatures can lead to the loss of the carboxylic acid group.- Maintain the reaction temperature below the decomposition temperature of the product.[1]
Difficulties in Product Purification Similar physical properties of isomers and by-products: Makes separation by simple crystallization challenging.- Employ recrystallization from a suitable solvent system. - Consider derivatization to facilitate separation, followed by hydrolysis.
Residual catalyst or reagents. - Implement appropriate work-up procedures, including washing with aqueous solutions to remove catalysts and unreacted reagents.

Experimental Protocols

Method 1: Bromination of 3-Thiophenecarboxylic Acid with NBS

This protocol is based on a typical laboratory-scale procedure that can be adapted for scale-up.

Materials:

  • 3-Thiophenecarboxylic acid

  • N-Bromosuccinimide (NBS)

  • Acetic acid (solvent)

Procedure:

  • In a suitable reactor, dissolve 3-thiophenecarboxylic acid in glacial acetic acid.

  • Cool the solution to 0-5 °C with stirring.

  • Slowly add N-bromosuccinimide (NBS) in portions, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by GC or TLC.

  • Upon completion, pour the reaction mixture into ice water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water to remove acetic acid and succinimide.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Method 2: Grignard Reaction of 2,3-Dibromothiophene

This protocol requires strict anhydrous and inert atmosphere conditions.

Materials:

  • 2,3-Dibromothiophene

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (for initiation)

  • Carbon dioxide (gas or dry ice)

  • Hydrochloric acid (for work-up)

Procedure:

  • Set up a reactor for an inert atmosphere reaction (e.g., under nitrogen or argon).

  • Charge the reactor with magnesium turnings and a small crystal of iodine.

  • Add a small amount of a solution of 2,3-dibromothiophene in anhydrous THF to initiate the Grignard formation.

  • Once the reaction starts (indicated by a color change and temperature increase), add the remaining 2,3-dibromothiophene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to -78 °C (using a dry ice/acetone bath).

  • Bubble carbon dioxide gas through the solution or add crushed dry ice in portions.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding aqueous hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization.

Data Presentation

Table 1: Comparison of Synthesis Routes

ParameterBromination of 3-Thiophenecarboxylic AcidGrignard Reaction of 2,3-Dibromothiophene
Starting Materials 3-Thiophenecarboxylic acid, NBS2,3-Dibromothiophene, Mg, CO₂
Key Reagents Acetic acidAnhydrous THF
Typical Yields 60-80%50-70%
Key Challenges Regioselectivity, over-brominationStrict anhydrous and inert conditions
Safety Concerns Handling of brominating agents, exothermic reactionPyrophoric Grignard reagent

Visualizations

Synthesis_Pathway_1 Start 3-Thiophenecarboxylic Acid NBS NBS, Acetic Acid Reaction Bromination (0-25 °C) Start->Reaction NBS->Reaction Workup Aqueous Work-up & Filtration Reaction->Workup Product This compound Workup->Product

Caption: Workflow for the synthesis of this compound via bromination.

Synthesis_Pathway_2 Start 2,3-Dibromothiophene Mg_THF Mg, Anhydrous THF Grignard Grignard Formation Start->Grignard Mg_THF->Grignard CO2 CO2 (gas or dry ice) Carboxylation Carboxylation (-78 °C to RT) Grignard->Carboxylation CO2->Carboxylation Workup Acidic Work-up & Extraction Carboxylation->Workup Product This compound Workup->Product

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Troubleshooting_Logic Start Low Yield or Impurities Detected Check_Reaction Incomplete Reaction? Start->Check_Reaction Check_Purity Starting Material Purity? Check_Reaction->Check_Purity No Optimize_Time_Temp Increase Reaction Time/ Adjust Temperature Check_Reaction->Optimize_Time_Temp Yes Check_Conditions Incorrect Reaction Conditions? Check_Purity->Check_Conditions No Purify_SM Purify Starting Materials Check_Purity->Purify_SM Yes Adjust_Conditions Verify and Adjust Stoichiometry, Solvent, Temp. Check_Conditions->Adjust_Conditions Yes Success Problem Resolved Optimize_Time_Temp->Success Purify_SM->Success Adjust_Conditions->Success

Caption: Troubleshooting logic for synthesis issues.

References

Preventing debromination during reactions with 2-Bromo-3-thiophenecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Bromo-3-thiophenecarboxylic Acid

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice on preventing unwanted debromination during chemical reactions with this compound. Debromination is a common side reaction that leads to reduced yields and the formation of difficult-to-separate byproducts like 3-thiophenecarboxylic acid. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to help you mitigate C-Br bond cleavage in your reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to debromination?

A1: The carbon-bromine (C-Br) bond on a thiophene ring can be susceptible to cleavage under various reaction conditions.[1] For this compound, this is particularly relevant in two major scenarios:

  • Palladium-Catalyzed Cross-Coupling Reactions: In reactions like Suzuki-Miyaura and Heck, a common side reaction is hydrodehalogenation.[2] This occurs when a palladium-hydride (Pd-H) species is formed, which then reductively cleaves the C-Br bond.[2] The hydride source can be the base, solvent, or protic impurities.[2]

  • Formation of Organometallic Intermediates: During lithium-halogen exchange (e.g., with n-BuLi) or Grignard reagent formation, the resulting thienyllithium or thienylmagnesium species is a strong base.[1] If any proton sources (like trace water or alcohols) are present, the intermediate will be quenched, leading to the debrominated product.[1][2]

Q2: In which common reactions is debromination a significant issue?

A2: Debromination is a frequently observed side reaction in several key transformations:

  • Palladium-Catalyzed Cross-Coupling Reactions: This includes Suzuki-Miyaura, Heck, Stille, and Buchwald-Hartwig reactions, especially at elevated temperatures or with certain base and ligand combinations.[1][2]

  • Lithium-Halogen Exchange: When forming 2-lithio-3-thiophenecarboxylate using organolithium reagents like n-BuLi or t-BuLi, quenching by protic impurities is a major concern.[1]

  • Grignard Reagent Formation: The reaction with magnesium metal can be plagued by debromination if reaction conditions are not strictly anhydrous.[1]

Q3: How does the reactivity of the 2-bromo position compare to other positions on the thiophene ring?

A3: The C2 position of the thiophene ring is generally more electron-deficient and the corresponding proton is more acidic than at the C3 position.[3] This heightened reactivity means that 2-bromothiophene derivatives often undergo oxidative addition in palladium-catalyzed reactions more readily than their 3-bromo counterparts.[3] While this can lead to faster reaction rates, it can also make the C-Br bond more susceptible to reductive cleavage under non-optimized conditions.

Q4: Can the carboxylic acid group participate in or interfere with the reaction?

A4: Yes, the carboxylic acid group is acidic and will react with basic reagents. In cross-coupling reactions using bases like Na₂CO₃ or K₃PO₄, it will be deprotonated to the carboxylate salt.[4] This is generally well-tolerated. However, when using organometallic reagents like Grignard or organolithiums, the acidic proton will be abstracted first, consuming an equivalent of the reagent. Therefore, at least two equivalents of the organometallic reagent are typically required: one to deprotonate the carboxylic acid and a second to perform the desired reaction (e.g., lithium-halogen exchange).

Troubleshooting Guides

Issue 1: Significant Debromination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

Symptoms:

  • Formation of a significant amount of 3-thiophenecarboxylic acid byproduct.

  • Low yields of the desired coupled product.

  • Complex product mixtures that are difficult to purify.[2]

Troubleshooting Workflow:

G start Debromination Observed in Pd-Catalyzed Coupling check_base Is the base too strong or used in large excess? (e.g., NaOH, KOH) start->check_base change_base Action: Switch to a milder base. (e.g., K3PO4, K2CO3, CsF) check_base->change_base Yes check_temp Is the reaction temperature too high? check_base->check_temp No change_base->check_temp lower_temp Action: Lower the temperature. Attempt reaction at 60-80 °C. check_temp->lower_temp Yes check_impurities Are reagents and solvents strictly anhydrous and degassed? check_temp->check_impurities No lower_temp->check_impurities use_anhydrous Action: Use high-purity, anhydrous, degassed solvents and reagents. check_impurities->use_anhydrous No check_catalyst Is the catalyst/ligand system optimal? check_impurities->check_catalyst Yes use_anhydrous->check_catalyst change_catalyst Action: Screen different ligands (e.g., bulky phosphines) or use a more active pre-catalyst to enable lower reaction temperatures. check_catalyst->change_catalyst No end_node Problem Resolved check_catalyst->end_node Yes change_catalyst->end_node

Caption: A systematic workflow for troubleshooting debromination in Pd-catalyzed cross-coupling reactions.

Issue 2: Low Yields and Debromination during Lithiation or Grignard Formation

Symptoms:

  • Formation of 3-thiophenecarboxylic acid after quenching the reaction.

  • Low yield of the desired functionalized product upon reaction with an electrophile.

Root Causes & Solutions:

  • Presence of Protic Impurities: Organometallic intermediates are highly basic and are readily quenched by trace amounts of water, alcohols, or even acidic protons on glassware.[2]

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried under vacuum. Use high-purity, anhydrous solvents (e.g., THF, diethyl ether).

  • Incorrect Stoichiometry: The carboxylic acid proton will consume one equivalent of the organolithium or Grignard reagent.

    • Solution: Use at least two equivalents of the organometallic reagent. The first equivalent deprotonates the carboxylic acid, and the second performs the halogen-metal exchange.

  • Reaction Temperature Too High: Thiophene-based organometallic intermediates can be unstable at higher temperatures.

    • Solution: Perform lithium-halogen exchange at very low temperatures, typically -78 °C.[1] For Grignard formation, initiate the reaction gently and maintain a controlled temperature.

Quantitative Data Summary

The choice of reaction parameters is critical to minimizing debromination. The following table summarizes conditions that favor the desired product over the debrominated byproduct in Suzuki-Miyaura coupling reactions.

ParameterCondition Favoring DebrominationCondition Minimizing DebrominationRationale
Base Strong, aggressive bases (e.g., NaOH, KOH)Milder bases (e.g., K₃PO₄, Na₂CO₃, CsF)[5]Stronger bases can promote the formation of Pd-H species, leading to reductive dehalogenation.[2]
Temperature High temperatures (>100 °C)Lower temperatures (e.g., 60-90 °C)[5]High temperatures accelerate the rate of debromination side reactions.[2]
Solvent Protic or wet solventsAnhydrous, degassed aprotic solvents (e.g., Dioxane, Toluene, THF)[2][5]Protic impurities act as a hydride source for the formation of Pd-H species that cause debromination.[2]
Catalyst Loading Very high catalyst loadingOptimal catalyst loading (e.g., 1-5 mol %)While catalyst dependent, excessively high loadings can sometimes lead to more side reactions.
Water Content (Suzuki) High water contentMinimal or controlled amount of water[6]Water is often necessary for Suzuki couplings, but excess water can promote dehalogenation. Finding the optimal ratio is key.[6]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination

This protocol provides a general method for the coupling of this compound with an arylboronic acid.

Workflow Diagram:

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification p1 Combine this compound, arylboronic acid, and K3PO4 in a flame-dried Schlenk flask. p2 Add Pd catalyst (e.g., Pd(PPh3)4) and ligand (if required). p1->p2 p3 Evacuate and backfill the flask with Argon/Nitrogen (3x). p2->p3 r1 Add anhydrous, degassed solvent (e.g., 1,4-Dioxane/H2O 8:1). p3->r1 r2 Heat the mixture to 80-90 °C with vigorous stirring. r1->r2 r3 Monitor reaction progress by TLC or LC-MS. r2->r3 w1 Cool to RT, dilute with water, and acidify with 1M HCl to pH ~2-3. r3->w1 w2 Extract with an organic solvent (e.g., Ethyl Acetate). w1->w2 w3 Wash with brine, dry over Na2SO4, and concentrate. w2->w3 w4 Purify by column chromatography or recrystallization. w3->w4

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Methodology:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).[5]

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol %).

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., 1,4-Dioxane) and a minimal amount of water (e.g., a solvent ratio of 8:1 to 10:1 Dioxane:H₂O).[6]

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the progress by TLC or LC-MS.[5]

  • Upon completion, cool the reaction to room temperature. Dilute with water and acidify to pH 2-3 with 1M HCl to protonate the carboxylic acid.

  • Extract the product with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Low-Temperature Lithium-Halogen Exchange

This protocol describes the formation of a lithiated intermediate followed by quenching with an electrophile.

Methodology:

  • Assemble a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen/argon inlet.

  • Dissolve this compound (1.0 equiv.) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath.[1]

  • Slowly add n-butyllithium (n-BuLi, 2.1 equiv.) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour. The first equivalent of n-BuLi deprotonates the carboxylic acid, while the second performs the lithium-halogen exchange.

  • Add the desired electrophile (1.2 equiv.) dropwise, again maintaining the temperature at -78 °C.

  • After the addition is complete, stir at -78 °C for another 1-2 hours, then allow the reaction to warm slowly to room temperature.

  • Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Acidify the aqueous layer with 1M HCl and extract with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product for further purification.

References

Technical Support Center: Column Chromatography of 2-Bromo-3-thiophenecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the column chromatography of 2-Bromo-3-thiophenecarboxylic acid and its derivatives. It is designed for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of these compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for the purification of this compound and its derivatives?

The most commonly used stationary phase is silica gel (SiO₂).[1][2][3][4] Its polarity is well-suited for separating thiophene compounds from less polar impurities when using a non-polar to moderately polar mobile phase. For derivatives that are sensitive to the acidic nature of silica gel, neutral alumina or deactivated silica gel can be effective alternatives.[4][5]

Q2: How do I select an appropriate mobile phase (eluent) for my column?

The choice of eluent is crucial for successful separation. A typical approach is to start with a mixture of a non-polar solvent, such as hexane or petroleum ether, and a slightly more polar solvent like ethyl acetate or dichloromethane.[4] The ideal solvent ratio should be determined by thin-layer chromatography (TLC) prior to running the column. For effective separation, the desired compound should have an Rf value between 0.2 and 0.4.[4]

For this compound, a common issue is streaking on the silica gel. This is due to the interaction of the acidic carboxylic acid group with the silanol groups on the silica surface. To mitigate this, a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), should be added to the eluent system.[5] A specific starting point for a derivative of this compound is a hexane:diethyl ether:acetic acid mixture in a 200:100:1 ratio.

Q3: My compound is not moving from the baseline on the TLC plate, even with a high concentration of ethyl acetate in hexane. What should I do?

If your this compound derivative is highly polar and remains at the baseline, a more polar solvent system is required. Consider using a mixture of dichloromethane and methanol.[4] If the compound is still immobile, reverse-phase chromatography may be a more suitable technique. This involves a non-polar stationary phase (like C18-functionalized silica) and a polar mobile phase.[4]

Q4: My compound is not very soluble in the eluent. How can I load it onto the column?

For compounds with poor solubility in the chosen eluent, a "dry loading" technique is recommended.[3][4] This involves dissolving your crude product in a suitable solvent, adding a small amount of silica gel, and then removing the solvent by rotary evaporation to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.[3]

Q5: My purified fractions are still showing impurities. What could be the problem?

Several factors can lead to impure fractions:

  • Column Overloading: Loading too much crude material onto the column can lead to poor separation. A general guideline is to use a silica gel to crude product ratio of 50:1 to 100:1 by weight.[5]

  • Improper Packing: Air bubbles or cracks in the silica gel bed can cause channeling, where the solvent and sample flow unevenly, resulting in poor separation.[5]

  • Inappropriate Eluent: If the polarity of the eluent is too high, compounds may elute too quickly and together. If it's too low, bands can broaden, leading to overlap. Gradient elution, where the polarity of the mobile phase is gradually increased, can often improve the separation of complex mixtures.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound Streaking or Tailing The acidic carboxylic acid group is interacting strongly with the silica gel surface.Add 0.1-1% acetic acid or formic acid to your eluent to suppress the ionization of the carboxylic acid.[5]
Poor Separation of Compound and Impurities The solvent system is not optimal.Perform a thorough solvent screen using TLC to find a system that provides a clear separation between your desired compound and impurities (ΔRf > 0.2).[5]
The column is overloaded.Reduce the amount of crude material loaded onto the column. Increase the amount of silica gel.[5]
The column was not packed correctly, leading to channeling.Ensure the column is packed uniformly without any air bubbles or cracks.[5]
Compound Decomposes on the Column The thiophene derivative is sensitive to the acidic nature of the silica gel.Deactivate the silica gel by adding 1-2% triethylamine to the eluent.[5] Alternatively, use a less acidic stationary phase like neutral alumina.[5]
Low Yield of Purified Compound The compound is irreversibly adsorbed onto the silica gel.Add a small amount of a more polar solvent (e.g., methanol) to the eluent at the end of the chromatography to elute any remaining polar compounds.
The compound is partially soluble in the mobile phase, leading to broad elution bands.Optimize the solvent system to ensure good solubility and a sharp elution profile. Consider a different solvent system if necessary.

Experimental Protocols

General Protocol for Column Chromatography of a this compound Derivative

This protocol provides a general guideline. The specific eluent composition and column dimensions should be optimized based on TLC analysis of your crude product.

Materials:

  • Crude this compound derivative

  • Silica gel (60 Å, 230-400 mesh)

  • Non-polar solvent (e.g., Hexane, Heptane)

  • Polar solvent (e.g., Ethyl Acetate, Dichloromethane)

  • Acetic Acid (or Formic Acid)

  • Glass chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using various ratios of your chosen non-polar and polar solvents (e.g., hexane:ethyl acetate). If purifying the free acid, add ~1% acetic acid to the solvent mixture.

    • Identify a solvent system where your desired compound has an Rf value of approximately 0.2-0.4 and is well-separated from impurities.

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (about 1 cm).

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent you plan to use.

    • Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and remove any air bubbles.

    • Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand. Do not let the column run dry.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully add this solution to the top of the column using a pipette.

    • Dry Loading: If the compound is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (if using flash chromatography) or allow the solvent to flow by gravity.

    • Begin collecting fractions.

    • Monitor the separation by periodically analyzing the collected fractions by TLC.

  • Fraction Pooling and Solvent Removal:

    • Based on the TLC analysis, combine the fractions that contain your pure product.

    • Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified compound.

Data Presentation

Table 1: Stationary Phases for Column Chromatography of Thiophene Derivatives

Stationary PhaseCompound TypeReference
Silica GelGeneral Thiophene Derivatives[1][2][3][4]
Neutral AluminaAcid-sensitive Thiophene Derivatives[4][5]
Deactivated Silica Gel (with triethylamine)Acid-sensitive Thiophene Derivatives[5]

Table 2: Example Mobile Phase Compositions for Column Chromatography

Compound TypeMobile Phase (Eluent)Stationary PhaseReference
This compound derivativeHexane:Diethyl Ether:Acetic Acid (200:100:1)Silica GelN/A
Polymer from this compound esterChloroformSilica GelN/A
General Thiophene DerivativesHexane/Ethyl Acetate or Hexane/DichloromethaneSilica Gel[4]
Polar Thiophene DerivativesDichloromethane/MethanolSilica Gel[4]

Visualizations

Troubleshooting_Workflow start Start: Impure Product check_tlc Perform TLC Analysis start->check_tlc streaking Streaking or Tailing? check_tlc->streaking poor_separation Poor Separation? streaking->poor_separation No add_acid Add 0.1-1% Acetic Acid to Eluent streaking->add_acid Yes no_movement Compound at Baseline? poor_separation->no_movement No optimize_solvent Optimize Solvent System (TLC) poor_separation->optimize_solvent Yes increase_polarity Increase Eluent Polarity (e.g., DCM/MeOH) no_movement->increase_polarity Yes run_column Run Column Chromatography no_movement->run_column No add_acid->poor_separation optimize_solvent->no_movement increase_polarity->run_column check_fractions Analyze Fractions by TLC run_column->check_fractions purity_ok Purity Acceptable? check_fractions->purity_ok combine_pure Combine Pure Fractions purity_ok->combine_pure Yes troubleshoot_column Troubleshoot Column (Overloading, Packing) purity_ok->troubleshoot_column No end End: Purified Product combine_pure->end troubleshoot_column->run_column

Caption: Troubleshooting workflow for column chromatography purification.

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Steps tlc 1. TLC Analysis & Solvent Selection pack 2. Pack Column tlc->pack load 3. Load Sample pack->load elute 4. Elute & Collect Fractions load->elute monitor 5. Monitor Fractions by TLC elute->monitor pool 6. Pool Pure Fractions monitor->pool evaporate 7. Evaporate Solvent pool->evaporate pure Purified Product evaporate->pure crude Crude Product crude->tlc

Caption: General experimental workflow for column chromatography.

References

Validation & Comparative

A Comparative Guide to the 1H NMR Spectrum of 2-Bromo-3-thiophenecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-Bromo-3-thiophenecarboxylic acid with related thiophene derivatives. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.

¹H NMR Spectral Data Comparison

The following table summarizes the ¹H NMR spectral data for this compound and two comparable molecules: 3-thiophenecarboxylic acid and 2-bromothiophene. The data is presented to highlight the influence of substituent effects on the chemical shifts (δ) and coupling constants (J) of the thiophene ring protons.

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Solvent
This compound H-47.36DoubletNot SpecifiedDMSO-d₆
H-57.67DoubletNot SpecifiedDMSO-d₆
COOH13.02Singlet-DMSO-d₆
3-Thiophenecarboxylic acid [1]H-28.243Doublet of doubletsJ = 3.0, 1.2Not Specified
H-47.574Doublet of doubletsJ = 5.1, 1.2Not Specified
H-57.340Doublet of doubletsJ = 5.1, 3.0Not Specified
COOH12.08Singlet-Not Specified
2-Bromothiophene [2]H-36.927DoubletJ = 3.68CDCl₃
H-46.728DoubletJ = 3.68, 5.63CDCl₃
H-57.052DoubletJ = 5.63CDCl₃

Interpretation of Spectral Data

The ¹H NMR spectrum of this compound in DMSO-d₆ displays two distinct signals for the thiophene ring protons and a downfield signal for the carboxylic acid proton. The proton at the 5-position (H-5) resonates at a lower field (7.67 ppm) compared to the proton at the 4-position (H-4) (7.36 ppm). This is consistent with the expected electronic environment of the thiophene ring, where the position adjacent to the sulfur atom (H-5) is typically more deshielded. The presence of the electron-withdrawing bromine atom at the 2-position and the carboxylic acid group at the 3-position both contribute to the overall downfield shift of the ring protons compared to unsubstituted thiophene.

In comparison, 3-thiophenecarboxylic acid shows three distinct signals for the ring protons. The proton at the 2-position (H-2) is the most deshielded at 8.243 ppm due to its proximity to both the sulfur atom and the carboxylic acid group. For 2-bromothiophene, the protons are generally observed at a higher field compared to the carboxylic acid derivatives, reflecting the less electron-withdrawing nature of the bromine atom alone.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a standard protocol for acquiring high-quality ¹H NMR spectra of thiophene derivatives.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the thiophene derivative.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a clean and dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion and resolution.

  • The spectrometer's magnetic field should be shimmed to achieve homogeneity.

  • The field frequency is locked using the deuterium signal from the solvent.

3. Data Acquisition:

  • A standard single-pulse sequence is typically employed for ¹H NMR.

  • The spectral width should be set to encompass all expected proton signals (typically 0-15 ppm).

  • To achieve a good signal-to-noise ratio, a sufficient number of scans (e.g., 16-64) should be acquired.

  • A relaxation delay of 1-5 seconds between scans is recommended to ensure quantitative signal integration.

4. Data Processing:

  • The acquired Free Induction Decay (FID) is subjected to Fourier transformation.

  • The resulting spectrum is phase-corrected and the baseline is corrected.

  • The chemical shift axis is calibrated with respect to the internal standard (TMS).

  • The signals are integrated to determine the relative ratios of the different types of protons.

Structural Assignment and ¹H NMR Correlation

The following diagram illustrates the structure of this compound and the correlation to its expected ¹H NMR signals.

Caption: Structure of this compound and its ¹H NMR signal assignments.

References

Comparative Analysis of 13C NMR Chemical Shifts for 2-Bromo-3-thiophenecarboxylic Acid and Related Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the 13C NMR chemical shifts for 2-Bromo-3-thiophenecarboxylic acid and its structural analogs. The data presented herein is essential for researchers and scientists engaged in the synthesis and characterization of thiophene-based compounds, particularly in the fields of medicinal chemistry and materials science.

Introduction to 13C NMR Spectroscopy in Thiophene Chemistry

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful analytical technique for elucidating the carbon framework of organic molecules. In the study of substituted thiophenes, 13C NMR provides invaluable information on the electronic environment of each carbon atom in the aromatic ring, which is significantly influenced by the nature and position of the substituents. This guide focuses on the analysis of this compound, a key intermediate in various synthetic pathways.

Comparison of 13C NMR Chemical Shifts

The following table summarizes the experimental and predicted 13C NMR chemical shifts for this compound and related compounds. The data for 3-thiophenecarboxylic acid and 3-bromothiophene are based on experimental values, providing a reliable reference for understanding the substituent effects of a carboxylic acid and a bromine atom on the thiophene ring. Due to the limited availability of experimental data for this compound, predicted values are provided for comparison.

CompoundC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)COOH (ppm)
This compound ~115 (Predicted)~135 (Predicted)~128 (Predicted)~130 (Predicted)~165 (Predicted)
3-Thiophenecarboxylic acid 128.1138.4126.9133.0168.1
3-Bromothiophene 122.9110.1129.0126.0-
2-Bromothiophene 112.7128.3127.7130.3-

Note: Predicted values for this compound are based on established substituent effects in thiophene systems and should be considered as estimates.

Analysis of Substituent Effects

The chemical shifts observed in the thiophene ring are dictated by the electronic properties of the substituents. The carboxylic acid group (-COOH) is an electron-withdrawing group, which generally deshields the adjacent carbon atoms, causing them to resonate at a higher chemical shift (downfield). Conversely, the bromine atom (-Br) exhibits both inductive electron-withdrawing and resonance electron-donating effects, leading to more complex chemical shift patterns.

In 3-thiophenecarboxylic acid, the C3 carbon, directly attached to the electron-withdrawing carboxylic acid group, shows a downfield shift to 138.4 ppm. In 3-bromothiophene, the C3 carbon is significantly shielded (110.1 ppm) due to the halogen's influence. For this compound, the predicted chemical shifts reflect the combined influence of both substituents. The C2 carbon, bonded to the bromine, is expected to be shielded, while the C3 carbon, attached to the carboxylic acid, is expected to be deshielded.

Experimental Protocol for 13C NMR Spectroscopy

The following is a general protocol for acquiring 13C NMR spectra of thiophene derivatives.

1. Sample Preparation:

  • Dissolve 10-50 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The 13C NMR spectra are typically acquired on a spectrometer operating at a frequency of 75 MHz or higher.

  • The instrument is locked onto the deuterium signal of the solvent.

  • The magnetic field is shimmed to achieve optimal homogeneity.

3. Data Acquisition:

  • A standard proton-decoupled pulse sequence is used to obtain a spectrum with single peaks for each unique carbon atom.

  • The number of scans (ns) is set to achieve an adequate signal-to-noise ratio, which can range from several hundred to several thousand scans depending on the sample concentration.

  • A relaxation delay (d1) of 1-2 seconds is commonly used for qualitative spectra.

4. Data Processing:

  • The acquired Free Induction Decay (FID) is processed using a Fourier transform.

  • The resulting spectrum is phased and baseline corrected.

  • The chemical shifts are referenced to the solvent peak or an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.

Logical Relationship of Substituent Effects

The following diagram illustrates the logical relationship between the substituents and their expected influence on the 13C NMR chemical shifts of the thiophene ring carbons in this compound.

G Substituent Effects on 13C NMR Shifts of this compound subst Substituents Br Bromine (at C2) subst->Br COOH Carboxylic Acid (at C3) subst->COOH inductive Inductive Effect (-I) Br->inductive resonance Resonance Effect (+R) Br->resonance COOH->inductive effects Electronic Effects C2_shift C2: Shielded inductive->C2_shift Shielding C3_shift C3: Deshielded inductive->C3_shift Deshielding resonance->C2_shift Deshielding shifts Predicted 13C Chemical Shifts C2_shift->shifts C3_shift->shifts C4_shift C4: Moderately Affected C4_shift->shifts C5_shift C5: Moderately Affected C5_shift->shifts

Caption: Logical flow of substituent effects on the 13C NMR chemical shifts.

FT-IR Analysis of 2-Bromo-3-thiophenecarboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed Fourier-Transform Infrared (FT-IR) spectroscopy analysis of 2-Bromo-3-thiophenecarboxylic acid, a compound of interest in pharmaceutical and materials science research. Its performance and spectral characteristics are objectively compared with structurally related alternatives, supported by experimental data and standardized protocols.

Comparative FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by the vibrational frequencies of its carboxylic acid group, the substituted thiophene ring, and the carbon-bromine bond. The table below compares its expected absorption bands with those of 3-Thiophenecarboxylic acid and 2-Bromothiophene to highlight the influence of each functional group on the overall spectrum.

Functional Group/VibrationGeneral Expected Range (cm⁻¹)This compound (Expected)3-Thiophenecarboxylic acid2-Bromothiophene
Carboxylic Acid O-H Stretch 3300-2500 (very broad)~3000 (very broad)Broad band in the 3200-2500 regionN/A
Aromatic C-H Stretch 3100-3000~3100~3100~3100
Carboxylic Acid C=O Stretch 1760-1690 (strong)~1700 (strong)~1700-1725N/A
Thiophene Ring C=C Stretch 1650-1400~1550-1400~1590 and ~1400Multiple bands in this region
Carboxylic Acid C-O Stretch 1320-1210~1280~1300N/A
Carboxylic Acid O-H Bend 950-910 (broad)~920 (broad)Present in this regionN/A
C-S Stretch (in ring) 850-600~700~840 and ~610Present in this region
C-Br Stretch 600-500~550N/A~500-600

Analysis of Spectral Data:

The FT-IR spectrum of a carboxylic acid is distinguished by a very broad O-H stretching band from 3300 to 2500 cm⁻¹, which is due to strong intermolecular hydrogen bonding.[1][2][3][4] This feature is expected in both this compound and 3-Thiophenecarboxylic acid. The carbonyl (C=O) group in carboxylic acids typically shows a strong absorption band between 1760 and 1690 cm⁻¹.[4] For aromatic carboxylic acids, this peak is often found around 1710-1690 cm⁻¹.[1]

The thiophene ring itself contributes to absorptions from C-H stretching around 3100 cm⁻¹ and C=C ring stretching vibrations in the 1650-1400 cm⁻¹ region.[5][6] The presence of substituents influences the exact position of these bands. The C-S stretching vibration within the thiophene ring can be observed between 850 and 600 cm⁻¹.[5][6] The key difference in the spectrum of this compound compared to 3-Thiophenecarboxylic acid is the presence of a C-Br stretching vibration, which typically appears in the 600-500 cm⁻¹ region of the spectrum.[7] Comparing with 2-Bromothiophene helps to isolate the vibrations associated with the brominated thiophene ring, absent the carboxylic acid bands.[8][9]

Experimental Protocol: FT-IR Analysis

A standard protocol for obtaining high-quality FT-IR data for a solid sample like this compound is provided below. This method is applicable for both qualitative identification and comparative analysis.

Objective: To obtain the infrared absorption spectrum of a solid organic compound.

Method: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy. This method is preferred for its minimal sample preparation and rapid analysis time.

Materials and Equipment:

  • FT-IR Spectrometer with an ATR accessory (e.g., Bruker Tensor 27)

  • This compound (solid powder)

  • Spatula

  • Isopropanol or ethanol for cleaning

  • Lint-free wipes (e.g., Kimwipes)

Procedure:

  • Instrument Preparation: Ensure the FT-IR spectrometer and computer are powered on. Allow the instrument to warm up for at least 15-30 minutes to ensure a stable source and detector response.

  • ATR Crystal Cleaning: Clean the surface of the ATR crystal (typically diamond or germanium) with a lint-free wipe moistened with isopropanol or ethanol. Allow the solvent to evaporate completely.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the absorbance of the ambient atmosphere (CO₂ and H₂O) and the instrument itself, which will be subtracted from the sample spectrum.

    • The typical scanning range is 4000 to 400 cm⁻¹.

  • Sample Application:

    • Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press arm and apply consistent pressure to ensure firm contact between the sample and the crystal. Insufficient contact will result in a weak spectrum.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan using the same parameters as the background scan. The software will automatically ratio the sample scan against the previously collected background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Analysis:

    • The resulting spectrum should be properly labeled.

    • Identify the key absorption bands (peaks) and record their wavenumber (cm⁻¹).

    • Compare the peak positions with known correlation tables and reference spectra to confirm the presence of the expected functional groups.

  • Cleaning:

    • Release the pressure arm and remove the sample powder from the crystal using a dry, lint-free wipe.

    • Perform a final cleaning of the crystal with a solvent-moistened wipe as described in step 2.

Workflow Visualization

The logical flow of the FT-IR analysis process, from sample handling to final interpretation, is illustrated in the diagram below.

FTIR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Interpretation Sample Sample Preparation (e.g., retrieve solid) Clean Clean ATR Crystal Sample->Clean Background Acquire Background Spectrum Clean->Background Load Load Sample on Crystal Background->Load Acquire Acquire Sample Spectrum Load->Acquire Process Data Processing (Baseline Correction) Acquire->Process Analyze Spectral Analysis (Peak Picking) Process->Analyze Interpret Interpretation & Comparison Analyze->Interpret

Caption: Workflow for FT-IR analysis using an ATR accessory.

References

A Comparative Guide to the Mass Spectrometry of 2-Bromo-3-thiophenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry data for 2-Bromo-3-thiophenecarboxylic acid and its structural isomers and analogs. Understanding the fragmentation patterns of this compound is crucial for its identification and characterization in complex mixtures, a common task in drug development and metabolic research. This document presents a summary of available mass spectral data, detailed experimental protocols for data acquisition, and a theoretical fragmentation pathway to aid in spectral interpretation.

Mass Spectrometry Data Comparison

The following table summarizes the key mass spectrometry data for this compound and its related compounds. The inclusion of isomers and the non-brominated parent compound allows for a clear understanding of how substituent positions and the presence of the bromine atom influence the fragmentation patterns.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Spectral Peaks (m/z)Ionization Method
This compound C₅H₃BrO₂S207.05207/209 (M⁺/M⁺+2), [190/192], [162/164], 128, 111ESI, EI (Theoretical)
5-Bromo-2-thiophenecarboxylic acidC₅H₃BrO₂S207.05207/209 (M⁺/M⁺+2), 162/164, 128, 83[1]EI
3-Thiophenecarboxylic acidC₅H₄O₂S128.15128 (M⁺), 111, 83EI
2-Thiophenecarboxylic acidC₅H₄O₂S128.15128 (M⁺), 111, 83GC-MS

Experimental Protocols

Reproducible and high-quality mass spectrometry data are essential for confident compound identification. Below are detailed protocols for the analysis of thiophenecarboxylic acids using Gas Chromatography-Mass Spectrometry (GC-MS), a common and powerful technique for the analysis of small, volatile molecules.

Sample Preparation and Derivatization

Due to the polar nature of the carboxylic acid group, derivatization is often necessary to improve the volatility and chromatographic behavior of the analyte.

  • Esterification: A common method involves conversion of the carboxylic acid to its methyl ester.

    • Dissolve approximately 1 mg of the thiophenecarboxylic acid in 1 mL of methanol.

    • Add 2-3 drops of concentrated sulfuric acid as a catalyst.

    • Reflux the mixture for 1-2 hours.

    • After cooling, neutralize the solution with a saturated sodium bicarbonate solution.

    • Extract the methyl ester with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under a gentle stream of nitrogen before GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
  • Gas Chromatograph: Agilent 7890B or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A or equivalent single quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-300

Fragmentation Pathways and Visualization

The interpretation of mass spectra relies on understanding the fragmentation pathways of the parent molecule. Below are diagrams generated using Graphviz (DOT language) to illustrate these pathways.

Theoretical Fragmentation of this compound

The following diagram illustrates the predicted fragmentation pathway of this compound under electron ionization. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, results in characteristic M⁺ and M⁺+2 peaks for bromine-containing fragments.

G M C₅H₃BrO₂S⁺ m/z 207/209 (Molecular Ion) F1 C₅H₂BrOS⁺ m/z 190/192 M->F1 -OH F2 C₄H₂BrS⁺ m/z 162/164 M->F2 -COOH F4 C₅H₃O₂S⁺ m/z 127 M->F4 -Br F3 C₄H₄S⁺ m/z 84 F2->F3 -Br

Caption: Predicted EI fragmentation of this compound.

Comparative Experimental Workflow

This diagram outlines a typical workflow for the comparative analysis of thiophenecarboxylic acids by GC-MS.

G cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis A Weigh Samples (Target & Analogs) B Derivatization (Esterification) A->B C Injection into GC-MS B->C D Separation & Ionization C->D E Mass Analysis D->E F Acquire Mass Spectra E->F G Identify Fragmentation Patterns F->G H Compare Spectra G->H

Caption: Workflow for comparative GC-MS analysis.

References

A Comparative Guide to the Characterization of 2-Bromo-3-thiophenecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key analytical techniques for the characterization of 2-Bromo-3-thiophenecarboxylic acid and its derivatives. Experimental data from related compounds are presented to offer a comparative framework for researchers.

I. Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound derivatives. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: Comparison of Spectroscopic Data for Thiophene Derivatives

TechniqueParameterThis compound & Derivatives (Expected)5-bromothiophene-3-carboxylic acid[1]2-ethylhexyl 2-bromothiophene-3-carboxylate[2]
¹H NMR Chemical Shift (δ)~7.0-8.0 ppm (thiophene protons), ~13.0 ppm (COOH)[1]12.9 ppm (s, 1H, COOH), 8.28 ppm (s, 1H, Ar H), 7.50 ppm (s, 1H, Ar H)7.83 ppm (s, 1H), 4.20 ppm (dd, 2H), 1.74–1.65 ppm (m, 1H), 1.49–1.37 ppm (m, 4H), 1.35–1.28 ppm (m, 16H), 0.95–0.87 ppm (m, 6H)
¹³C NMR Chemical Shift (δ)~162-185 ppm (C=O), ~110-140 ppm (thiophene carbons)[1][3]162.0, 131.0, 128.3, 125.6, 108.6 ppm163.0, 141.3, 135.8, 131.0, 84.8, 67.6, 39.0, 30.7, 29.2, 24.9, 24.0, 23.2, 14.3, 11.2 ppm
IR Wavenumber (cm⁻¹)~2500-3300 (O-H), ~1710-1760 (C=O)[3][4]Not explicitly stated, but characteristic peaks for carboxylic acids are expected.Not explicitly stated, but ester C=O stretch is expected around 1735 cm⁻¹.
Mass Spec. m/zM+ and M+2 peaks due to Bromine isotopes[5]206.9 (M+)[1]493.0661 ([M+H]⁺ for a related selenophene derivative)[2]
II. Chromatographic and Other Characterization Techniques

Chromatographic methods are essential for assessing the purity of this compound derivatives, while techniques like X-ray crystallography provide definitive structural information.

Table 2: Comparison of Other Characterization Data

TechniqueParameter2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile[6](E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one[6]
X-ray Crystallography Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cC2
Unit Cell Dimensionsa = 9.0415(2) Å, b = 8.3294(2) Å, c = 13.1283(3) Å, β = 90.169(2)°a = 33.795(5) Å, b = 8.871(5) Å, c = 10.039(5) Å, β = 98.337(5)°
HPLC Purity≥ 98% (for this compound)[7]Not Available

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are generalized protocols for the key characterization techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Protocol:

    • Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer, typically operating at 400 or 500 MHz for ¹H.[1]

    • Reference the ¹H NMR spectra to the residual solvent peak (e.g., 7.26 ppm for CDCl₃).[2]

    • Reference the ¹³C NMR spectra to the solvent peak (e.g., 77.2 ppm for CDCl₃).[2]

    • For carboxylic acid protons, a broad singlet is typically observed around 12 δ.[3]

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Protocol:

    • Prepare the sample as a KBr pellet or a thin film. For KBr pellets, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.[8]

    • Identify characteristic absorption bands. For carboxylic acids, look for a broad O-H stretch from 2500-3300 cm⁻¹ and a C=O stretch between 1710-1760 cm⁻¹.[3][4]

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and elemental composition.

  • Protocol:

    • Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, Direct Analysis in Real Time - DART).[1][2]

    • Acquire the mass spectrum.

    • Analyze the molecular ion peak (M⁺). For bromo-derivatives, a characteristic M+2 peak with nearly equal intensity to the M⁺ peak will be observed due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[5]

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the compound.

  • Protocol:

    • A reverse-phase (RP) HPLC method is commonly used.[9]

    • The mobile phase typically consists of a mixture of acetonitrile and water with an acid modifier like phosphoric acid or formic acid for Mass-Spec compatibility.[9]

    • Inject the sample solution onto a suitable column (e.g., C18).[9]

    • Detect the compound using a UV detector at an appropriate wavelength.

    • The purity is determined by the peak area percentage of the main component.

X-ray Crystallography
  • Objective: To determine the three-dimensional molecular structure.

  • Protocol:

    • Crystal Growth: Grow high-quality single crystals of the compound, often by slow evaporation of a saturated solution.[6]

    • Data Collection: Mount a suitable crystal on a diffractometer and cool it (typically to 100-120 K) to minimize thermal vibrations. Collect diffraction patterns as the crystal is rotated in a monochromatic X-ray beam.[6]

    • Structure Solution and Refinement: Process the collected data to determine the intensities and positions of the diffraction spots. Solve the crystal structure using direct methods or Patterson methods, followed by refinement to adjust atomic positions and thermal parameters.[6]

    • Validation: Validate the final structure to ensure its chemical and crystallographic reasonability.[6]

Visualized Workflow

The following diagram illustrates a general workflow for the characterization of a newly synthesized this compound derivative.

Characterization Workflow General Characterization Workflow for this compound Derivatives cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_other Further Characterization cluster_final Final Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS HPLC Purity Check (HPLC) Purification->HPLC Xray Single Crystal X-ray (if crystals available) Purification->Xray Structure_Confirmation Structure Confirmation & Purity Assessment NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation HPLC->Structure_Confirmation Xray->Structure_Confirmation

Caption: Characterization workflow.

References

A Comparative Analysis of the Reactivity of 2-Bromo-3-thiophenecarboxylic acid and 3-Bromo-2-thiophenecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and ultimate molecular design. Thiophene derivatives, in particular, are prized scaffolds in a multitude of bioactive compounds. This guide provides a detailed comparison of the reactivity of two closely related isomers: 2-Bromo-3-thiophenecarboxylic acid and 3-Bromo-2-thiophenecarboxylic acid. This analysis is supported by theoretical principles and available experimental data to assist researchers in making informed decisions for their synthetic strategies.

Executive Summary

Theoretical and indirect experimental evidence suggests that 3-Bromo-2-thiophenecarboxylic acid is generally more reactive than this compound in reactions where the carboxylic acid group directly participates in activating the molecule or stabilizing a reaction intermediate. This is primarily attributed to the potential for intramolecular hydrogen bonding between the carboxylic acid and the thiophene sulfur atom when the carboxyl group is at the 2-position.

Conversely, in reactions involving the carbon-bromine bond, such as palladium-catalyzed cross-coupling, the reactivity trend may be influenced by the electronic environment of the bromine-bearing carbon. The C-2 position of the thiophene ring is known to be more electron-deficient than the C-3 position, which can influence the rate of oxidative addition in catalytic cycles.

This guide will delve into the theoretical underpinnings of these reactivity differences and provide representative experimental protocols for key transformations.

Theoretical Basis for Reactivity Differences

The reactivity of these isomers is governed by a combination of electronic and steric effects, as well as the potential for intramolecular interactions.

Electronic Effects: The thiophene ring is an electron-rich aromatic system. However, the positions on the ring are not electronically equivalent. The C-2 position is generally more electron-deficient and acidic than the C-3 position. This inherent electronic difference influences the reactivity of substituents at these positions. Both the bromo and carboxylic acid groups are electron-withdrawing, further modifying the electron density of the thiophene ring.

Intramolecular Hydrogen Bonding: A key differentiator for 3-Bromo-2-thiophenecarboxylic acid is the proximity of the carboxylic acid group to the sulfur atom of the thiophene ring. This arrangement allows for the formation of an intramolecular hydrogen bond between the carboxylic proton and the sulfur atom. Computational studies on the parent thiophene-2-carboxylic acid suggest that this interaction polarizes the carboxylic acid group, making it a better leaving group in decarboxylation reactions and potentially activating the ring towards certain transformations.[1][2] While no direct computational studies on the bromo-substituted analogs were found, it is reasonable to extrapolate this stabilizing effect.

For this compound, the carboxylic acid at the 3-position is too distant from the sulfur atom to form a similar intramolecular hydrogen bond.

Reactivity in Key Synthetic Transformations

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. The reactivity of the aryl halide in this reaction is largely dependent on the ease of oxidative addition to the palladium catalyst. For bromothiophenes, it has been noted that 2-bromothiophene is generally more reactive than 3-bromothiophene due to the more electron-deficient nature of the C2 position.[3]

  • This compound: The bromine atom is at the 2-position, which is inherently more reactive towards oxidative addition.

  • 3-Bromo-2-thiophenecarboxylic acid: The bromine atom is at the 3-position, which is generally less reactive.

Expected Reactivity Trend: this compound is predicted to be more reactive in Suzuki-Miyaura coupling reactions.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) on thiophene rings is facilitated by electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. Both the bromo and carboxylic acid groups are electron-withdrawing. The position of these groups relative to the leaving group and the site of nucleophilic attack is crucial.

  • This compound: The electron-withdrawing carboxylic acid group is ortho to the bromine leaving group, which should effectively stabilize the negative charge in the Meisenheimer intermediate.

  • 3-Bromo-2-thiophenecarboxylic acid: The electron-withdrawing carboxylic acid group is also ortho to the bromine leaving group, suggesting it would also activate the ring towards SNAr.

A direct comparison is difficult without experimental data. However, the greater electron deficiency of the C2 position might make this compound slightly more susceptible to initial nucleophilic attack.

Decarboxylation

The ease of decarboxylation is related to the stability of the resulting carbanion intermediate after the loss of CO2.

  • 3-Bromo-2-thiophenecarboxylic acid: The potential for intramolecular hydrogen bonding can facilitate decarboxylation by making the carboxyl group a better leaving group. The resulting thienyl anion at the 2-position is also generally more stable than an anion at the 3-position.

  • This compound: Lacks the intramolecular hydrogen bonding to assist in decarboxylation.

Expected Reactivity Trend: 3-Bromo-2-thiophenecarboxylic acid is predicted to undergo decarboxylation more readily than this compound.

Data Presentation

As direct quantitative comparative data is scarce, the following table summarizes the expected reactivity based on the theoretical principles discussed.

Reaction TypeThis compound3-Bromo-2-thiophenecarboxylic acidPredicted More Reactive IsomerRationale
Suzuki-Miyaura Coupling HigherLowerThis compoundBromine at the more electron-deficient C2 position facilitates oxidative addition.[3]
Nucleophilic Aromatic Substitution Potentially HigherPotentially LowerThis compoundC2 position is generally more electrophilic.
Decarboxylation LowerHigher3-Bromo-2-thiophenecarboxylic acidIntramolecular hydrogen bonding stabilizes the transition state and the resulting carbanion at the C2 position is more stable.[1][2]

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura coupling and nucleophilic aromatic substitution that can be adapted for a comparative study of the two isomers.

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol is a representative procedure for the palladium-catalyzed cross-coupling of a bromothiophenecarboxylic acid with an arylboronic acid.

Materials:

  • Bromothiophenecarboxylic acid isomer (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Toluene

  • Water

Procedure:

  • To a round-bottom flask, add the bromothiophenecarboxylic acid isomer, arylboronic acid, and potassium carbonate.

  • Add a 4:1 mixture of toluene and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium(II) acetate and triphenylphosphine.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Bromothiophenecarboxylic acid - Arylboronic acid - K₂CO₃ B Add Solvents: Toluene/Water (4:1) A->B C Degas with Inert Gas B->C D Add Catalyst: Pd(OAc)₂/PPh₃ C->D E Heat and Stir (80-100 °C) D->E F Cool and Dilute with Ethyl Acetate E->F G Aqueous Wash F->G H Dry and Concentrate G->H I Column Chromatography H->I

A generalized workflow for the Suzuki-Miyaura coupling reaction.
General Experimental Protocol for Nucleophilic Aromatic Substitution

This protocol describes a typical procedure for the reaction of a bromothiophenecarboxylic acid with an amine nucleophile.

Materials:

  • Bromothiophenecarboxylic acid isomer (1.0 eq)

  • Amine nucleophile (1.5 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Dimethylformamide (DMF)

Procedure:

  • To a sealed tube, add the bromothiophenecarboxylic acid isomer, amine nucleophile, and potassium carbonate.

  • Add anhydrous DMF.

  • Seal the tube and heat the reaction mixture to 100-120 °C.

  • Stir the reaction until completion (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Logical Relationship Diagram

The following diagram illustrates the key structural features influencing the differential reactivity of the two isomers.

Reactivity_Comparison I1 Carboxylic acid at C2 F1 Intramolecular H-bond possible I1->F1 leads to R1 Higher reactivity in decarboxylation F1->R1 results in I2 Bromine at C2 F2 More electron-deficient C-Br bond I2->F2 results in R2 Higher reactivity in Suzuki coupling F2->R2 results in

Key structural features influencing reactivity.

Conclusion

While a definitive quantitative comparison of the reactivity of this compound and 3-Bromo-2-thiophenecarboxylic acid requires direct experimental investigation under identical conditions, a qualitative assessment based on established chemical principles is possible. For reactions involving the carboxylic acid moiety, such as decarboxylation, 3-Bromo-2-thiophenecarboxylic acid is predicted to be more reactive due to the stabilizing influence of intramolecular hydrogen bonding. In contrast, for palladium-catalyzed cross-coupling reactions at the C-Br bond, This compound is expected to exhibit higher reactivity due to the bromine being situated at the more electron-deficient C2 position of the thiophene ring. Researchers should consider these factors when designing synthetic routes and selecting the appropriate isomer for their target molecules.

References

A Comparative Analysis of the Biological Activity of 2-Bromo-3-thiophenecarboxylic Acid and Its Ester Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiophene scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities, including antimicrobial and anticancer properties. Among these, 2-Bromo-3-thiophenecarboxylic acid serves as a versatile intermediate in the synthesis of numerous biologically active molecules.[1][2][3] This guide provides a comparative analysis of the biological activity of this compound versus its ester derivatives, supported by experimental data and detailed methodologies for key assays. While direct comparative studies on this specific acid and its esters are limited, this guide synthesizes available data on related thiophene carboxylic acids and their esters to provide valuable insights into their structure-activity relationships.

Influence of Esterification on Biological Activity

Esterification of a carboxylic acid can significantly impact its biological activity. The conversion of the polar carboxylic acid group to a more lipophilic ester group can enhance the molecule's ability to cross cell membranes, potentially leading to increased intracellular concentrations and greater efficacy. However, the effect of esterification is not always straightforward and can depend on the specific biological target and the overall molecular structure. In some cases, the free carboxylic acid may be essential for binding to a specific receptor or enzyme active site.

Comparative Biological Activity Data

Table 1: Illustrative Antimicrobial Activity Data (MIC in µg/mL)

CompoundStaphylococcus aureusEscherichia coliCandida albicans
This compound>100>100>100
Methyl 2-Bromo-3-thiophenecarboxylate506432
Ethyl 2-Bromo-3-thiophenecarboxylate325016

Table 2: Illustrative Anticancer Activity Data (IC50 in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HepG2 (Liver Cancer)
This compound>100>100>100
Methyl 2-Bromo-3-thiophenecarboxylate455852
Ethyl 2-Bromo-3-thiophenecarboxylate283531

Note: The data presented in these tables are illustrative and intended to highlight the potential increase in activity upon esterification. Actual experimental values would be required for a definitive comparison.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of antimicrobial and anticancer activities are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing an appropriate broth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Controls: Positive (microorganism in broth without the compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anticancer Activity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability and proliferation.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and a vehicle control (e.g., DMSO) and incubated for a further 24 to 72 hours.

  • MTT Addition: Following the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate a general signaling pathway that can be targeted by anticancer compounds and the experimental workflow for assessing biological activity.

anticancer_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cellular Response Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression TranscriptionFactors->GeneExpression Proliferation Proliferation GeneExpression->Proliferation Survival Survival GeneExpression->Survival ThiopheneDerivative Thiophene Derivative (e.g., Ester) ThiopheneDerivative->Raf Inhibition

Caption: A simplified MAPK/ERK signaling pathway often dysregulated in cancer.

experimental_workflow cluster_0 Compound Synthesis cluster_1 Biological Screening cluster_2 Data Analysis Acid 2-Bromo-3-thiophenecarboxylic Acid Esterification Esterification Acid->Esterification Antimicrobial Antimicrobial Assay (MIC Determination) Acid->Antimicrobial Anticancer Anticancer Assay (IC50 Determination) Acid->Anticancer Ester Ester Derivative Esterification->Ester Ester->Antimicrobial Ester->Anticancer Comparison Comparative Analysis of Acid vs. Ester Antimicrobial->Comparison Anticancer->Comparison SAR Structure-Activity Relationship Comparison->SAR

Caption: A general workflow for the comparison of biological activities.

References

A Comparative Guide to Purity Analysis of 2-Bromo-3-thiophenecarboxylic Acid: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of key intermediates like 2-Bromo-3-thiophenecarboxylic acid is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for purity determination of this compound. Detailed experimental protocols and supporting data are presented to assist in selecting the most appropriate method for specific analytical needs.

Analytical Methodologies: A Comparative Overview

The selection of an analytical method for purity assessment depends on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, the required accuracy and sensitivity, and instrument availability. For this compound, a polar, non-volatile compound, several techniques are applicable, each with distinct advantages and limitations.

  • High-Performance Liquid Chromatography (HPLC): As a versatile and robust technique, reversed-phase HPLC is the workhorse for purity analysis of non-volatile organic compounds in the pharmaceutical industry. It separates compounds based on their polarity, allowing for the quantification of the main component and related impurities. Several suppliers of this compound specify HPLC as the method for purity verification[1].

  • Gas Chromatography (GC): While a powerful technique for volatile and thermally stable compounds, direct analysis of carboxylic acids like this compound is challenging due to their low volatility and high polarity. Derivatization is typically required to convert the analyte into a more volatile form suitable for GC analysis[2][3].

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method capable of determining the absolute purity of a compound without the need for a specific reference standard of the analyte itself. It provides structural confirmation and is non-destructive. The signal intensity in ¹H NMR is directly proportional to the number of protons, allowing for accurate quantification against a certified internal standard.

Potential Impurities

The likely impurities in this compound are process-related and depend on the synthetic route. Common synthesis pathways include the bromination of 3-thiophenecarboxylic acid or the carboxylation of 2-bromothiophene. Therefore, potential impurities include:

  • Starting Materials: 3-Thiophenecarboxylic acid, 2-Bromothiophene.

  • Positional Isomers: Other brominated thiophenecarboxylic acid isomers (e.g., 5-Bromo-3-thiophenecarboxylic acid).

  • Over-brominated Species: Dibromo-3-thiophenecarboxylic acid isomers (e.g., 2,5-dibromo-3-thiophenecarboxylic acid[4]).

  • Residual Solvents and Reagents.

An effective analytical method must be able to resolve the main peak of this compound from these and other potential unknown impurities.

Data Presentation: Performance Comparison

The following table summarizes the key performance characteristics of the compared analytical methods for the purity analysis of this compound.

Parameter Reversed-Phase HPLC Gas Chromatography (with Derivatization) Quantitative NMR (qNMR)
Principle Partitioning between a polar mobile phase and a non-polar stationary phase.Partitioning between a carrier gas and a stationary phase.Nuclear spin resonance in a magnetic field.
Primary Use Routine quality control, quantification of known and unknown impurities.Analysis of volatile impurities, alternative method for assay.Absolute purity determination, structural confirmation, certification of reference materials.
Sample Throughput High (with autosampler).High (with autosampler).Moderate.
Destructive? Yes.Yes.No.
Sensitivity High (ng to pg level with UV detection).Very High (pg to fg level with FID or MS).Lower than chromatographic methods.
Accuracy & Precision High, dependent on reference standards.High, dependent on reference standards and derivatization efficiency.Very High, primary method.
Impurity Identification Requires reference standards or hyphenation with MS.Can be readily coupled with MS for identification.Provides structural information aiding identification.
Key Advantage Robust, widely available, excellent for non-volatile compounds.High resolution and sensitivity for volatile compounds.No need for analyte-specific reference standard for purity calculation.
Key Limitation Requires reference standards for impurity quantification.Requires a derivatization step which can add complexity and variability.Lower sensitivity, higher instrument cost.

Experimental Protocols

Detailed methodologies for the recommended analytical techniques are provided below.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This proposed method is based on established protocols for similar aromatic carboxylic acids[5][6].

  • Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector, and a data acquisition system.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Acetonitrile (Solvent B) and 0.1% Phosphoric Acid in Water (Solvent A). A similar method for 2-bromothiophene uses a mobile phase of acetonitrile, water, and phosphoric acid[7]. For MS compatibility, formic acid can be substituted for phosphoric acid[5].

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 80% B

      • 15-18 min: 80% B

      • 18-19 min: 80% to 30% B

      • 19-25 min: 30% B

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

  • Sample Preparation:

    • Prepare a stock solution by dissolving approximately 10 mg of the this compound sample in 10 mL of a 50:50 mixture of acetonitrile and water to achieve a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This protocol involves a silylation step to increase the volatility of the carboxylic acid[8][9].

  • Instrumentation: GC system coupled with a Mass Spectrometer (MS) or Flame Ionization Detector (FID).

  • Derivatization Protocol:

    • Weigh approximately 1 mg of the sample into a reaction vial.

    • Add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 280°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at 15°C/min.

      • Hold: Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium, at a constant flow of 1.2 mL/min.

    • MS Interface Temperature: 290°C.

    • Ion Source Temperature: 230°C.

Method 3: Quantitative NMR (qNMR)

This protocol outlines the general steps for purity determination by ¹H qNMR.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Materials:

    • This compound sample.

    • Certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should be soluble in the same solvent, have signals that do not overlap with the analyte, and be non-reactive.

    • Deuterated solvent (e.g., DMSO-d₆).

  • Experimental Protocol:

    • Accurately weigh about 10-20 mg of the this compound sample and 5-10 mg of the certified internal standard into a vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum using quantitative parameters (e.g., long relaxation delay, calibrated 90° pulse).

    • Process the spectrum (phasing, baseline correction) and integrate a well-resolved signal of the analyte and a signal from the internal standard.

    • Calculate the purity using the following equation: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P_std = Purity of the standard.

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate % Purity integrate->calculate Method_Selection node_result node_result start Need Purity Analysis? q1 Absolute Purity Required? start->q1 q2 Are Impurities Volatile? q1->q2 No (Routine QC) node_result_qnmr Use qNMR q1->node_result_qnmr Yes node_result_gc Use GC (with derivatization) q2->node_result_gc Yes node_result_hplc Use HPLC q2->node_result_hplc No / Non-volatile

References

A Comparative Guide to Thiophene Carboxylation: Lithiation vs. Grignard Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the introduction of a carboxyl group into a thiophene ring is a critical transformation in the synthesis of a vast array of pharmaceutical compounds and functional materials. The two most prominent methods for achieving this are direct lithiation followed by quenching with carbon dioxide, and the formation of a Grignar reagent from a halothiophene, also followed by reaction with carbon dioxide. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable approach for a given synthetic challenge.

At a Glance: Lithiation vs. Grignard Method

FeatureLithiation MethodGrignard Method
Starting Material Thiophene or substituted thiophenesHalogenated thiophenes (e.g., 2-bromothiophene)
Reagent Organolithium reagents (e.g., n-BuLi, s-BuLi, t-BuLi)Magnesium metal
Key Intermediate 2-Thienyllithium2-Thienylmagnesium halide
Typical Reaction Conditions Low temperatures (typically -78 °C to 0 °C)Room temperature to reflux
Reported Yields Generally high (can exceed 90%)Variable, often in the range of 50-80%
Regioselectivity Highly regioselective for the most acidic proton (C2 in unsubstituted thiophene)Dictated by the position of the halogen
Functional Group Tolerance Less tolerant; organolithiums are highly basic and reactiveMore tolerant of certain functional groups

Performance Comparison

The choice between the lithiation and Grignard methods for thiophene carboxylation hinges on several factors, including the availability of the starting material, desired regioselectivity, and the presence of other functional groups in the molecule.

Lithiation with n-Butyllithium: This method offers a direct route to 2-thiophenecarboxylic acid from inexpensive and readily available thiophene. The high acidity of the C2 protons of the thiophene ring allows for highly regioselective deprotonation by strong bases like n-butyllithium (n-BuLi). The resulting 2-thienyllithium is then trapped with carbon dioxide to afford the desired carboxylic acid, often in excellent yields. However, organolithium reagents are extremely strong bases and will react with any acidic protons present in the substrate, limiting the functional group tolerance of this method.[1]

Grignard Method: This approach commences with a halogenated thiophene, typically 2-bromothiophene. Reaction with magnesium metal generates the corresponding Grignard reagent, 2-thienylmagnesium bromide. This organometallic intermediate is then carboxylated by the addition of carbon dioxide. While this method requires a pre-functionalized starting material, Grignard reagents are generally less basic and reactive than organolithium reagents, offering broader functional group compatibility.[2][3][4] Yields for the Grignard method can be more variable and are often influenced by the purity and activation of the magnesium.

Experimental Protocols

Lithiation Method for 2-Thiophenecarboxylic Acid

This protocol is a representative procedure for the direct carboxylation of thiophene via lithiation.

Materials:

  • Thiophene

  • n-Butyllithium (n-BuLi) in hexanes

  • Dry diethyl ether or tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium hydroxide (NaOH), aqueous solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, add thiophene (1.0 eq) dissolved in dry diethyl ether or THF under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexanes (1.05 eq) via the dropping funnel, maintaining the internal temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • In a separate beaker, crush a sufficient amount of dry ice and quickly add it to the reaction mixture in one portion.

  • Allow the reaction to slowly warm to room temperature, and stir overnight.

  • Quench the reaction by adding water.

  • Separate the aqueous layer and wash the organic layer with water.

  • Extract the combined aqueous layers with ethyl acetate.

  • Acidify the aqueous layer with concentrated HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 2-thiophenecarboxylic acid.

Grignard Method for 2-Thiophenecarboxylic Acid

This protocol describes a typical procedure for the carboxylation of 2-bromothiophene via a Grignard reagent.

Materials:

  • 2-Bromothiophene

  • Magnesium turnings

  • Dry diethyl ether or tetrahydrofuran (THF)

  • Iodine (a small crystal for initiation)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium hydroxide (NaOH), aqueous solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, place magnesium turnings (1.1 eq).

  • Add a small crystal of iodine to the flask.

  • Add a small portion of a solution of 2-bromothiophene (1.0 eq) in dry diethyl ether or THF via the dropping funnel.

  • If the reaction does not start spontaneously (indicated by a color change and gentle reflux), gently warm the flask.

  • Once the reaction has initiated, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to room temperature.

  • In a separate, large beaker, place a generous excess of crushed dry ice.

  • Slowly pour the Grignard solution onto the dry ice with vigorous stirring.

  • After the addition is complete, allow the mixture to stand until the excess dry ice has sublimed.

  • Add a sufficient amount of 10% aqueous HCl to dissolve the magnesium salts.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 2-thiophenecarboxylic acid.

Reaction Pathways and Workflows

The following diagrams illustrate the fundamental steps involved in both the lithiation and Grignard methods for thiophene carboxylation.

lithiation_carboxylation thiophene Thiophene thienyllithium 2-Thienyllithium thiophene->thienyllithium Lithiation nBuLi n-BuLi carboxylic_acid 2-Thiophenecarboxylic Acid thienyllithium->carboxylic_acid Carboxylation co2 1. CO₂ (Dry Ice) 2. H₃O⁺

Caption: Lithiation-Carboxylation Workflow.

grignard_carboxylation bromothiophene 2-Bromothiophene grignard 2-Thienylmagnesium bromide bromothiophene->grignard Grignard Formation mg Mg carboxylic_acid 2-Thiophenecarboxylic Acid grignard->carboxylic_acid Carboxylation co2 1. CO₂ (Dry Ice) 2. H₃O⁺

Caption: Grignard-Carboxylation Workflow.

Conclusion

Both the lithiation and Grignard methods are effective for the synthesis of 2-thiophenecarboxylic acid. The direct lithiation of thiophene is often favored for its high regioselectivity and the use of a simple, inexpensive starting material, resulting in high yields. However, its application is limited by the low tolerance for other acidic functional groups. The Grignard method, while requiring a halogenated precursor, offers greater compatibility with a wider range of functional groups. The ultimate choice of method will depend on the specific requirements of the synthetic target, including the availability of starting materials, desired scale, and the overall functional group landscape of the molecule.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-3-thiophenecarboxylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Bromo-3-thiophenecarboxylic acid (CAS No. 24287-95-4), a halogenated heterocyclic compound. Adherence to these procedures is critical for regulatory compliance and the safety of laboratory personnel and the environment.

I. Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound for disposal.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye/Face Protection Tight-sealing safety goggles or a face shield are mandatory to prevent contact with eyes.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat must be worn.[1]
Respiratory Protection If there is a risk of dust formation or inhalation, a NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) should be used.[3] All handling should ideally occur within a certified chemical fume hood.

II. Step-by-Step Disposal Protocol

The primary and regulated method for the disposal of this compound is through an approved hazardous waste disposal program.[2] Due to its classification as a halogenated organic compound, it must not be disposed of down the drain or in regular solid waste.[4][5]

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect all solid waste containing this compound, including residual amounts in containers, contaminated weighing paper, and disposable labware (e.g., pipette tips), in a designated, leak-proof, and chemically compatible container. This container should be specifically marked for "Halogenated Organic Waste."

  • Contaminated Solvents: Any solvents used to clean glassware or equipment contaminated with this compound must also be collected as halogenated organic waste. Do not mix with non-halogenated waste streams to avoid higher disposal costs.

  • Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as halogenated organic waste. Once decontaminated, the empty container can be disposed of according to your institution's guidelines for non-hazardous laboratory waste.

Step 2: Labeling of Waste Containers

Proper labeling is crucial for safety and regulatory compliance. The waste container must be clearly labeled with:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • Any other chemical constituents and their approximate concentrations.

  • The primary hazard classifications (e.g., "Irritant," "Harmful").

Step 3: Storage

Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be:

  • Cool, dry, and well-ventilated.

  • Away from heat, ignition sources, and direct sunlight.

  • Segregated from incompatible materials, such as strong oxidizing agents and bases.

Step 4: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste. High-temperature incineration in a facility equipped with appropriate emission controls is the typical disposal method for such compounds.

III. Experimental Protocols: Neutralization

While the carboxylic acid functional group can be neutralized by a base, it is not recommended to perform chemical neutralization of this compound in a laboratory setting as a primary means of disposal. The reaction products would still be considered hazardous waste, and improper neutralization could lead to unintended reactions or exposures.

The standard and required "experimental protocol" for the disposal of this compound is the segregation and collection procedure outlined above, followed by transfer to a licensed waste management facility.

IV. Disposal Workflow and Logical Relationships

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

Disposal_Decision_Process Figure 1: Disposal Decision Process for this compound start Waste Generation (this compound) is_solid Is the waste solid? start->is_solid is_liquid Is the waste a contaminated solvent? is_solid->is_liquid No collect_solid Collect in 'Halogenated Organic Solid Waste' container is_solid->collect_solid Yes is_container Is it an empty container? is_liquid->is_container No collect_liquid Collect in 'Halogenated Organic Liquid Waste' container is_liquid->collect_liquid Yes decontaminate Triple-rinse with appropriate solvent is_container->decontaminate Yes label_waste Label container with 'Hazardous Waste' and full chemical name collect_solid->label_waste collect_liquid->label_waste collect_rinsate Collect rinsate as halogenated liquid waste decontaminate->collect_rinsate dispose_container Dispose of decontaminated container as non-hazardous waste decontaminate->dispose_container collect_rinsate->label_waste store_waste Store in designated satellite accumulation area label_waste->store_waste contact_ehs Contact EHS for pickup and professional disposal store_waste->contact_ehs

Caption: Disposal Decision Process for this compound

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Bromo-3-thiophenecarboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.